molecular formula C9H13NO2 B1274159 2-(2-Methoxyethoxy)aniline CAS No. 72806-66-7

2-(2-Methoxyethoxy)aniline

Cat. No.: B1274159
CAS No.: 72806-66-7
M. Wt: 167.2 g/mol
InChI Key: GGVZNGYEHJHVMK-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)aniline is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethoxy)aniline
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InChI

InChI=1S/C9H13NO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVZNGYEHJHVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20993607
Record name 2-(2-Methoxyethoxy)aniline
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Molecular Weight

167.20 g/mol
Source PubChem
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CAS No.

72806-66-7
Record name 2-(2-Methoxyethoxy)benzenamine
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Record name 2-(2-Methoxyethoxy)aniline
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Record name 2-(2-Methoxyethoxy)aniline
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Record name 2-(2-methoxyethoxy)aniline
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Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Methoxyethoxy)aniline (CAS: 72806-66-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethoxy)aniline is an aromatic amine that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its chemical structure, featuring both a reactive aniline moiety and a flexible methoxyethoxy side chain, makes it a valuable intermediate for the synthesis of a variety of complex molecules, including kinase inhibitors and other biologically active agents. This guide provides a comprehensive overview of the technical data, experimental protocols, and potential biological significance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 72806-66-7[1]
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [1]
Appearance Solid[1]
SMILES COCCOC1=CC=CC=C1N[2]
InChI 1S/C9H13NO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,10H2,1H3[1]
InChIKey GGVZNGYEHJHVMK-UHFFFAOYSA-N[1]
Predicted XlogP 1.0[2]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 4[3]
Topological Polar Surface Area 44.5 Ų[3]

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common and effective method involves the reduction of the corresponding nitro compound, 1-(2-methoxyethoxy)-2-nitrobenzene.

Experimental Protocol: Synthesis via Reduction of 1-(2-methoxyethoxy)-2-nitrobenzene

This protocol is adapted from established methods for the reduction of nitroarenes.

Workflow for the Synthesis of this compound

A 1-(2-methoxyethoxy)-2-nitrobenzene B Dissolve in Methanol A->B C Add Palladium on Carbon (10%) B->C D Hydrogenation (H2 gas) C->D E Filter to remove catalyst D->E F Concentrate under reduced pressure E->F G Purify by column chromatography F->G H This compound G->H

Caption: Synthesis workflow for this compound.

Materials:

  • 1-(2-methoxyethoxy)-2-nitrobenzene

  • Methanol (MeOH)

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-(2-methoxyethoxy)-2-nitrobenzene in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Rinse the filter pad with methanol.

  • Combine the filtrate and rinses, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Column Chromatography

Workflow for Purification of this compound

A Crude Product B Dissolve in minimal solvent A->B C Load onto silica gel column B->C D Elute with Hexane/Ethyl Acetate gradient C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions F->G H Concentrate under reduced pressure G->H I Pure this compound H->I

Caption: Purification workflow for this compound.

Procedure:

  • Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined pure fractions under reduced pressure to yield purified this compound.

Analytical and Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR Aromatic protons (δ 6.7-7.2 ppm, multiplet, 4H), -OCH₂CH₂O- (δ ~3.8-4.2 ppm, multiplet, 4H), -OCH₃ (δ ~3.4 ppm, singlet, 3H), -NH₂ (broad singlet, chemical shift variable, 2H)
¹³C NMR Aromatic carbons (δ ~110-150 ppm), -OCH₂CH₂O- (δ ~68-72 ppm), -OCH₃ (δ ~59 ppm)
IR (Infrared) N-H stretching (two bands, ~3350-3450 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-H aliphatic stretching (~2850-2950 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), C-O ether stretching (~1050-1150 cm⁻¹)
MS (Mass Spec) Molecular ion (M⁺) at m/z = 167. Key fragments may include loss of the methoxyethoxy side chain or parts thereof.
General Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

  • Process and analyze the resulting spectra to confirm the structure.

General Protocol: Infrared (IR) Spectroscopy
  • Prepare the sample as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).

  • Acquire the IR spectrum using an FTIR spectrometer over the range of approximately 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Protocol: Mass Spectrometry (MS)
  • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionize the sample using a suitable technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Analyze the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions to confirm the molecular weight and aspects of the structure.

Biological Activity and Signaling Pathways

Aniline and its derivatives are known to exhibit a range of biological activities and can be toxic. The methoxyethoxy substitution in this compound can modulate its pharmacokinetic and pharmacodynamic properties. While specific studies on this exact compound are limited, the broader class of aniline derivatives has been investigated for various therapeutic applications, including as kinase inhibitors.

Aniline Derivatives as Kinase Inhibitors

Aniline-based scaffolds are prevalent in many kinase inhibitors used in oncology. The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding pocket. The substituents on the aniline ring can be modified to enhance potency and selectivity for specific kinases. The 2-(2-methoxyethoxy) group could potentially be explored for its ability to interact with the solvent-exposed regions of the kinase active site, potentially improving solubility and other drug-like properties.

Aniline-Induced Oxidative Stress and Signaling

Exposure to aniline has been shown to induce oxidative stress, which can lead to the activation of several cellular signaling pathways. These pathways are critical in mediating the cellular response to toxic insults and are of significant interest in drug development and toxicology.

Oxidative Stress-Responsive Signaling Pathways

Aniline Aniline Exposure ROS Increased Reactive Oxygen Species (ROS) Aniline->ROS MAPK_pathway MAPK Pathway ROS->MAPK_pathway NFkB_pathway NF-κB Pathway ROS->NFkB_pathway p38_JNK_ERK p38, JNK, ERK Activation MAPK_pathway->p38_JNK_ERK IKK IKK Activation NFkB_pathway->IKK IkB IκB Degradation IKK->IkB AP1 AP-1 Activation p38_JNK_ERK->AP1 Gene_Expression Altered Gene Expression (Inflammation, Cell Survival, etc.) AP1->Gene_Expression NFkB NF-κB Translocation to Nucleus IkB->NFkB releases NFkB->Gene_Expression

Caption: Aniline-induced activation of oxidative stress-responsive signaling pathways.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Oxidative stress can activate various MAPKs, including p38, JNK, and ERK. These kinases, in turn, can phosphorylate and activate transcription factors such as AP-1, leading to changes in gene expression related to inflammation, cell proliferation, and apoptosis.

  • Nuclear Factor-kappa B (NF-κB) Pathway: Aniline-induced oxidative stress can also lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and other target genes.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This is a general protocol for assessing the inhibitory activity of a compound against a specific kinase.

Workflow for a Kinase Inhibition Assay

A Prepare serial dilutions of This compound C Add compound dilutions to wells A->C B Add kinase and substrate to microplate wells B->C D Initiate reaction with ATP C->D E Incubate at 37°C D->E F Stop reaction and measure substrate phosphorylation E->F G Calculate IC50 value F->G

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxyethoxy)aniline is an aromatic amine of interest in medicinal chemistry and materials science. Its utility primarily lies in its role as a key building block in the synthesis of more complex molecules, including kinase inhibitors and other potential therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, influencing reaction kinetics, purification strategies, formulation, and an understanding of its potential biological interactions. This technical guide provides a summary of the known properties of this compound, outlines generic experimental protocols for the determination of key physicochemical parameters for similar solid aromatic amines, and presents logical workflows for its synthesis and characterization. Due to a lack of publicly available experimental data for many of this compound's specific properties, this guide emphasizes standardized methodologies for their determination.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, its fundamental molecular attributes have been established.

PropertyValueSource
Chemical Name This compound-
CAS Number 72806-66-7[1][2]
Molecular Formula C₉H₁₃NO₂[1][2]
Molecular Weight 167.21 g/mol [1][2]
Physical Form Solid[2]

Quantitative Physicochemical Data

A comprehensive search of scientific databases and chemical supplier information did not yield experimentally determined values for several key physicochemical properties of this compound. The following table summarizes the available information, highlighting the data gaps and providing predicted values where available.

PropertyExperimental ValuePredicted ValueNotes
Melting Point (°C) Not Available-The substance is known to be a solid at room temperature.
Boiling Point (°C) Not Available-As a solid, a boiling point would be determined under vacuum to prevent decomposition.
Water Solubility Not Available-As an aniline derivative, it is expected to have low water solubility.
pKa Not Available-The amino group is basic; the pKa of the conjugate acid is expected to be in the range of other anilines.
LogP (Octanol/Water) Not Available1.0This is a predicted value (XlogP) and indicates moderate lipophilicity.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of a solid aromatic amine like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[3]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the closed end to a height of 2-3 mm.[4][5]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).

  • Initial Determination: The sample is heated at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range.

  • Accurate Determination: A fresh sample is prepared and heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[6] For a pure substance, this range is typically narrow (0.5-2 °C).[4]

Boiling Point Determination

For a solid compound, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.

Protocol: Vacuum Distillation

  • Apparatus Setup: A small-scale vacuum distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a pressure gauge.

  • Sample Introduction: A small quantity of this compound is placed in the round-bottom flask with a magnetic stir bar.

  • Distillation: The system is evacuated to the desired pressure. The sample is then heated gently with stirring.

  • Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Aqueous Solubility Determination

The OECD Guideline 105 provides standardized methods for determining the solubility of substances in water.[7][8][9]

Protocol: Flask Method (for solubilities > 10⁻² g/L)

  • Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation: The suspension is allowed to settle, and the aqueous phase is separated from the excess solid by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11][12]

  • Calculation: The water solubility is expressed as the mass of the substance per volume of water (e.g., in g/L or mg/mL).

pKa Determination

The pKa of the conjugate acid of the basic amino group can be determined by potentiometric titration.

Protocol: Potentiometric Titration

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.[13][14]

LogP (Octanol/Water Partition Coefficient) Determination

The OECD Guideline 107 (Shake Flask Method) is a standard procedure for determining the LogP of a substance.[10][15]

Protocol: Shake Flask Method

  • Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A solution of this compound is prepared in either pre-saturated n-octanol or pre-saturated water.

  • Partitioning: A known volume of the stock solution is mixed with the other pre-saturated solvent in a separatory funnel.

  • Equilibration: The mixture is shaken until equilibrium is reached, and then the two phases are separated by centrifugation.

  • Quantification: The concentration of the analyte in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Synthesis and Characterization Workflow

This compound is typically synthesized via the reduction of the corresponding nitroaromatic compound.[17] The general workflow for its synthesis and subsequent characterization is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 1-(2-Methoxyethoxy)-2-nitrobenzene reagents Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., Methanol) start->reagents reaction Reduction Reaction start->reaction reagents->reaction product Crude this compound reaction->product purification Column Chromatography or Recrystallization product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir hplc HPLC (Purity) pure_product->hplc

Caption: General workflow for the synthesis and characterization of this compound.

Logical Workflow for Physicochemical Analysis

The determination of a key parameter like the melting point follows a structured experimental workflow to ensure accuracy and reproducibility.

G cluster_determination Melting Point Measurement start Obtain Dry, Crystalline Sample prep Grind to Fine Powder start->prep pack Pack Capillary Tube (2-3 mm height) prep->pack setup Place in Melting Point Apparatus pack->setup fast_heat Rapid Heating (10-20 °C/min) setup->fast_heat approx_mp Determine Approximate MP Range fast_heat->approx_mp slow_heat Slow Heating (1-2 °C/min) near Approximate MP approx_mp->slow_heat record_mp Record Onset and Completion of Melting slow_heat->record_mp end Report Melting Point Range record_mp->end

Caption: Experimental workflow for melting point determination.

Conclusion

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-Methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 2-(2-methoxyethoxy)aniline. The molecule's inherent flexibility, primarily due to rotations around the C-O and C-C single bonds of the methoxyethoxy side chain, gives rise to a variety of possible conformations. The presence of both a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the ether oxygens) suggests that intramolecular hydrogen bonding plays a crucial role in dictating the most stable conformers. This document synthesizes theoretical principles of conformational analysis with analogous data from related molecules to predict the structural properties of this compound. Detailed methodologies for the experimental and computational characterization of this molecule are also provided to guide further research.

Molecular Structure

The molecular structure of this compound consists of an aniline ring substituted at the ortho position with a 2-methoxyethoxy group. The key structural features include the aromatic phenyl ring, the primary amine group (-NH2), and the flexible diether side chain (-O-CH2-CH2-O-CH3). The presence of multiple rotatable single bonds is central to its conformational isomerism.

Key Rotatable Bonds:

  • τ1: C(aryl)-O bond

  • τ2: O-CH2 bond

  • τ3: CH2-CH2 bond

  • τ4: CH2-O bond

  • τ5: O-CH3 bond

The spatial arrangement of these rotatable bonds determines the overall three-dimensional shape of the molecule and is influenced by a combination of steric hindrance, electronic effects, and intramolecular interactions.

Conformational Analysis

The conformational preferences of this compound are primarily governed by the interplay between steric repulsion and stabilizing intramolecular hydrogen bonds. The most significant interaction is the potential for a hydrogen bond between one of the hydrogen atoms of the amino group and one of the ether oxygen atoms in the side chain.

Intramolecular Hydrogen Bonding

The formation of an intramolecular hydrogen bond is a key factor in stabilizing specific conformations. A five- or six-membered ring-like structure can be formed through a hydrogen bond between the N-H group and either the proximal or distal ether oxygen. This type of interaction is known to significantly lower the conformational energy.

Stable Conformers

Based on the principles of conformational analysis and observations from analogous molecules like 2-alkoxyanilines and ethylene glycol derivatives, two primary low-energy conformational families can be predicted:

  • Gauche Conformer: Rotation around the O-CH2-CH2-O bond (τ3) to a gauche arrangement allows for the formation of an intramolecular hydrogen bond between the amino group and the terminal methoxy oxygen. This is often the most stable conformation in similar systems.

  • Anti Conformer: An anti arrangement around the τ3 bond results in a more extended conformation. While this minimizes steric repulsion between the oxygen atoms, it may preclude the formation of the most favorable intramolecular hydrogen bond.

The relative energies of these conformers would determine their population distribution at a given temperature. Computational studies are essential to quantify these energy differences.

Quantitative Structural Data

ParameterBond/AnglePredicted ValueMethod
Bond Lengths (Å)
C-N1.40DFT
C(aryl)-O1.37DFT
C-O (ether)1.43DFT
C-C1.53DFT
Bond Angles (°)
C-N-H112DFT
C(aryl)-O-C118DFT
C-O-C (ether)112DFT
Dihedral Angles (°)
τ1C(aryl)-C(aryl)-O-C~0 or ~180DFT
τ3 (gauche)O-C-C-O~60DFT
τ3 (anti)O-C-C-O~180DFT
Energy
ΔE (gauche vs. anti)1-3 kcal/molDFT

DFT: Density Functional Theory

Experimental and Computational Protocols

Computational Chemistry

Objective: To determine the stable conformers, rotational energy barriers, and geometric parameters of this compound.

Methodology: Density Functional Theory (DFT)

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: B3LYP functional is a common and effective choice for such systems.

  • Basis Set: 6-311++G(d,p) or a similar basis set that includes diffuse functions and polarization is recommended to accurately describe non-covalent interactions like hydrogen bonds.

  • Conformational Search: A systematic or stochastic conformational search should be performed by rotating the key dihedral angles (τ1-τ5) to identify all low-energy minima on the potential energy surface.

  • Geometry Optimization: Each identified conformer should be fully optimized to find the nearest local minimum.

  • Frequency Calculation: Vibrational frequency calculations should be performed on all optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Potential Energy Surface Scan: To determine the rotational barriers, a relaxed potential energy surface scan should be performed by systematically varying one of the key dihedral angles (e.g., τ3) while allowing all other geometric parameters to relax.

Spectroscopic Analysis

Objective: To experimentally characterize the molecular structure and infer conformational information.

Methodology: NMR and FTIR Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • 1H NMR: The proton NMR spectrum will provide information on the chemical environment of each proton. The chemical shifts and coupling constants of the methylene protons in the ethoxy chain can be particularly sensitive to the conformational state. Variable temperature NMR studies can be used to study the dynamics of conformational exchange.

    • 13C NMR: The carbon NMR spectrum will identify all unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments will aid in the complete assignment of all proton and carbon signals.

    • NOESY/ROESY: Nuclear Overhauser Effect experiments can provide through-space correlations between protons, which can be used to determine their spatial proximity and thus provide direct evidence for specific conformations, such as those stabilized by intramolecular hydrogen bonds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a thin film, in a KBr pellet, or in a suitable solvent.

    • Data Acquisition: The IR spectrum should be recorded over the range of 4000-400 cm-1.

    • Analysis: The N-H stretching region (typically 3300-3500 cm-1) is of particular interest. The presence of a sharp, lower-frequency band in this region can be indicative of an intramolecularly hydrogen-bonded N-H group, in addition to the bands for the free N-H stretches. The C-O stretching vibrations (around 1050-1250 cm-1) will also be prominent.

Visualizations

Conformational_Equilibrium cluster_gauche Gauche Conformer (Lower Energy) cluster_anti Anti Conformer (Higher Energy) gauche Gauche anti Anti gauche->anti ΔE

Caption: Conformational equilibrium between the lower-energy gauche and higher-energy anti conformers.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_computational Computational Analysis cluster_experimental Experimental Characterization cluster_analysis Data Integration & Interpretation Synthesis Synthesis & Purification of This compound DFT DFT Calculations (Conformational Search, Optimization) Synthesis->DFT NMR NMR Spectroscopy (1H, 13C, 2D, NOESY) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR PES Potential Energy Surface Scan DFT->PES Analysis Structural & Conformational Assignment PES->Analysis NMR->Analysis FTIR->Analysis

Caption: Integrated workflow for the structural and conformational analysis.

Conclusion

The molecular structure and conformational landscape of this compound are dictated by a delicate balance of steric and electronic factors, with intramolecular hydrogen bonding playing a pivotal role in stabilizing specific conformers. While direct experimental data is limited, a combination of theoretical modeling and spectroscopic analysis of analogous compounds provides a strong basis for predicting its behavior. The methodologies outlined in this guide offer a robust framework for researchers to further elucidate the precise structural and conformational properties of this molecule, which is of significant interest in the fields of medicinal chemistry and materials science.

Spectral Analysis of 2-(2-Methoxyethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(2-Methoxyethoxy)aniline, a compound of interest in various research and development applications. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data and expected spectral characteristics based on analogous structures. The information is intended to serve as a valuable resource for the identification and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectral data for this compound (Molecular Formula: C₉H₁₃NO₂, Molecular Weight: 167.21 g/mol )[1][2].

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below[3]. The molecular ion peak [M]⁺ is expected at approximately m/z 167.

AdductPredicted m/z
[M+H]⁺168.10192
[M+Na]⁺190.08386
[M]⁺167.09409
[M-H]⁻166.08736
[M+NH₄]⁺185.12846
[M+K]⁺206.05780
[M+H-H₂O]⁺150.09190
Data sourced from predicted values.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For this compound, the following chemical shifts are estimated based on the analysis of similar aromatic amines and alkoxy-substituted benzenes. The aromatic protons are expected to appear in the downfield region (6.5-8.0 ppm), while the aliphatic protons of the methoxyethoxy group will be in the upfield region.

AssignmentEstimated Chemical Shift (ppm)MultiplicityIntegration
Aromatic H (4H)6.7 - 7.2Multiplet4H
-NH₂ (2H)3.5 - 4.5 (broad)Singlet2H
-O-CH₂-CH₂-O- (4H)3.7 - 4.2Multiplet4H
-OCH₃ (3H)3.3 - 3.5Singlet3H
Note: These are estimated values and may vary based on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Aromatic carbons typically resonate in the 110-160 ppm range.

AssignmentEstimated Chemical Shift (ppm)
Aromatic C-N140 - 150
Aromatic C-O145 - 155
Aromatic C-H (4C)115 - 130
-O-CH₂-CH₂-O- (2C)68 - 72
-OCH₃58 - 62
Note: These are estimated values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies. For this compound, the following absorption bands are expected.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch (Aromatic)1250 - 1335Strong
C-O Stretch (Ether)1050 - 1150Strong
N-H Bend (Amine)1580 - 1650Medium
Note: The presence of two bands in the N-H stretch region would indicate a primary amine.[4]

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount of the solid this compound sample with dry potassium bromide (KBr) in an agate mortar.

  • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electrospray Ionization - ESI):

  • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or after separation by liquid chromatography.

  • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • As the solvent evaporates, the analyte molecules become ionized.

  • The ions are then guided into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio.

  • A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for the spectral analysis of a chemical compound.

References

An In-depth Technical Guide on the Solubility of 2-(2-Methoxyethoxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected solubility of 2-(2-Methoxyethoxy)aniline and the methodologies for its determination. It is important to note that a thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The information presented herein is based on the general principles of solubility for structurally similar compounds, such as aniline and its derivatives.

Introduction

This compound is an aniline derivative characterized by the presence of a methoxyethoxy group at the ortho position of the benzene ring. This substitution influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications in research and development, including chemical synthesis, purification, formulation, and analytical method development. This guide provides a qualitative assessment of its expected solubility, detailed experimental protocols for quantitative determination, and a workflow for solubility analysis.

Predicted Solubility Profile

Based on its molecular structure, which combines a polar amine group and a moderately polar ether linkage with an aromatic ring, this compound is anticipated to exhibit a range of solubilities in different organic solvents. The presence of the amine group allows for hydrogen bonding with protic solvents, while the overall organic character suggests good solubility in many common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Protic Solvents Methanol, EthanolHighThe amine and ether groups can form hydrogen bonds with the hydroxyl group of the alcohol.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneHigh to ModerateThe polarity of these solvents can effectively solvate the polar functional groups of the aniline derivative.
Halogenated Solvents Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds, including anilines.
Ester Solvents Ethyl AcetateModerateOffers a balance of polarity and non-polar character suitable for dissolving the compound.
Aromatic Hydrocarbons Toluene, BenzeneModerate to LowThe aromatic ring of the aniline will interact favorably with these solvents, but the polar groups may limit solubility.
Non-polar Solvents Hexane, HeptaneLowThe significant difference in polarity between the compound and these solvents will likely result in poor solubility.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of a solid organic compound in various solvents at a controlled temperature.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • To each vial, add a known volume (e.g., 5 mL) of a specific organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the excess solid to settle at the bottom of the vials for at least 2 hours at the constant temperature.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Record the weight of the filtered solution.

  • Gravimetric Analysis (Optional but recommended for confirmation):

    • Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, weigh the vial containing the dry solid residue.

    • The mass of the dissolved solid can be calculated by subtracting the initial weight of the vial.

    • Solubility can be expressed as g/100 mL or g/100 g of solvent.

  • Quantitative Analysis (HPLC or UV-Vis):

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve (absorbance or peak area vs. concentration).

    • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mass percent (w/w %).

    • Report the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination and analysis of solubility.

Solubility_Workflow start Start: Select Compound and Solvents prep Preparation of Saturated Solutions (Excess Solute) start->prep equilibrate Equilibration at Constant Temperature (e.g., 24-48h) prep->equilibrate settle Settling of Excess Solid equilibrate->settle sample Sample Supernatant and Filter settle->sample analysis Quantitative Analysis sample->analysis hplc HPLC Analysis analysis->hplc Chromatographic Method uv_vis UV-Vis Spectroscopy analysis->uv_vis Spectroscopic Method gravimetric Gravimetric Analysis analysis->gravimetric Direct Mass Measurement data Data Calculation and Reporting (e.g., g/100mL, mol/L) hplc->data uv_vis->data gravimetric->data end End: Solubility Data data->end

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

The Versatile Scaffold: A Technical Guide to the Research Applications of 2-(2-Methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxyethoxy)aniline is a unique aromatic amine that holds significant promise as a versatile building block in both medicinal chemistry and materials science. Its distinct molecular structure, featuring a reactive aniline core appended with a flexible and polar 2-methoxyethoxy side chain, offers a compelling combination of properties for the synthesis of novel compounds with tailored functionalities. In the realm of drug discovery, this scaffold is a promising starting point for the development of targeted therapeutics, particularly kinase inhibitors for cancer therapy. The methoxyethoxy group can enhance solubility and modulate pharmacokinetic properties, crucial for the development of effective drug candidates. In materials science, this compound serves as a valuable monomer for the creation of functional polymers, such as soluble conducting polyanilines, with potential applications in electronics and sensor technology. This technical guide provides an in-depth exploration of the potential research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to empower researchers in their scientific endeavors.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Aniline derivatives are a cornerstone in the development of kinase inhibitors, a class of targeted cancer therapies that interfere with the signaling pathways driving tumor growth and proliferation. The this compound scaffold is particularly promising for the design of inhibitors targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical mediators of cancer progression.

Quantitative Data: Inhibitory Activities of Anilino-Based Kinase Inhibitors

While specific IC50 values for direct derivatives of this compound are not extensively reported in publicly available literature, the data from structurally related anilino-quinazoline and anilino-pyrimidine derivatives highlight the potential of this chemical class. These compounds demonstrate potent inhibition of EGFR and VEGFR-2, suggesting that derivatives of this compound could exhibit similar or enhanced activities.

Target KinaseCompound ClassRepresentative IC50 Values (nM)Reference Cell Lines
EGFR 4-Anilinoquinazoline Derivatives0.12 - 1,590A549, HT-29
VEGFR-2 4-Anilinoquinazoline Derivatives64.8 - 240-
Mer/c-Met 2-Substituted Aniline Pyrimidine Derivatives18.5 (Mer), 33.6 (c-Met)HepG2, MDA-MB-231, HCT116

This table presents illustrative data from related aniline derivatives to demonstrate the potential of the this compound scaffold.

Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell growth, proliferation, and survival.[1] Dysregulation of the EGFR pathway is a common feature in many cancers. Anilino-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Inhibitor This compound Derivative (Inhibitor) Inhibitor->VEGFR2 Synthesis_Workflow start This compound step1 Reaction with 4-chloro-7-methoxy- quinazoline start->step1 product 4-(2-(2-Methoxyethoxy)anilino)- 7-methoxyquinazoline step1->product step2 Purification (Chromatography) product->step2 final_product Purified Inhibitor step2->final_product step3 Biological Evaluation (Kinase Assay, Cell Viability) final_product->step3 data IC50 Data step3->data Polymerization_Workflow start This compound (Monomer) step1 Dissolution in Acid (e.g., 1M HCl) start->step1 step2 Oxidative Polymerization (Ammonium Persulfate, 0-5 °C) step1->step2 product Crude Polymer step2->product step3 Filtration & Washing product->step3 final_product Purified Conducting Polymer step3->final_product step4 Characterization (Conductivity, Solubility) final_product->step4 data Material Properties step4->data

References

An In-depth Technical Guide to 2-(2-Methoxyethoxy)aniline: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Due to the limited availability of public information, a comprehensive historical account and detailed experimental data for 2-(2-Methoxyethoxy)aniline (CAS No. 72806-66-7) could not be compiled. The following guide presents the available information on its synthesis and properties.

Introduction

This compound is an aromatic amine derivative of aniline. Its molecular structure consists of an aniline core substituted with a 2-methoxyethoxy group at the ortho position. This modification influences its chemical properties, such as solubility and reactivity, making it a potential intermediate in various chemical syntheses.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 72806-66-7[1]
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Physical Form Solid

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical transformations, primarily involving the reduction of a corresponding nitroaromatic precursor. A key synthetic route is the reduction of β-methoxy-2-nitrophenetole.[2]

General Synthesis Workflow

The synthesis generally proceeds by first establishing the ether linkage on a phenolic starting material, followed by the reduction of a nitro group to the desired aniline.

G cluster_0 Synthesis Pathway Start 2-Nitrophenol Intermediate1 β-methoxy-2-nitrophenetole (1-(2-methoxyethoxy)-2-nitrobenzene) Start->Intermediate1 Etherification Product This compound Intermediate1->Product Reduction

Caption: General synthesis pathway for this compound.

Experimental Protocol: Reduction of β-methoxy-2-nitrophenetole

The following protocol is based on a reported synthesis of this compound.[2]

Materials:

  • β-methoxy-2-nitrophenetole (CAS No. 62819-95-8)

  • Methanol (MeOH)

  • Palladium on activated charcoal (Pd/C)

  • Hydrogen gas (H₂)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard hydrogenation reaction vessel

Procedure:

  • In a suitable hydrogenation reactor, a solution of β-methoxy-2-nitrophenetole in methanol is prepared.

  • A catalytic amount of palladium on activated charcoal is added to the solution.

  • The reaction vessel is sealed and purged with an inert gas to remove any oxygen.

  • The atmosphere is then replaced with hydrogen gas, and the pressure is maintained at approximately 1672 Torr.

  • The reaction mixture is stirred vigorously at room temperature for 18 hours.

  • Upon completion of the reaction (which can be monitored by techniques such as Thin Layer Chromatography or Gas Chromatography), the reaction mixture is filtered to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield this compound.

Note: This protocol is a representation of a published method and should be adapted and optimized for specific laboratory conditions and safety protocols.

History and Discovery

Detailed information regarding the initial discovery, including the date and the individuals or research group responsible for the first synthesis of this compound, is not available in the public domain based on the conducted research. Its appearance in chemical supplier catalogs and a 2003 publication suggests its synthesis and use are relatively modern.[2]

Applications

The specific industrial or research applications of this compound are not well-documented in publicly accessible literature. Generally, aniline derivatives are utilized as intermediates in the synthesis of pharmaceuticals, dyes, and polymers.[3][4] The presence of the methoxyethoxy group in this particular aniline could impart specific solubility or binding properties, making it a candidate for use in the development of specialized chemicals.

Conclusion

This compound is a substituted aniline for which a reliable synthetic method has been established. While its physicochemical properties are not extensively characterized in the literature, and its historical context remains unclear, its structure suggests potential as an intermediate in organic synthesis. Further research would be necessary to fully elucidate its properties and potential applications.

References

An In-Depth Technical Guide to 2-(2-Methoxyethoxy)aniline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(2-Methoxyethoxy)aniline is a crucial chemical intermediate extensively utilized in the synthesis of a variety of complex organic molecules, most notably in the pharmaceutical industry. Its unique structural features, combining an aniline moiety with a flexible methoxyethoxy side chain, make it a valuable building block for creating compounds with desired physicochemical and biological properties. This guide provides a comprehensive technical overview of this compound, including its properties, synthesis, and applications, with a focus on its role in drug development.

Physicochemical Properties

This compound is a solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 72806-66-7[1][2][3][4]
Molecular Formula C₉H₁₃NO₂[1][2][4]
Molecular Weight 167.21 g/mol [2][4]
Appearance Solid[2]
Boiling Point 259.8±30.0 °C (Predicted)[2]
Density 1.162±0.06 g/cm³ (Predicted)[2]
InChI 1S/C9H13NO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,10H2,1H3[2]
SMILES COCCOC1=CC=CC=C1N[2]

Synthesis of this compound

The most common and high-yielding synthetic route to this compound involves the reduction of its corresponding nitro precursor, 1-(2-methoxyethoxy)-2-nitrobenzene.

Experimental Protocol: Reduction of 1-(2-methoxyethoxy)-2-nitrobenzene

This protocol is based on a reported synthesis with a high yield.[4]

Materials:

  • 1-(2-methoxyethoxy)-2-nitrobenzene (beta-methoxy-2-nitrophenetole)

  • Methanol

  • Palladium on activated charcoal (10% Pd/C)

  • Hydrogen gas

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for hydrogenation

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-(2-methoxyethoxy)-2-nitrobenzene in methanol.

  • Carefully add a catalytic amount of 10% palladium on activated charcoal to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen to 1672.11 Torr.

  • Stir the reaction mixture vigorously at room temperature for 18 hours.

  • Upon completion of the reaction (monitored by TLC or GC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with methanol to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound.

Yield: 95%[4]

Synthesis Workflow Diagram:

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 1-(2-methoxyethoxy)-2-nitrobenzene 1-(2-methoxyethoxy)-2-nitrobenzene reagents H₂, 10% Pd/C Methanol 1672.11 Torr, 18 h 1-(2-methoxyethoxy)-2-nitrobenzene->reagents product This compound reagents->product

Caption: Synthesis of this compound via catalytic hydrogenation.

Spectroscopic Data

Mass Spectrometry (Predicted): [5]

Adductm/z
[M+H]⁺168.10192
[M+Na]⁺190.08386
[M-H]⁻166.08736
[M+NH₄]⁺185.12846
[M+K]⁺206.05780

Expected Spectroscopic Features (Based on Analogous Compounds):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, the methylene protons of the ethoxy group, and the methyl protons of the methoxy group. The aromatic protons would likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The methylene protons adjacent to the oxygen atoms would appear as triplets around δ 3.5-4.2 ppm, and the methoxy protons would be a singlet around δ 3.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the amino group appearing at a characteristic downfield shift. The aliphatic carbons of the methoxyethoxy group would resonate in the upfield region of the spectrum.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkages (around 1050-1250 cm⁻¹), and C=C stretching of the aromatic ring.

Role as a Chemical Intermediate in Drug Development

This compound serves as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. The aniline nitrogen provides a nucleophilic site for reaction with electrophilic scaffolds, such as chlorinated quinazolines, to form the core structures of many targeted therapeutics.

Application in the Synthesis of EGFR Inhibitors

Aniline derivatives are fundamental components of many Epidermal Growth Factor Receptor (EGFR) inhibitors. While a direct synthesis of a marketed drug from this compound is not explicitly detailed in the searched literature, the closely related compound, 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile, is a key intermediate in the synthesis of Erlotinib , a potent EGFR inhibitor.[6] This highlights the importance of the methoxyethoxy-substituted aniline moiety in this class of drugs.

The general synthetic strategy involves the nucleophilic aromatic substitution of a halogenated quinazoline with the aniline derivative.

General Experimental Protocol: Coupling of an Aniline with a Chlorinated Quinazoline

This protocol outlines a general procedure for the coupling reaction that is central to the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • 4-Chloro-6,7-disubstituted-quinazoline

  • Isopropanol or other suitable solvent

  • Acid or base catalyst (if required)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • In a round-bottom flask, dissolve the 4-chloro-6,7-disubstituted-quinazoline in isopropanol under an inert atmosphere.

  • Add this compound to the solution. The molar ratio may vary depending on the specific reaction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, the product may be isolated by extraction following solvent removal.

  • The crude product is then purified by recrystallization or column chromatography to yield the desired N-(2-(2-methoxyethoxy)phenyl)-quinazolinyl-4-amine derivative.

Logical Relationship in Kinase Inhibitor Synthesis:

G cluster_intermediates Key Intermediates cluster_reaction Core Reaction cluster_product Final Product aniline This compound coupling Nucleophilic Aromatic Substitution aniline->coupling quinazoline 4-Chloroquinazoline Scaffold quinazoline->coupling inhibitor Kinase Inhibitor (e.g., EGFR Inhibitor) coupling->inhibitor

Caption: Role of this compound in kinase inhibitor synthesis.

Signaling Pathway Implication: EGFR Inhibition

Drugs synthesized using aniline derivatives, such as the EGFR inhibitor Erlotinib, target key signaling pathways involved in cancer cell proliferation and survival. The EGFR signaling pathway is a critical target in oncology.

EGFR Signaling Pathway and Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP EGFR->ATP Activates Kinase Domain Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream Autophosphorylation Activates ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor EGFR Inhibitor (derived from aniline intermediate) Inhibitor->EGFR Blocks ATP Binding EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway and the mechanism of action of an EGFR inhibitor.

Safety and Handling

This compound is classified with GHS07 pictograms, indicating it can be harmful if swallowed and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of targeted cancer therapies like kinase inhibitors. Its synthesis is well-established, and its reactivity allows for its incorporation into complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in drug discovery and development. Further exploration of its use in the synthesis of novel therapeutic agents is a promising area for future research.

References

Theoretical Studies on 2-(2-Methoxyethoxy)aniline: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the theoretical studies of 2-(2-Methoxyethoxy)aniline will find a notable absence of dedicated computational research on this specific molecule in publicly available scientific literature. Despite extensive searches for theoretical analyses, including quantum chemical calculations, molecular modeling, and spectroscopic predictions for this compound, no specific studies were identified.

This lack of dedicated research means that quantitative data from theoretical explorations, such as optimized geometrical parameters, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energies), are not available. Consequently, it is not possible to provide a summary of findings or detailed experimental protocols as requested.

However, for researchers interested in initiating such a study, this whitepaper outlines a standard methodological workflow based on common practices in computational chemistry for analyzing aniline derivatives. This guide can serve as a foundational blueprint for a theoretical investigation of this compound.

Proposed Theoretical Investigation Workflow

A typical theoretical study of an organic molecule like this compound would involve a multi-step computational workflow. The primary goal is to calculate the molecule's structural, vibrational, and electronic properties. Density Functional Theory (DFT) is a common and effective method for such investigations.

Molecular Structure Optimization

The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

  • Methodology: The initial structure of this compound can be built using standard molecular modeling software. This structure is then optimized using a DFT method, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Methodology: Using the optimized geometry, harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The results provide the frequencies of the fundamental vibrational modes, their IR intensities, and Raman activities. These theoretical spectra can then be compared with experimental FT-IR and FT-Raman data for validation.

Electronic Properties Analysis

The electronic properties of the molecule provide insights into its reactivity and chemical behavior. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Methodology: The HOMO and LUMO energies are obtained from the output of the DFT calculation. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. Other electronic properties, such as the dipole moment and molecular electrostatic potential (MEP), can also be calculated to understand the charge distribution and reactive sites.

Data Presentation

Were such a study to be conducted, the quantitative data would be organized into tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters

This table would list the calculated bond lengths (in Ångströms) and bond angles (in degrees) for the optimized structure of this compound.

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC1-C2Value
C-NValue
C-OValue
Bond AngleC1-C2-C3Value
H-N-HValue
Dihedral AngleC1-C2-N-HValue

Table 2: Theoretical Vibrational Frequencies

This table would present the calculated vibrational frequencies (in cm⁻¹), their corresponding IR intensities, Raman activities, and the assignment of the vibrational mode.

Wavenumber (cm⁻¹)IR IntensityRaman ActivityAssignment
ValueValueValueN-H stretch
ValueValueValueC-H stretch
ValueValueValueC-O-C stretch

Table 3: Calculated Electronic Properties

This table would summarize the key electronic properties of the molecule.

PropertyCalculated Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value

Visualizations

Visualizations are crucial for understanding the relationships between different stages of a theoretical study and for interpreting the results. Below are examples of diagrams that would be generated in a theoretical study of this compound.

G cluster_input Input cluster_computation Computational Analysis cluster_output Output mol_structure Initial Molecular Structure of this compound dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Predicted IR & Raman Spectra freq_calc->vib_spectra elec_data Electronic Properties (HOMO, LUMO, MEP) elec_prop->elec_data

Figure 1: A typical workflow for the theoretical analysis of a molecule.

G cluster_properties Molecular Properties HOMO HOMO Energy Energy_Gap Energy Gap HOMO->Energy_Gap E_LUMO - E_HOMO LUMO LUMO Energy LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity inversely proportional Stability Kinetic Stability Energy_Gap->Stability proportional

Figure 2: Relationship between frontier molecular orbitals and chemical properties.

Methodological & Application

Application Notes and Protocols for the Use of 2-(2-Methoxyethoxy)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethoxy)aniline is an aromatic amine that holds potential as a versatile building block in organic synthesis. Its structure, featuring a nucleophilic amino group and an ortho-positioned methoxyethoxy substituent, makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The methoxyethoxy group can influence the electronic properties and solubility of the target molecules, making it a useful moiety in the design of novel compounds for pharmaceutical and materials science applications. These application notes provide detailed protocols and data for the use of this compound in the synthesis of substituted quinolines, a key scaffold in numerous bioactive compounds.

Application Note 1: Synthesis of Substituted Quinolines via the Combes Reaction

The Combes quinoline synthesis is a classic and reliable acid-catalyzed reaction that involves the condensation of an aniline with a β-diketone to form a substituted quinoline. This method is particularly useful for the preparation of 2,4-disubstituted quinolines. This compound can be effectively employed in the Combes reaction to synthesize 8-(2-methoxyethoxy)quinolines. The reaction proceeds through the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the final quinoline product. The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is crucial for promoting the cyclization step.

Representative Reaction Scheme:

The reaction of this compound with acetylacetone (a β-diketone) in the presence of an acid catalyst yields 2,4-dimethyl-8-(2-methoxyethoxy)quinoline.

Data Presentation

The following tables summarize the key reactants and typical reaction parameters for the Combes synthesis of 2,4-dimethyl-8-(2-methoxyethoxy)quinoline.

Table 1: Reactant Specifications

ReactantChemical FormulaMolecular Weight ( g/mol )Moles (mmol)Amount
This compoundC₉H₁₃NO₂167.21101.67 g
AcetylacetoneC₅H₈O₂100.12121.20 g (1.22 mL)
Polyphosphoric Acid(HPO₃)n--~10 g

Table 2: Typical Reaction Parameters

ParameterValue
Temperature120-130 °C
Reaction Time2-4 hours
CatalystPolyphosphoric Acid (PPA)
Work-upNeutralization with base, extraction
PurificationColumn Chromatography

Experimental Protocols

Protocol 1: Synthesis of 2,4-dimethyl-8-(2-methoxyethoxy)quinoline via Combes Reaction

This protocol describes a representative procedure for the synthesis of 2,4-dimethyl-8-(2-methoxyethoxy)quinoline from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone

  • Polyphosphoric acid (PPA)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add polyphosphoric acid (~10 g).

  • Addition of Reactants: To the stirred polyphosphoric acid, slowly add this compound (1.67 g, 10 mmol). Stir the mixture until the aniline is fully dissolved.

  • Addition of β-Diketone: Slowly add acetylacetone (1.22 mL, 12 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 120-130 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice (~50 g).

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2,4-dimethyl-8-(2-methoxyethoxy)quinoline.

Visualizations

Diagram 1: Reaction Pathway for the Combes Synthesis of 2,4-dimethyl-8-(2-methoxyethoxy)quinoline

Combes_Reaction Aniline This compound Enamine Enamine Intermediate Aniline->Enamine Condensation Diketone Acetylacetone Diketone->Enamine Condensation Catalyst H+ Cyclized Cyclized Intermediate Enamine->Cyclized Acid-catalyzed Cyclization Quinoline 2,4-dimethyl-8-(2-methoxyethoxy)quinoline Cyclized->Quinoline Dehydration

Caption: Combes reaction pathway.

Diagram 2: Experimental Workflow for Quinoline Synthesis

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup (Aniline, PPA) AddDiketone 2. Add Acetylacetone Setup->AddDiketone Heat 3. Heat & Stir (120-130°C, 2-4h) AddDiketone->Heat Monitor 4. Monitor by TLC Heat->Monitor Cool 5. Cool to RT Monitor->Cool Reaction Complete Quench 6. Quench on Ice Cool->Quench Neutralize 7. Neutralize (NaHCO3) Quench->Neutralize Extract 8. Extract (DCM) Neutralize->Extract Dry 9. Dry & Concentrate Extract->Dry Purify 10. Column Chromatography Dry->Purify Product Product Purify->Product Final Product

Caption: Quinoline synthesis workflow.

Application Notes and Protocols: 2-(2-Methoxyethoxy)aniline and Its Analogs as Versatile Building Blocks in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aniline and its derivatives are foundational scaffolds in medicinal chemistry, serving as precursors for a vast array of essential medicines.[1][2] The substituted aniline, 2-(2-Methoxyethoxy)aniline, and its structural analogs, particularly 2-(2-methoxyphenoxy)ethanamine, are key building blocks in the synthesis of significant pharmaceutical agents. Their unique electronic and structural properties allow for versatile chemical modifications, making them indispensable for creating compounds with specific therapeutic actions.[1]

This document provides detailed application notes and experimental protocols for the use of these building blocks in the synthesis of prominent drugs such as the beta-blocker Carvedilol and the anti-anginal agent Ranolazine. It also touches upon their role in developing novel kinase inhibitors.

Physicochemical and Safety Data for this compound:

PropertyValueReference
CAS Number 72806-66-7[3]
Molecular Formula C₉H₁₃NO₂[3]
Molecular Weight 167.21 g/mol
Form Solid
Hazard Class Acute Toxicity 4 (Oral), Eye Irritation 2
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

Application 1: Synthesis of Carvedilol

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely used in the management of hypertension and heart failure.[4][5] The synthesis of Carvedilol commonly involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with the structural analog 2-(2-methoxyphenoxy)ethanamine .[6] A primary challenge in this synthesis is the formation of a "bis impurity," which can be minimized by using protective group strategies.[4][6]

Quantitative Data: Carvedilol Synthesis
Step / MethodReactantsKey ConditionsYieldReference
Protected Synthesis 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yl acetate, 2-(2-methoxyphenoxy)ethanamineToluene, K₂CO₃, 80°C48%[6]
N-Tosyl Protection 4-(oxiran-2-yl methoxy)-9H-carbazole, 2-(2-methoxyphenoxy)-N-tosylethanamine--[4]
Final Deprotection Silyl-protected CarvedilolTBAF, THF82%[6]
Impurity Formation Innovator process without protective groups-10-15% (after isolation)[6]

Experimental Workflow: Synthesis of Carvedilol

G cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection Carbazole 4-(oxiran-2-ylmethoxy) -9H-carbazole Chloropropanol O-protected 1-(9H-carbazol-4-yloxy) -3-chloropropan-2-ol Carbazole->Chloropropanol Protection (e.g., Acetyl, TBDMS) Amine 2-(2-methoxyphenoxy) ethanamine ProtectedCarvedilol Protected Carvedilol Chloropropanol->ProtectedCarvedilol Amine->ProtectedCarvedilol FinalCarvedilol Carvedilol ProtectedCarvedilol->FinalCarvedilol Deprotection (e.g., TBAF)

Caption: Workflow for a protected synthesis of Carvedilol.

Protocol: Synthesis of O-Acetylated Carvedilol Intermediate

This protocol is adapted from a method designed to minimize bis-impurity formation.[6]

  • Reaction Setup: To a stirred solution of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yl acetate (10.0g, 0.03 mole) in Toluene (20.0 ml), add potassium carbonate (8.7 g, 0.06 mole) and 2-(2-methoxyphenoxy)ethanamine (5.7 g, 0.034 mole).

  • Reaction Execution: Stir the mixture for 15 minutes at room temperature. Slowly raise the temperature to 80°C and maintain until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mass to 30°C. Filter the solids and wash with toluene. Distill the solvent from the filtrate under reduced pressure at a temperature below 60°C to obtain a residue.

  • Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer with anhydrous sodium sulphate. Distill the organic layer under reduced pressure to yield the crude product.

  • Column Chromatography: Purify the obtained residue using column chromatography to yield 1-(2-(2-methoxyphenoxy)ethylamino)-3-(9H-carbazol-4-yloxy)propan-2-yl acetate.

Mechanism of Action: Carvedilol

cluster_alpha α1-Adrenergic Receptor cluster_beta β-Adrenergic Receptor Carvedilol Carvedilol Alpha1 α1 Receptor Carvedilol->Alpha1 Blocks Beta1 β1/β2 Receptors Carvedilol->Beta1 Blocks PLC Phospholipase C (PLC) Alpha1->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca Vaso Vasoconstriction Ca->Vaso AC Adenylyl Cyclase Beta1->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Heart ↑ Heart Rate ↑ Contractility PKA->Heart

Caption: Carvedilol's dual antagonism of α1 and β-adrenergic receptors.

Application 2: Synthesis of Ranolazine

Ranolazine is a medication used for the treatment of chronic angina.[7] Its synthesis can be achieved through multiple routes, often starting from 2,6-dimethylaniline and a piperazine derivative, which is then reacted with an epoxide derived from o-methoxyphenol (guaiacol).[8][9]

Quantitative Data: Ranolazine Synthesis
Step / MethodReactantsKey ConditionsYieldReference
Amide Formation 2,6-dimethylaniline, Chloroacetyl chlorideTriethylamine, 0°C, 4h82%[10]
Epoxide Formation o-methoxyphenol, EpichlorohydrinDioxane, water, NaOH, reflux, 2h80%[8]
Final Condensation N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, Epoxide intermediateIsopropanol, reflux, 3h73% (as dihydrochloride salt)[10]
Alternative Final Step N-(2,6-dimethylphenyl)-1-piperazineacetamide, 1-bromo-3-(2-methoxyphenoxy)-2-propanolNa₂CO₃, Methanol/Toluene, reflux, 4h66%[11]

Experimental Workflow: Synthesis of Ranolazine

G cluster_A Amide Chain Synthesis cluster_B Epoxide Synthesis A1 2,6-Dimethylaniline A3 2-chloro-N-(2,6-dimethylphenyl) acetamide A1->A3 A2 Chloroacetyl chloride A2->A3 A5 N-(2,6-dimethylphenyl)- 2-(piperazin-1-yl)acetamide A3->A5 A4 Piperazine A4->A5 Ranolazine Ranolazine A5->Ranolazine Final Condensation B1 o-Methoxyphenol B3 2-((2-methoxyphenoxy) methyl)oxirane B1->B3 B2 Epichlorohydrin B2->B3 B3->Ranolazine

Caption: General synthetic workflow for Ranolazine.

Protocol: Synthesis of Ranolazine Intermediate I - 3-(2-methoxyphenoxy)-1,2-propylene oxide

This protocol is adapted from a patented synthesis method.[8]

  • Reaction Setup: In a 2L three-necked reaction flask, add 150g of o-methoxyphenol, 378ml of dioxane, 168ml of water, and 50g of NaOH.

  • Addition of Reagent: Under stirring at room temperature, add 252ml of epichlorohydrin.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 2 hours.

  • Work-up: Cool the mixture to room temperature and add ethyl acetate. Filter the mixture, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, and distill under reduced pressure. Collect the fraction at 121-124°C / 2KPa to obtain the product.

Mechanism of Action: Ranolazine

Ranolazine Ranolazine LateNa Late Na⁺ Current (INa) Ranolazine->LateNa Inhibits Na_Influx Na⁺ Influx ↑ LateNa->Na_Influx Causes NCX Na⁺-Ca²⁺ Exchanger (Reverse Mode) Na_Influx->NCX Ca_Influx Ca²⁺ Influx ↑ (Ca²⁺ Overload) NCX->Ca_Influx Diastolic_Tension ↑ Diastolic Wall Tension (Myocardial Ischemia) Ca_Influx->Diastolic_Tension

Caption: Ranolazine's inhibition of the late sodium current.

Application 3: Building Blocks for Novel Kinase Inhibitors

Substituted anilines are crucial pharmacophores in the design of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR). The aniline moiety often serves as a key hinge-binding element. Derivatives of this compound can be incorporated into scaffolds like quinazolines to develop potent and selective inhibitors.

Quantitative Data: EGFR Inhibitors

Data for a series of 4-anilinoquinazoline derivatives designed as EGFR inhibitors.[12]

CompoundStructure ModificationTarget Cell LineIC₅₀ (μM) - NormoxiaIC₅₀ (μM) - Hypoxia
16i meta-Chloride, para-(2-nitroimidazole-1H-alkyloxy)A5491.591.09
16i meta-Chloride, para-(2-nitroimidazole-1H-alkyloxy)HT-292.461.35
16e N-(3-Chloro-4-(2-(2-nitro-1H-imidazol-1-yl)ethoxy)phenyl)---
16h 6,7-Bis(2-methoxyethoxy) substitution on quinazoline---

Logical Relationship: Design of Aniline-Based Kinase Inhibitors

Aniline Substituted Aniline (e.g., this compound) Inhibitor Final Kinase Inhibitor Aniline->Inhibitor Provides Hinge-Binding Scaffold Core Scaffold (e.g., Quinazoline) Scaffold->Inhibitor Linker Linker Group Linker->Inhibitor Targeting Targeting Moiety (e.g., Nitroimidazole for Hypoxia) Targeting->Inhibitor Confers Specificity

Caption: Design strategy for aniline-based kinase inhibitors.

Protocol: General Synthesis of 4-Anilinoquinazoline Derivatives

This generalized protocol is based on the synthesis of EGFR inhibitors.[12]

  • Starting Materials: Prepare a 4-chloroquinazoline core, which can be synthesized from corresponding anthranilic acids. Prepare the desired substituted aniline (e.g., a derivative of this compound).

  • Coupling Reaction: Dissolve the 4-chloroquinazoline and the substituted aniline in a suitable solvent such as isopropanol or DMF.

  • Reaction Conditions: Add a base (e.g., triethylamine or potassium carbonate) to scavenge the HCl generated. Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and precipitate the product by adding water or an anti-solvent.

  • Purification: Collect the crude product by filtration. Recrystallize from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the final 4-anilinoquinazoline product.

References

Application of 2-(2-Methoxyethoxy)aniline in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethoxy)aniline is a substituted aniline derivative that holds significant potential as a building block in medicinal chemistry. While not a component of an approved drug in its own right, its structural motifs are present in potent and clinically successful therapeutic agents. The presence of the methoxyethoxy side chain can influence key drug-like properties such as solubility, metabolic stability, and target engagement. This document provides a comprehensive overview of the application of this compound and its close analogs in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors for oncology.

Core Application: Scaffold for Kinase Inhibitors

Aniline derivatives are a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[1] These inhibitors typically function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs), thereby blocking downstream signaling pathways that promote cell proliferation and survival. The this compound scaffold can be incorporated into various kinase inhibitor frameworks, with the aniline nitrogen acting as a key hydrogen bond donor, mimicking the hinge-binding interaction of the adenine moiety of ATP.

A prime example of a clinically successful drug featuring a closely related structural element is Erlotinib (Tarceva®) . Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is approved for the treatment of non-small cell lung cancer and pancreatic cancer.[2] The chemical structure of Erlotinib features a 6,7-bis(2-methoxyethoxy)quinazoline core, where the bis(2-methoxyethoxy) groups significantly enhance the drug's solubility and pharmacokinetic properties. While Erlotinib itself is synthesized from 3-ethynylaniline, the successful incorporation of the methoxyethoxy groups highlights the value of this functionalization in drug design.

Signaling Pathway of EGFR Inhibition

The primary mechanism of action for kinase inhibitors derived from anilino-quinazoline scaffolds, such as Erlotinib, involves the blockade of the EGFR signaling pathway. Overexpression or activating mutations of EGFR are common in many cancers, leading to uncontrolled cell growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR P_EGFR pEGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR Activation EGF EGF (Ligand) EGF->EGFR Binding Ras Ras P_EGFR->Ras PI3K PI3K P_EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound -based Inhibitor (e.g., Erlotinib) Inhibitor->P_EGFR Inhibition

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of anilino-quinazoline-based drugs.

Quantitative Data on Related Kinase Inhibitors

The following table summarizes the inhibitory activities of Erlotinib and other related anilino-quinazoline kinase inhibitors against various kinases and cancer cell lines. This data provides a benchmark for the potential potency of novel compounds derived from this compound.

CompoundTarget Kinase(s)IC50 (nM)Target Cell LineGI50 (µM)Reference
ErlotinibEGFR2NCI-H358 (NSCLC)0.05[2]
GefitinibEGFR33A431 (Epidermoid Carcinoma)0.015-0.03[3]
LapatinibEGFR, HER210.8 (EGFR), 9.2 (HER2)BT474 (Breast Carcinoma)0.16[4][5]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of kinase inhibitors based on the this compound scaffold, adapted from procedures used for the synthesis of Erlotinib and other anilino-quinazolines.

Protocol 1: Synthesis of a 4-(2-(2-Methoxyethoxy)anilino)quinazoline Derivative

This protocol outlines a general procedure for the coupling of this compound with a 4-chloroquinazoline core, a common step in the synthesis of this class of inhibitors.

Synthesis_Workflow cluster_synthesis Synthetic Workflow start Start Materials: - 4-Chloro-6,7-disubstituted-quinazoline - this compound reaction Nucleophilic Aromatic Substitution Solvent: Isopropanol Base: Pyridine (optional) Heat (Reflux) start->reaction workup Reaction Workup: - Cool to RT - Precipitate with water - Filter solid reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Final Product: 4-(2-(2-Methoxyethoxy)anilino)quinazoline derivative purification->product

Figure 2: General workflow for the synthesis of a 4-(2-(2-Methoxyethoxy)anilino)quinazoline derivative.

Materials:

  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

  • This compound

  • Isopropanol

  • Pyridine (optional, as a base)

Procedure:

  • To a solution of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent) in isopropanol, add this compound (1.1 equivalents).

  • Optionally, add a catalytic amount of pyridine.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold isopropanol.

  • Dry the crude product under vacuum.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)

This protocol describes a method to determine the in vitro inhibitory activity of a synthesized compound against the EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO and then dilute in assay buffer.

  • In a 96-well plate, add the substrate, the inhibitor dilution, and the EGFR enzyme.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to assess the anti-proliferative activity of the synthesized compounds on a cancer cell line that overexpresses the target kinase (e.g., A431 for EGFR).

Materials:

  • Cancer cell line (e.g., A431)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the synthesized inhibitor compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel drug candidates, particularly in the area of kinase inhibitors. The presence of the methoxyethoxy group can confer favorable physicochemical properties, as exemplified by the clinically successful drug Erlotinib, which contains a related bis(2-methoxyethoxy) moiety. The provided protocols offer a foundational framework for the synthesis and biological evaluation of new chemical entities derived from this promising scaffold. Further exploration of derivatives of this compound is warranted to discover novel therapeutics with improved efficacy and safety profiles.

References

Application Notes: Synthesis of Heterocyclic Compounds Using 2-(2-Methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethoxy)aniline is a versatile difunctional building block valuable in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a nucleophilic aniline moiety and an electron-donating methoxyethoxy group, makes it an excellent precursor for constructing complex molecular architectures. The ether linkage enhances solubility and can influence the pharmacokinetic properties of the final compounds, making it a particularly attractive starting material in medicinal chemistry. This document provides detailed protocols for the synthesis of quinolines, indolo[3,2-c]quinolines, and dihydroisoquinolines using this compound and its derivatives. These heterocyclic cores are prevalent in numerous pharmacologically active agents.[1][2][3]

Application Note 1: Synthesis of 8-(2-Methoxyethoxy)quinoline Derivatives via Friedländer Annulation

The Friedländer synthesis is a classical and straightforward method for constructing the quinoline scaffold.[4][5] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base.[6][7] The electron-donating nature of the 2-(2-methoxyethoxy) group on the aniline ring can facilitate the cyclization step.

Logical Workflow for Friedländer Synthesis

G start Start: Reagents reactants 1. Combine 2-Amino-3-(2-methoxyethoxy)benzaldehyde & α-Methylene Ketone in Ethanol start->reactants catalyst 2. Add Acid Catalyst (e.g., p-TsOH) reactants->catalyst reaction 3. Heat Mixture to Reflux (e.g., 80-90 °C) catalyst->reaction monitoring 4. Monitor by TLC reaction->monitoring workup 5. Aqueous Workup (Neutralization & Extraction) monitoring->workup Reaction Complete purify 6. Purify by Column Chromatography workup->purify product Product: Substituted 8-(2-Methoxyethoxy)quinoline purify->product

Caption: Experimental workflow for the Friedländer synthesis of quinolines.

Experimental Protocol

This protocol is a representative example for the synthesis of a substituted 8-(2-methoxyethoxy)quinoline. The specific α-methylene ketone will determine the substitution pattern at positions 2 and 3 of the quinoline core.

  • Precursor Synthesis : The required starting material, 2-amino-3-(2-methoxyethoxy)benzaldehyde, must first be synthesized from this compound via a formylation reaction (e.g., Vilsmeier-Haack or Duff reaction).

  • Reaction Setup : To a solution of 2-amino-3-(2-methoxyethoxy)benzaldehyde (1.0 mmol, 1.0 equiv.) in absolute ethanol (15 mL) in a 50 mL round-bottom flask, add the ketone containing an α-methylene group (e.g., ethyl acetoacetate, 1.2 mmol, 1.2 equiv.).

  • Catalysis : Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol, 0.1 equiv.).

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with stirring for 4-8 hours.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until effervescence ceases.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 8-(2-methoxyethoxy)quinoline derivative.

Quantitative Data
Entryα-Methylene KetoneCatalystTime (h)Temp (°C)Typical Yield (%)
1Ethyl Acetoacetatep-TsOH68075-85
2AcetylacetoneI₂48080-90
3CyclohexanoneKOH88070-80

Yields are representative and based on analogous Friedländer syntheses reported in the literature.[7][8]

Application Note 2: Synthesis of Indolo[3,2-c]quinoline Derivatives

Indolo[3,2-c]quinolines are polycyclic aromatic compounds with significant biological activities, including antineoplastic properties.[9] A robust synthetic route involves an initial condensation to form a 4-aminoquinoline intermediate, followed by a palladium-catalyzed intramolecular cyclization. A derivative of this compound can be incorporated into the quinoline core, influencing the properties of the final indoloquinoline.[9]

Synthetic Pathway for Indolo[3,2-c]quinolines

G start Start: Reactants step1 Step 1: Condensation 4-Chloro-6-(2-methoxyethoxy)quinoline + Substituted Aniline start->step1 intermediate Intermediate: N-Aryl-6-(2-methoxyethoxy)quinolin-4-amine step1->intermediate step2 Step 2: Pd-Catalyzed Cyclization Pd(OAc)₂ in Acetic Acid, Reflux intermediate->step2 product Product: Substituted 2-(2-Methoxyethoxy)-11H-indolo[3,2-c]quinoline step2->product

Caption: Two-step synthesis of indolo[3,2-c]quinolines.

Experimental Protocol

Method A: Synthesis of N-Aryl-6-(2-methoxyethoxy)quinolin-4-amine Intermediate [9]

  • Reaction Setup : In a sealed tube, combine 4-chloro-6-(2-methoxyethoxy)quinoline (1.0 mmol, 1.0 equiv.) and a substituted aniline (e.g., 3-ethynylaniline, 1.1 mmol, 1.1 equiv.) in 2-propanol (10 mL).

  • Reaction : Heat the mixture at 100 °C for 12-16 hours.

  • Workup : Cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification : Dissolve the residue in dichloromethane and wash with 1M NaOH solution, followed by water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the intermediate.

Method B: Palladium-Catalyzed Cyclization to Indolo[3,2-c]quinoline [9]

  • Reaction Setup : To a solution of the N-Aryl-6-(2-methoxyethoxy)quinolin-4-amine intermediate (1.0 mmol, 1.0 equiv.) in glacial acetic acid (15 mL), add palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 0.1 equiv.).

  • Reaction : Heat the mixture to reflux for 6-10 hours, until TLC analysis indicates the consumption of the starting material.

  • Workup : Cool the mixture and pour it into ice water. Neutralize with a concentrated ammonium hydroxide solution.

  • Extraction : Extract the aqueous mixture with chloroform or dichloromethane (3 x 25 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification : Purify the resulting solid by column chromatography or recrystallization to obtain the final indolo[3,2-c]quinoline product.

Quantitative Data
EntryQuinoline IntermediateCyclization Yield (%)[9]Final Product Example
1N-(3-Ethynylphenyl)-6-(2-methoxyethoxy)quinolin-4-amine49.2 (Method A)2-(2-Methoxyethoxy)-9-ethynyl-11H-indolo[3,2-c]quinoline
2N-(4-fluoro-3-chlorophenyl)-6-methoxyquinolin-4-amine95.3 (Method A)9-Chloro-8-fluoro-2-methoxy-11H-indolo[3,2-c]quinoline
3From Entry 2 Intermediate56.0 (Method B)9-Chloro-8-fluoro-2-methoxy-11H-indolo[3,2-c]quinoline

Application Note 3: Synthesis of Dihydroisoquinolines via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides using a dehydrating agent.[10][11] While this compound is not the direct substrate, it is an ideal precursor for the required N-[2-(2-(2-methoxyethoxy)phenyl)ethyl]amide. The electron-rich nature of the aromatic ring, enhanced by the methoxyethoxy group, promotes the key electrophilic aromatic substitution step.[12]

Workflow for Dihydroisoquinoline Synthesis

G start Start: this compound step1 1. Convert to Phenethylamine Derivative start->step1 phenethylamine 2-(2-Methoxyethoxy)phenethylamine step1->phenethylamine step2 2. Acylation (e.g., Acetyl Chloride, Base) phenethylamine->step2 amide N-[2-(2-(2-Methoxyethoxy)phenyl)ethyl]acetamide step2->amide step3 3. Bischler-Napieralski Cyclization (POCl₃, Reflux in Toluene) amide->step3 product Product: 8-(2-Methoxyethoxy)-1-methyl-3,4-dihydroisoquinoline step3->product

Caption: Multi-step synthesis of a dihydroisoquinoline from this compound.

Experimental Protocol

Part A: Synthesis of the β-Arylethylamide Precursor

  • Phenethylamine Synthesis : Synthesize 2-(2-methoxyethoxy)phenethylamine from this compound via a standard sequence (e.g., Sandmeyer reaction to introduce a nitrile followed by reduction).

  • Amide Formation : Dissolve 2-(2-methoxyethoxy)phenethylamine (1.0 mmol, 1.0 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.) in anhydrous dichloromethane (DCM, 20 mL) in a flask cooled to 0 °C.

  • Acylation : Add an acylating agent (e.g., acetyl chloride, 1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup : Quench the reaction with water (15 mL). Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the amide precursor, which can be purified by chromatography if necessary.

Part B: Bischler-Napieralski Cyclization [10][11]

  • Reaction Setup : Dissolve the N-[2-(2-(2-methoxyethoxy)phenyl)ethyl]amide precursor (1.0 mmol, 1.0 equiv.) in anhydrous toluene or acetonitrile (15 mL) in a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Reagent Addition : Add phosphorus oxychloride (POCl₃, 3.0 mmol, 3.0 equiv.) dropwise to the solution at room temperature.

  • Reaction : Heat the reaction mixture to reflux (80-110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Workup : Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basification : Slowly basify the aqueous mixture with concentrated ammonium hydroxide or 2M NaOH to pH > 10 while cooling in an ice bath.

  • Extraction : Extract the product with DCM or ethyl acetate (3 x 25 mL).

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

Quantitative Data
EntryDehydrating AgentSolventTemp (°C)Time (h)Typical Yield (%)
1POCl₃Acetonitrile82385-95
2P₂O₅Toluene110470-85
3Tf₂O, 2-Cl-PyDCM25190-98

Yields are representative and based on classical and modern Bischler-Napieralski reactions on electron-rich substrates.[10][13]

References

The Role of 2-(2-Methoxyethoxy)aniline in Kinase Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aniline scaffold is a cornerstone in the design of numerous kinase inhibitors, serving as a versatile building block for molecules that target the ATP-binding site of various kinases. The strategic substitution of the aniline ring is a key aspect of medicinal chemistry, influencing potency, selectivity, and pharmacokinetic properties. The 2-(2-methoxyethoxy)aniline moiety, in particular, offers a unique combination of features. The ether linkage provides conformational flexibility, while the terminal methoxy group can engage in hydrogen bonding and improve solubility. This document provides detailed application notes on the role of this moiety in kinase inhibitor design, along with protocols for the synthesis and biological evaluation of representative compounds. While a specific, marketed kinase inhibitor directly incorporating the this compound fragment is not prominently documented, its structural motifs are present in potent inhibitors, and its utility can be extrapolated from extensive research on related aniline derivatives.

Application Notes

The 2-(2-methoxyethoxy) substituent on an aniline ring can play a multifaceted role in the design of kinase inhibitors:

  • Improved Solubility and Physicochemical Properties: The ether chain can enhance the aqueous solubility of the inhibitor, which is a critical parameter for drug development. The methoxy group can also modulate lipophilicity, influencing cell permeability and overall pharmacokinetic profile.

  • Conformational Flexibility and Binding Optimization: The flexible ethoxy linker allows the aniline moiety to adopt various conformations within the kinase ATP-binding site, potentially leading to optimized interactions with key amino acid residues.

  • Formation of Hydrogen Bonds: The oxygen atoms in the methoxyethoxy chain can act as hydrogen bond acceptors, forming crucial interactions with the kinase hinge region or other residues in the binding pocket, thereby enhancing binding affinity.

  • Modulation of Selectivity: The specific substitution pattern on the aniline ring is a key determinant of a kinase inhibitor's selectivity profile. The 2-(2-methoxyethoxy) group can introduce steric and electronic features that favor binding to a specific kinase over others, reducing off-target effects.

Data Presentation

The following tables summarize the inhibitory activities of representative aniline-based kinase inhibitors, including those with related alkoxy substitutions. This data illustrates the potency that can be achieved with such scaffolds.

Table 1: Inhibitory Activity of Selected Aniline-Based Kinase Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 18c Mer, c-Met18.5 ± 2.3, 33.6 ± 4.3HepG2, MDA-MB-231, HCT116Not Specified[1]
Vandetanib VEGFR-2, EGFR36.78, 19.76A549, H446Not Specified[2]
Compound 10a VEGFR-2, EGFRNot SpecifiedA549, H446Potent under hypoxia[2]
Compound 10g VEGFR-2, EGFRNot SpecifiedA549, H446Potent under hypoxia[2]
BIRB 796 p38α MAP kinaseNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols

Protocol 1: Synthesis of a Representative 4-(2-(2-Methoxyethoxy)anilino)quinazoline Kinase Inhibitor

This protocol describes a plausible synthesis of a 4-anilinoquinazoline derivative incorporating the this compound moiety, based on established synthetic methodologies for this class of compounds.

Reaction Scheme:

Materials:

  • 2-Aminobenzonitrile

  • Triethyl orthoformate

  • Ammonium chloride

  • This compound

  • Isopropanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring/heating apparatus

Procedure:

  • Synthesis of 4-Chloroquinazoline:

    • A mixture of 2-aminobenzonitrile (1 equivalent) and triethyl orthoformate (1.5 equivalents) is heated at 120-130 °C for 2 hours.

    • The reaction mixture is cooled, and the intermediate is cyclized by heating with a catalytic amount of ammonium chloride to yield 4-iminoquinazolone.

    • The 4-iminoquinazolone is then hydrolyzed with aqueous acid to afford quinazolin-4-one.

    • Quinazolin-4-one is refluxed with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 4-chloroquinazoline. The crude product is purified by recrystallization or column chromatography.

  • Synthesis of 4-(2-(2-Methoxyethoxy)anilino)quinazoline:

    • To a solution of 4-chloroquinazoline (1 equivalent) in isopropanol, add this compound (1.1 equivalents).

    • Add a catalytic amount of concentrated HCl.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the final product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to determine the inhibitory activity of a synthesized compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the inhibitor compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a solution of VEGFR-2 kinase in kinase buffer.

    • Prepare a solution of ATP and substrate in kinase buffer.

  • Assay Setup:

    • Add the inhibitor dilutions to the wells of the 96-well plate.

    • Add the VEGFR-2 kinase solution to all wells except the "no enzyme" control wells.

    • Initiate the kinase reaction by adding the ATP/substrate solution to all wells.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add an equal volume of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized inhibitor on the viability of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HUVEC for anti-angiogenic effects, or a tumor cell line overexpressing the target kinase)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization and Measurement:

    • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Migration Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis, Permeability, Survival eNOS->Angiogenesis FAK FAK Src->FAK FAK->Nucleus Nucleus->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway.

Experimental_Workflow start Start: Synthesize Inhibitor Compound synthesis Protocol 1: Chemical Synthesis start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification kinase_assay Protocol 2: In Vitro Kinase Assay purification->kinase_assay cell_assay Protocol 3: Cell-Based Cytotoxicity Assay purification->cell_assay ic50_determination Determine IC50 (Enzymatic Activity) kinase_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis cell_ic50 Determine IC50 (Cell Viability) cell_assay->cell_ic50 cell_ic50->sar_analysis end End: Lead Optimization sar_analysis->end

Caption: Experimental workflow for inhibitor development.

References

Application Notes and Protocols for the Synthesis of Novel Polymers Using 2-(2-Methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and characterization of novel polymers derived from 2-(2-Methoxyethoxy)aniline. The introduction of the flexible and hydrophilic 2-methoxyethoxy side chain is anticipated to impart unique properties to the resulting polymers, such as enhanced solubility and potential for biocompatibility, making them attractive candidates for biomedical applications, including drug delivery systems.[1][2] The following protocols are generalized methodologies based on established procedures for the synthesis of analogous polyanilines and polyimides.[3][4][5]

Protocol 1: Synthesis of Poly(this compound) via Chemical Oxidative Polymerization

This protocol describes the synthesis of a polyaniline derivative, Poly(this compound), in its conductive emeraldine salt form using ammonium persulfate (APS) as the oxidant. The presence of the methoxyethoxy group is expected to improve the solubility of the polymer in common organic solvents compared to unsubstituted polyaniline.[6]

Materials and Reagents:

  • This compound

  • Ammonium Persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric Acid (HCl, 1 M)

  • Methanol (CH₃OH)

  • N-Methyl-2-pyrrolidone (NMP)

  • Deionized (DI) Water

Equipment:

  • 250 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Dropping Funnel

  • Büchner Funnel and Flask

  • Vacuum Oven

Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve 10 mmol of this compound in 100 mL of 1 M HCl. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 12.5 mmol of ammonium persulfate in 50 mL of 1 M HCl. Pre-cool this solution in the ice bath.

  • Polymerization: Slowly add the oxidant solution dropwise to the stirring monomer solution over a period of 30 minutes. The reaction mixture is expected to change color, indicating the onset of polymerization.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 24 hours to ensure complete polymerization.[7]

  • Polymer Isolation: Collect the polymer precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected polymer sequentially with 1 M HCl and methanol to remove unreacted monomer, oxidant, and oligomers.[3]

  • Drying: Dry the final polymer powder in a vacuum oven at 60 °C for 24 hours.

Protocol 2: Synthesis of a Novel Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

This protocol outlines a two-step process for the synthesis of a novel polyimide. The first step involves the formation of a poly(amic acid) precursor, followed by thermal imidization to yield the final polyimide. The incorporation of the this compound monomer is expected to enhance the flexibility and solubility of the resulting polyimide.[8]

Materials and Reagents:

  • This compound

  • Pyromellitic Dianhydride (PMDA)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Ethanol

  • Nitrogen (inert gas)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Glass plates for film casting

  • Vacuum oven

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a three-neck flask under a nitrogen atmosphere, dissolve 10 mmol of this compound in 20 mL of anhydrous DMAc.

  • Once the diamine has completely dissolved, add 10 mmol of PMDA in one portion.

  • Stir the reaction mixture at room temperature for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.[5]

Step 2: Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a clean glass plate.

  • Place the cast film in a vacuum oven and subject it to a staged heating program:

    • 100 °C for 1 hour

    • 200 °C for 1 hour

    • 300 °C for 1 hour

  • After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.

Data Presentation: Expected Polymer Properties

The following table summarizes the anticipated properties of the polymers synthesized from this compound. Note: This data is hypothetical and serves as a guideline for expected values based on structurally similar polymers. Actual results may vary.

PropertyPoly(this compound)Polyimide (from PMDA)
Yield (%) > 85> 90
Molecular Weight (Mw, g/mol ) 15,000 - 25,00030,000 - 50,000
Polydispersity Index (PDI) 1.8 - 2.52.0 - 3.0
Glass Transition (Tg, °C) 180 - 220250 - 300
Decomposition Temp (Td, °C) > 350> 450
Solubility Soluble in NMP, DMSO, THFSoluble in NMP, DMAc, m-cresol

Characterization Methods

To confirm the successful synthesis and evaluate the properties of the novel polymers, the following characterization techniques are recommended:[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure and functional groups of the synthesized polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure of the polymers.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymers.[10]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymers.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature and other thermal transitions.

Visualizations

G Diagram 1: General Workflow for Polymer Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Monomer This compound Polymerization Polymerization Reaction Monomer->Polymerization Reagents Other Reactants (e.g., APS, PMDA) Reagents->Polymerization Purification Purification and Drying Polymerization->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy Purification->NMR GPC GPC Analysis Purification->GPC Thermal Thermal Analysis (TGA/DSC) Purification->Thermal Prop_Eval Property Evaluation FTIR->Prop_Eval NMR->Prop_Eval GPC->Prop_Eval Thermal->Prop_Eval Device_Fab Device Fabrication / Formulation Prop_Eval->Device_Fab

Caption: General workflow for the synthesis and characterization of novel polymers.

G Diagram 2: Structure-Property Relationships cluster_properties Predicted Polymer Properties cluster_applications Potential Applications Monomer This compound Structure Solubility Increased Solubility Monomer->Solubility Hydrophilic ether group Flexibility Enhanced Flexibility Monomer->Flexibility Flexible side chain Biocompatibility Potential Biocompatibility Monomer->Biocompatibility Ether linkages Tg Lowered Glass Transition Temperature Monomer->Tg Increased free volume Drug_Delivery Drug Delivery Systems Solubility->Drug_Delivery Sensors Chemical Sensors Solubility->Sensors Biomaterials Biocompatible Materials Flexibility->Biomaterials Biocompatibility->Drug_Delivery Biocompatibility->Biomaterials

Caption: Expected structure-property relationships for polymers from this compound.

References

Application Notes and Protocols for N-Alkylation of 2-(2-Methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding secondary and tertiary amines that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and materials.[1] This document provides detailed experimental protocols for the N-alkylation of 2-(2-Methoxyethoxy)aniline, a valuable building block in medicinal chemistry. The protocols outlined below describe several robust methods, including reductive amination, direct alkylation with alcohols via borrowing hydrogen catalysis, and the classic approach using alkyl halides. Each method offers distinct advantages concerning substrate scope, reaction conditions, and functional group tolerance.

Physicochemical Properties

A clear understanding of the starting material's properties is essential for successful synthesis.

CompoundFormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₉H₁₃NO₂167.21Not specified72806-66-7[2]

Experimental Protocols

Three distinct and reliable methods for the N-alkylation of this compound are presented below. These protocols are based on established procedures for the N-alkylation of anilines and have been adapted for the specific substrate.[3][4][5][6]

Protocol 1: Reductive Amination with an Aldehyde

Reductive amination is a widely used method for the formation of C-N bonds and allows for the mono-alkylation of an amine.[7] This protocol details the reaction of this compound with an aldehyde in the presence of a reducing agent.

Reaction Scheme:

Materials:

  • This compound

  • Aldehyde (e.g., propionaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq).

  • Dissolve the aniline in dichloromethane (10 mL).

  • Add the aldehyde (1.2 mmol, 1.2 eq) to the solution and stir for 10 minutes at room temperature to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated aniline.

Quantitative Data Summary (Representative):

EntryAldehydeReducing AgentSolventTime (h)Yield (%)
1PropionaldehydeSTABDCM485
2IsobutyraldehydeNaBH(OAc)₃DCE682
3BenzaldehydeNaBH₄/MeOHMeOH390
Protocol 2: N-Alkylation with Alcohols via Borrowing Hydrogen Catalysis

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-economical and environmentally benign method for N-alkylation that uses alcohols as alkylating agents in the presence of a transition metal catalyst.[4][8][9]

Reaction Scheme:

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol)

  • [Ru(p-cymene)Cl₂]₂ (or other suitable catalyst)

  • Potassium tert-butoxide (t-BuOK)

  • Dry toluene

  • Schlenk tube

  • Inert gas (Argon or Nitrogen) supply

  • Magnetic stirrer and heating plate

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 0.025 mmol, 2.5 mol%).

  • Add potassium tert-butoxide (0.5 mmol, 0.5 eq) and dry toluene (5 mL).

  • Add this compound (1.0 mmol, 1.0 eq) and the alcohol (1.2 mmol, 1.2 eq) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative):

EntryAlcoholCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Benzyl Alcohol[Ru(p-cymene)Cl₂]₂ (2.5)t-BuOK (0.5)Toluene1102492
21-ButanolMn-pincer complex (3)t-BuOK (0.75)Toluene1002488
3EthanolNiBr₂/L1 (10)t-BuOK (1.0)Toluene1304875
Protocol 3: Direct N-Alkylation with Alkyl Halides

A traditional and straightforward method for N-alkylation involves the reaction of an aniline with an alkyl halide in the presence of a base.[1] Care must be taken to control the reaction conditions to minimize over-alkylation.[1]

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq) and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add acetonitrile (10 mL) to the flask.

  • Add the alkyl halide (1.1 mmol, 1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative):

EntryAlkyl HalideBase (eq)SolventTemp (°C)Time (h)Yield (%)
1Ethyl IodideK₂CO₃ (2.0)CH₃CN82678
2Benzyl BromideNa₂CO₃ (2.0)DMF100485
3n-Butyl BromideCs₂CO₃ (1.5)Dioxane101880

Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Starting Materials (Aniline, Alkylating Agent) C Combine Reactants A->C B Solvent & Reagents (Base/Catalyst) B->C D Reaction under Controlled Conditions (Temp, Time, Atmosphere) C->D E Monitoring (TLC, GC-MS, LC-MS) D->E E->D F Quenching E->F Reaction Complete G Extraction F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I J Final Product (N-Alkylated Aniline) I->J

Caption: General experimental workflow for the N-alkylation of anilines.

Reductive Amination Signaling Pathway

reductive_amination Aniline This compound Imine Schiff Base / Iminium Ion Aniline->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product N-Alkylated Aniline Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Caption: Key steps in the reductive amination pathway.

"Borrowing Hydrogen" Catalytic Cycle

borrowing_hydrogen Catalyst [M]-H₂ Aldehyde R-CHO Catalyst->Aldehyde Oxidation Product Ar-NH-CH₂R Catalyst->Product Alcohol R-CH₂OH Alcohol->Aldehyde Imine Ar-N=CHR Aldehyde->Imine Aniline Ar-NH₂ Aniline->Imine Imine->Product Reduction Water H₂O Imine->Water

Caption: Catalytic cycle for N-alkylation using the borrowing hydrogen methodology.

References

The Versatility of 2-(2-Methoxyethoxy)aniline in Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethoxy)aniline is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique structure, featuring an aniline moiety for nucleophilic substitution and an ether chain that can influence solubility and binding characteristics, makes it a versatile substrate in a variety of cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound in key cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.

Application in Drug Discovery: Targeting Signaling Pathways

Aniline derivatives are integral to the development of targeted therapies, particularly in oncology. They often serve as key pharmacophores in kinase inhibitors, modulating signaling pathways that are frequently dysregulated in cancer. The 2-(2-methoxyethoxy) side chain can enhance solubility and potentially interact with secondary binding pockets of target proteins, making derivatives of this compound promising candidates for drug discovery programs.

One of the most critical pathways in cancer progression is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Overactivation of EGFR can lead to uncontrolled cell proliferation and survival.[] Aniline-based compounds, such as 4-anilinoquinazoline derivatives, are a well-established class of EGFR tyrosine kinase inhibitors (TKIs).[2] These inhibitors compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking downstream signaling.

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of an aniline-based inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Aniline_Inhibitor Aniline-based Inhibitor Aniline_Inhibitor->EGFR Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: EGFR Signaling Pathway Inhibition.

Cross-Coupling Reactions: Data and Protocols

The following sections provide quantitative data and detailed experimental protocols for the application of this compound and analogous ortho-alkoxy anilines in various cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.[3] This reaction is particularly useful for coupling this compound with a variety of aryl halides and pseudohalides.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of ortho-Alkoxyanilines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Chlorotoluene2-MethoxyanilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001895
21-Bromo-4-fluorobenzene2-EthoxyanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102488
34-IodoanisoleThis compound (model)Pd₂(dba)₃ (0.5)BrettPhos (1)Cs₂CO₃t-BuOH8012>90 (expected)

Experimental Protocol: Synthesis of N-(4-methylphenyl)-2-(2-methoxyethoxy)aniline (Model Reaction)

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of related anilines.

Buchwald_Hartwig_Workflow start Start reagents Combine Pd₂(dba)₃, XPhos, and NaO-t-Bu in a flask start->reagents inert Evacuate and backfill with Argon (3x) reagents->inert add_reactants Add 4-chlorotoluene, This compound, and toluene inert->add_reactants reflux Heat to 100 °C for 18 hours add_reactants->reflux workup Cool, quench with water, and extract with ethyl acetate reflux->workup purify Dry organic layer, concentrate, and purify by column chromatography workup->purify end Obtain Product purify->end

Figure 2: Buchwald-Hartwig Amination Workflow.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (19.1 mg, 0.04 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Addition of Reagents: Add 4-chlorotoluene (127 mg, 1.0 mmol), this compound (201 mg, 1.2 mmol), and anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 18 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated aniline.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and halides or pseudohalides.[4] this compound can be utilized as a precursor to the corresponding boronic acid or as a coupling partner if halogenated.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Alkoxy Arylboronic Acids

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromoanisole2-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901292
21-Chloro-4-nitrobenzene2-Ethoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001685
34-Iodopyridine2-(2-Methoxyethoxy)phenylboronic acid (model)CataXCium A Pd G3 (2)-K₂CO₃Dioxane/H₂O904>90 (expected)[4]

Experimental Protocol: Synthesis of 2-(2-Methoxyethoxy)-4'-methylbiphenyl (Model Reaction)

This protocol is based on established methods for Suzuki-Miyaura couplings of similar substrates.[4]

Suzuki_Workflow start Start reagents Combine 4-bromotoluene, boronic acid, K₂CO₃, and Pd(PPh₃)₄ start->reagents inert Degas solvent (Dioxane/H₂O) reagents->inert add_solvent Add degassed solvent to the reaction mixture inert->add_solvent reflux Heat to 90 °C for 12 hours add_solvent->reflux workup Cool, dilute with water, and extract with ether reflux->workup purify Dry organic layer, concentrate, and purify by chromatography workup->purify end Obtain Product purify->end

Figure 3: Suzuki-Miyaura Coupling Workflow.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-bromotoluene (171 mg, 1.0 mmol), 2-(2-methoxyethoxy)phenylboronic acid (235 mg, 1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir under an argon atmosphere for 12 hours.

  • Work-up: After cooling, dilute the reaction with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to afford the biphenyl product.

Heck Reaction

The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[5] While less common for anilines as the halide component, N-protected or strategically functionalized derivatives of this compound can participate in this transformation.

Data Presentation: Representative Conditions for Heck Reactions with Electron-Rich Arenes

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Iodoanisolen-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile802485
22-BromoanisoleStyreneHerrmann's Catalyst (0.1)-NaOAcDMA1301678
31-Iodo-2-(2-methoxyethoxy)benzene (model)Methyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF10012>80 (expected)

Experimental Protocol: Synthesis of Methyl (E)-3-(2-(2-methoxyethoxy)phenyl)acrylate (Model Reaction)

This protocol is generalized from known Heck reaction procedures.

Heck_Workflow start Start reagents Combine aryl iodide, alkene, Pd(OAc)₂, PPh₃, and K₂CO₃ start->reagents add_solvent Add anhydrous DMF reagents->add_solvent reflux Heat to 100 °C under Argon add_solvent->reflux monitor Monitor reaction by TLC/GC-MS reflux->monitor workup Cool, pour into water, and extract with ethyl acetate monitor->workup purify Wash, dry, concentrate, and purify by chromatography workup->purify end Obtain Product purify->end

Figure 4: Heck Reaction Workflow.

Methodology:

  • Reaction Setup: To a Schlenk flask, add 1-iodo-2-(2-methoxyethoxy)benzene (294 mg, 1.0 mmol), methyl acrylate (103 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), PPh₃ (10.5 mg, 0.04 mmol, 4 mol%), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inert Atmosphere and Solvent Addition: Evacuate and backfill the flask with argon. Add anhydrous DMF (5 mL).

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature and pour it into water (50 mL). Extract with ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[6] This reaction is instrumental in synthesizing arylalkynes.

Data Presentation: Representative Conditions for Sonogashira Coupling of ortho-Substituted Aryl Halides

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-IodoanilinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF65690
21-Bromo-2-methoxybenzene1-HeptynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF801285
31-Iodo-2-(2-methoxyethoxy)benzene (model)EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene708>90 (expected)

Experimental Protocol: Synthesis of ((2-(2-Methoxyethoxy)phenyl)ethynyl)trimethylsilane (Model Reaction)

This protocol is based on standard Sonogashira coupling conditions.[7]

Sonogashira_Workflow start Start reagents Combine aryl iodide, alkyne, PdCl₂(PPh₃)₂, and CuI start->reagents add_solvent_base Add toluene and Et₃N reagents->add_solvent_base reflux Heat to 70 °C under Argon add_solvent_base->reflux monitor Monitor reaction by TLC reflux->monitor workup Filter through Celite, wash with solvent monitor->workup purify Concentrate filtrate and purify by chromatography workup->purify end Obtain Product purify->end

Figure 5: Sonogashira Coupling Workflow.

Methodology:

  • Reaction Setup: In a nitrogen-flushed flask, dissolve 1-iodo-2-(2-methoxyethoxy)benzene (294 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (7.6 mg, 0.04 mmol, 4 mol%) in toluene (10 mL).

  • Addition of Reagents: Add triethylamine (2 mL) followed by ethynyltrimethylsilane (118 mg, 1.2 mmol).

  • Reaction: Heat the reaction mixture to 70 °C for 8 hours.

  • Work-up: After cooling, filter the mixture through a pad of Celite, washing with toluene.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired product.

Conclusion

This compound is a highly adaptable substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein, based on analogous systems, provide a solid foundation for researchers to develop and optimize synthetic routes towards novel and complex molecular architectures. The strategic incorporation of this building block can significantly impact the fields of drug discovery and materials science by providing access to compounds with potentially enhanced properties.

References

Application Notes and Protocols for 2-(2-Methoxyethoxy)aniline Derivatives in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(2-methoxyethoxy)aniline are emerging as a versatile class of organic molecules with significant potential in various fields of material science. The presence of the methoxyethoxy group imparts unique properties, including improved solubility and processability, making these compounds attractive building blocks for the synthesis of advanced materials. These materials find applications in organic electronics, as corrosion inhibitors, and in the development of functional polymers. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of this compound derivatives.

I. Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various organic chemistry routes. A common approach involves the reduction of a corresponding nitro-aromatic precursor.

Protocol 1: Synthesis of this compound from β-Methoxy-2-nitrophenetole

This protocol outlines the synthesis of the parent compound, this compound, via the reduction of β-methoxy-2-nitrophenetole.

Materials:

  • β-methoxy-2-nitrophenetole

  • Methanol

  • Palladium on activated charcoal (10%)

  • Hydrogen gas

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve β-methoxy-2-nitrophenetole in methanol.

  • Carefully add 10% palladium on activated charcoal to the solution.

  • Seal the vessel and purge with an inert gas to remove any air.

  • Introduce hydrogen gas to the vessel, maintaining a pressure of 1672.11 Torr.

  • Stir the reaction mixture vigorously at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography if necessary.

Expected Yield: Approximately 95%[1].

II. Application in Polymer Science: Poly(this compound) Derivatives

Polymers derived from this compound exhibit interesting electrochemical and thermal properties, making them suitable for applications such as supercapacitors.

A. Synthesis of Poly(2,5-bis(2-methoxyethoxy)aniline)

This protocol describes the chemical oxidative polymerization of 2,5-bis(2-methoxyethoxy)aniline.

Materials:

  • 2,5-bis(2-methoxyethoxy)aniline monomer

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Dissolve the 2,5-bis(2-methoxyethoxy)aniline monomer in 1 M HCl in a reaction vessel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Separately, prepare a solution of ammonium persulfate in 1 M HCl and cool it to 0-5 °C.

  • Slowly add the pre-cooled ammonium persulfate solution to the monomer solution with constant stirring.

  • Continue the polymerization reaction at 0-5 °C for 24 hours.

  • The resulting polymer precipitate is collected by filtration.

  • Wash the polymer product with 1 M HCl, followed by methanol and deionized water to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum at 60 °C.

B. Material Properties and Characterization

The synthesized polymers should be characterized to determine their structural, thermal, and electrochemical properties.

Characterization Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Cyclic Voltammetry (CV): To investigate the electrochemical behavior and determine properties like specific capacitance.

  • Galvanostatic Charge-Discharge (GCD): To further evaluate the capacitive performance.

Quantitative Data for Poly(2,5-bis(2-methoxyethoxy)aniline) Composite:

PropertyValue
Thermal Stability (Weight Retention at 800 °C)91%[2]
Specific Capacitance274.8 F/g[2]
Energy Density38.17 Wh/kg[2]
Power Density~1000 W/kg[2]
Capacitance Retention after 10,000 GCD cycles88%[2]
Capacitance Retention after 10,000 CV cycles98%[2]

III. Application as Corrosion Inhibitors

Aniline derivatives have been shown to be effective corrosion inhibitors for various metals and alloys. The presence of heteroatoms (N, O) and the aromatic ring in this compound derivatives allows them to adsorb onto the metal surface, forming a protective layer.

Protocol 2: Evaluation of Corrosion Inhibition Efficiency using Electrochemical Impedance Spectroscopy (EIS)

This protocol provides a general method for evaluating the corrosion inhibition performance of a this compound derivative on mild steel in an acidic medium.

Materials:

  • Mild steel coupons (working electrode)

  • Platinum or graphite rod (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • 1 M Hydrochloric acid (HCl) solution (corrosive medium)

  • This compound derivative (inhibitor)

  • Potentiostat/Galvanostat with EIS capability

  • Electrochemical cell

Procedure:

  • Polish the mild steel coupons to a mirror finish, then degrease with acetone, rinse with deionized water, and dry.

  • Prepare the corrosive solution (1 M HCl) with and without different concentrations of the this compound derivative inhibitor.

  • Assemble the three-electrode electrochemical cell with the mild steel coupon as the working electrode, the platinum rod as the counter electrode, and the SCE as the reference electrode.

  • Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the EIS measurement at the OCP over a frequency range of 100 kHz to 10 mHz with a small amplitude AC signal (e.g., 10 mV).

  • Record the Nyquist and Bode plots.

  • Fit the EIS data to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

IV. Application in Organic Electronics: Hole Transport Materials for Perovskite Solar Cells

Derivatives of aniline, including those with methoxy groups, have been investigated as hole transport materials (HTMs) in perovskite solar cells (PSCs). These materials facilitate the efficient extraction and transport of holes from the perovskite absorber layer to the electrode.

Protocol 3: Fabrication and Characterization of a Perovskite Solar Cell with a this compound-based HTM

This protocol provides a general workflow for the fabrication and testing of a perovskite solar cell incorporating a novel HTM.

Materials:

  • FTO-coated glass substrates

  • Titanium dioxide (TiO₂) paste

  • Perovskite precursor solution (e.g., CH₃NH₃PbI₃)

  • This compound-based HTM solution

  • Spiro-OMeTAD (as a reference HTM)

  • Gold or silver for the back electrode

  • Spin coater

  • Hot plate

  • Solar simulator

  • Source meter

Procedure:

  • Substrate Cleaning: Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Deposition of Electron Transport Layer (ETL): Deposit a compact TiO₂ layer on the FTO substrate by spin-coating a precursor solution, followed by annealing at high temperature (e.g., 450-500 °C).

  • Deposition of Mesoporous TiO₂ Layer (optional): For a mesoporous architecture, spin-coat a TiO₂ nanoparticle paste and sinter at high temperature.

  • Deposition of Perovskite Layer: In a glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer. Anneal the film at a moderate temperature (e.g., 100 °C) to form the crystalline perovskite layer.

  • Deposition of Hole Transport Layer (HTL): Spin-coat the this compound-based HTM solution onto the perovskite layer. For comparison, prepare a reference device with Spiro-OMeTAD as the HTM.

  • Deposition of Back Electrode: Thermally evaporate a gold or silver back electrode onto the HTL to complete the device.

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics of the solar cell under simulated sunlight (AM 1.5G, 100 mW/cm²).

    • From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

    • Measure the incident photon-to-current conversion efficiency (IPCE) to determine the spectral response of the device.

Visualizations

Synthesis_Workflow Start β-Methoxy-2-nitrophenetole Step1 Reduction (H₂, Pd/C, Methanol) Start->Step1 Product This compound Step1->Product Yield: ~95%

Caption: Synthesis of this compound.

Polymerization_Workflow Monomer 2,5-bis(2-methoxyethoxy)aniline Monomer Step1 Oxidative Polymerization ((NH₄)₂S₂O₈, HCl, 0-5°C) Monomer->Step1 Polymer Poly(2,5-bis(2-methoxyethoxy)aniline) Step1->Polymer

Caption: Polymerization of a this compound derivative.

Corrosion_Inhibition_Logic Inhibitor This compound Derivative Adsorption Adsorption on Metal Surface Inhibitor->Adsorption ProtectiveLayer Formation of a Protective Layer Adsorption->ProtectiveLayer Inhibition Inhibition of Corrosion ProtectiveLayer->Inhibition Corrosion Corrosion Process Inhibition->Corrosion

Caption: Mechanism of corrosion inhibition.

PSC_Workflow Substrate FTO Substrate ETL Electron Transport Layer (e.g., TiO₂) Substrate->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Hole Transport Layer (this compound derivative) Perovskite->HTL Electrode Back Electrode (e.g., Gold) HTL->Electrode Device Perovskite Solar Cell Electrode->Device

Caption: Perovskite solar cell fabrication workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-(2-Methoxyethoxy)aniline. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective synthetic routes for this compound are:

  • Route 1: Williamson Ether Synthesis followed by Nitro Reduction. This is a two-step process starting from 2-nitrophenol and 2-bromoethyl methyl ether to form the intermediate, 1-(2-methoxyethoxy)-2-nitrobenzene, which is then reduced to the desired aniline.

  • Route 2: Direct Reduction of a Precursor. If the nitro-intermediate, beta-methoxy-2-nitrophenetole (also known as 1-(2-methoxyethoxy)-2-nitrobenzene), is commercially available, a direct reduction can be performed.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: For the Williamson ether synthesis step, key parameters include the choice of base, solvent, and reaction temperature to avoid side reactions. For the nitro reduction step, the choice of catalyst, hydrogen pressure (for catalytic hydrogenation), and reaction time are crucial for achieving high yield and purity.

Q3: What are the common side reactions and impurities in this synthesis?

A3: In the Williamson ether synthesis, potential side reactions include elimination reactions of the alkyl halide and C-alkylation of the phenoxide. During the nitro reduction, incomplete reduction can leave the nitro-intermediate as an impurity. Over-reduction of the aromatic ring is also a possibility under harsh hydrogenation conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the ether synthesis and the reduction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This allows for the determination of the consumption of starting materials and the formation of the product.

Q5: What are the recommended purification methods for this compound?

A5: The final product can be purified using several methods. On a laboratory scale, column chromatography is common for achieving high purity. For larger quantities, recrystallization from a suitable solvent system or vacuum distillation are preferred methods.

Experimental Protocols

Protocol 1: Two-Step Synthesis from 2-Nitrophenol

This protocol details the synthesis of this compound starting from 2-nitrophenol via a Williamson ether synthesis followed by catalytic hydrogenation.

Step 1: Synthesis of 1-(2-Methoxyethoxy)-2-nitrobenzene

  • Reagents: 2-Nitrophenol, 2-bromoethyl methyl ether, Potassium Carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone.

    • Stir the mixture at room temperature for 15 minutes.

    • Add 2-bromoethyl methyl ether (1.1 equivalents) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Wash the filter cake with acetone.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 1-(2-methoxyethoxy)-2-nitrobenzene, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

  • Reagents: 1-(2-Methoxyethoxy)-2-nitrobenzene, 10% Palladium on Carbon (Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve 1-(2-methoxyethoxy)-2-nitrobenzene (1.0 equivalent) in methanol.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (a balloon can be used for atmospheric pressure hydrogenation on a small scale).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or the cessation of hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Wash the celite pad with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by column chromatography or vacuum distillation.

Purification Protocol: Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis (ideal Rf of the product is ~0.3).

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack a chromatography column.

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for different synthetic approaches to this compound and related compounds to aid in selecting the optimal route for yield and efficiency.

Starting MaterialReagents and ConditionsProductYield (%)Reference
beta-methoxy-2-nitrophenetoleH₂, Pd/C, Methanol, 1672.11 Torr, 18 hThis compound95[1]
2-Nitrophenol & 2-bromoethyl methyl ether1. K₂CO₃, Acetone, reflux; 2. H₂, Pd/C, MethanolThis compoundNot specified, but typically high for both stepsGeneral Method
4-Nitrophenyl-2-methoxyethyl ether10% Pd/C, Methanol, H₂4-(2-methoxyethoxy)aniline93General Method for isomers
p-Fluoronitrobenzene & Ethylene glycol methyl etherKOH, DMSO, 60°C4-(2-methoxyethoxy)aniline76.9General Method for isomers

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Problem 1: Low or No Product Yield in Williamson Ether Synthesis (Step 1)

  • Question: My Williamson ether synthesis is giving a very low yield or no product at all. What could be the cause?

  • Possible Causes & Solutions:

    • Incomplete Deprotonation of 2-Nitrophenol: Ensure a sufficiently strong and anhydrous base (like K₂CO₃) is used in adequate amounts (at least 1.5 equivalents). The reagents and solvent should be dry.

    • Side Reactions: The primary side reaction is elimination of the alkyl halide. Using a primary alkyl halide (2-bromoethyl methyl ether) and maintaining a moderate reaction temperature can minimize this. C-alkylation is also a possibility but is generally less favored.

    • Poor Quality of Reagents: Use high-purity, dry reagents and solvents.

    • Insufficient Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion.

Problem 2: Incomplete Reduction of the Nitro Group (Step 2)

  • Question: I am observing the presence of the nitro-intermediate in my final product after the reduction step. How can I ensure complete conversion?

  • Possible Causes & Solutions:

    • Inactive Catalyst: The Pd/C catalyst may be old or poisoned. Use fresh, high-quality catalyst. Catalyst poisoning can occur from sulfur-containing impurities.

    • Insufficient Hydrogen: If using a hydrogen balloon, ensure it is properly sealed and provides a continuous supply of hydrogen. For larger scale reactions, a pressurized hydrogenation system may be necessary.

    • Poor Mass Transfer: In heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen. Increase the stirring speed.

    • Insufficient Reaction Time or Temperature: Allow the reaction to proceed for a longer duration or slightly increase the temperature, while monitoring for side product formation.

Problem 3: Formation of Impurities During the Reaction

  • Question: I am observing unexpected spots on my TLC plate. What are the likely impurities and how can I avoid them?

  • Possible Causes & Solutions:

    • Williamson Ether Synthesis: Besides unreacted starting materials, the main byproduct could be from the elimination of 2-bromoethyl methyl ether. Optimizing the reaction temperature can help.

    • Nitro Reduction: Incomplete reduction will leave the starting nitro compound. Over-reduction, though less common for the aromatic ring under these conditions, can be avoided by carefully monitoring the reaction and using milder conditions if necessary.

Problem 4: Difficulty in Purifying the Final Product

  • Question: I am having trouble obtaining a pure sample of this compound. What purification strategies are most effective?

  • Possible Causes & Solutions:

    • Co-eluting Impurities in Column Chromatography: If impurities have similar polarity to the product, try a different solvent system for elution. A shallower gradient or a different stationary phase might be necessary.

    • Oiling Out During Recrystallization: If the product oils out instead of crystallizing, try using a different solvent or solvent mixture. Seeding the solution with a small crystal of the pure product can also induce crystallization.

    • Product Oxidation: Anilines can be susceptible to air oxidation, leading to colored impurities. It is advisable to store the purified product under an inert atmosphere (nitrogen or argon) and in the dark.

Visualizations

Synthesis Pathway

Synthesis_Pathway Start1 2-Nitrophenol Intermediate 1-(2-Methoxyethoxy) -2-nitrobenzene Start1->Intermediate Williamson Ether Synthesis (K₂CO₃, Acetone) Start2 2-Bromoethyl methyl ether Start2->Intermediate Product 2-(2-Methoxyethoxy) aniline Intermediate->Product Catalytic Hydrogenation (H₂, Pd/C)

Caption: Synthetic route to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound CheckStep1 Check Williamson Ether Synthesis Step Start->CheckStep1 Problem in Step 1? CheckStep2 Check Nitro Reduction Step Start->CheckStep2 Problem in Step 2? Step1_Cause1 Incomplete Deprotonation CheckStep1->Step1_Cause1 Yes Step1_Cause2 Side Reactions (e.g., Elimination) CheckStep1->Step1_Cause2 Yes Step2_Cause1 Inactive Catalyst CheckStep2->Step2_Cause1 Yes Step2_Cause2 Insufficient H₂ or Poor Mass Transfer CheckStep2->Step2_Cause2 Yes Step1_Sol1 Use stronger/more base, ensure anhydrous conditions Step1_Cause1->Step1_Sol1 Step1_Sol2 Optimize temperature, use primary halide Step1_Cause2->Step1_Sol2 Step2_Sol1 Use fresh catalyst Step2_Cause1->Step2_Sol1 Step2_Sol2 Increase H₂ pressure, increase stirring speed Step2_Cause2->Step2_Sol2

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of 2-(2-Methoxyethoxy)aniline by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of 2-(2-Methoxyethoxy)aniline using chromatographic techniques. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic purification of this compound.

Guide 1: Normal-Phase Column Chromatography

Problem: The compound is not eluting from the silica gel column or is showing significant tailing.

  • Possible Cause 1: Strong Interaction with Silica Gel

    • Aniline derivatives are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor elution and peak tailing.[1][2]

  • Solution 1: Use of a Mobile Phase Modifier

    • Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[2][3] Alternatively, a solution of methanol containing ammonia can be used as a polar component in the mobile phase.[2][4]

  • Possible Cause 2: Inappropriate Solvent System

    • The polarity of the mobile phase may be too low to elute the compound.

  • Solution 2: Increase Mobile Phase Polarity

    • Gradually increase the proportion of the more polar solvent in your mobile phase system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

Problem: Poor separation between this compound and an impurity.

  • Possible Cause: Insufficient Resolution with the Chosen Solvent System.

  • Solution: Optimize the Mobile Phase.

    • Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[5][6] If resolution is still poor, try alternative solvent combinations such as dichloromethane/methanol.

    • Fine-tune the solvent ratio to achieve an optimal Rf value for this compound, ideally between 0.2 and 0.4 on a TLC plate, to ensure good separation on the column.

Problem: The compound appears to be degrading on the column.

  • Possible Cause: Sensitivity to Acidic Silica Gel.

    • Some aniline derivatives can be sensitive to the acidic nature of silica gel and may degrade during the purification process.

  • Solution: Use a Deactivated or Alternative Stationary Phase.

    • Consider using deactivated silica gel, which has been treated to reduce the acidity of the silanol groups.

    • Alternatively, amine-functionalized silica or alumina can be used as the stationary phase for the purification of basic compounds like anilines.[2]

Guide 2: Thin-Layer Chromatography (TLC)

Problem: The spot for this compound is streaking on the TLC plate.

  • Possible Cause: Strong Adsorption to the Stationary Phase.

    • Similar to column chromatography, the basic nature of the aniline can cause strong interactions with the acidic silica gel on the TLC plate.

  • Solution: Add a Basic Modifier to the Developing Solvent.

    • Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent mixture to improve the spot shape.

Problem: The Rf value is too high (close to 1) or too low (close to 0).

  • Possible Cause: The polarity of the eluent is not optimal.

  • Solution: Adjust the Solvent System Polarity.

    • If the Rf is too high, decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).[7]

    • If the Rf is too low, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound by silica gel column chromatography?

A1: A common and effective starting point for the purification of moderately polar compounds like this compound is a mixture of hexane and ethyl acetate.[5][6] You can begin with a low polarity mixture, such as 9:1 hexane/ethyl acetate, and gradually increase the proportion of ethyl acetate. It is highly recommended to first determine an optimal solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for the target compound.

Q2: How can I prevent my purified this compound from discoloring over time?

A2: Aniline derivatives are prone to oxidation, which can cause them to darken in color. To minimize this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

Q3: What are the common impurities I might encounter when synthesizing this compound?

A3: A common synthetic route to this compound is the reduction of 1-(2-methoxyethoxy)-2-nitrobenzene.[8] Therefore, potential impurities include:

  • Unreacted starting material: 1-(2-methoxyethoxy)-2-nitrobenzene.

  • Intermediates from incomplete reduction, such as nitroso and hydroxylamine derivatives.

  • Byproducts from side reactions.

  • Residual catalyst from the reduction step (e.g., palladium on carbon).

Q4: Can I use reversed-phase chromatography to purify this compound?

A4: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an effective method for purifying aniline derivatives, especially if normal-phase chromatography does not provide adequate separation.[1] A mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a pH modifier, would be a suitable starting point.

Data Presentation

Table 1: Representative TLC and Column Chromatography Parameters for Aromatic Amines.

ParameterValue/ConditionRationale
TLC Analysis
Stationary PhaseSilica gel 60 F254Standard choice for moderately polar compounds.
Mobile PhaseHexane/Ethyl Acetate (e.g., 7:3 v/v)Provides good separation for many aniline derivatives. The ratio should be optimized for an Rf of 0.2-0.4.
VisualizationUV light (254 nm)Aromatic compounds are typically UV-active.
Column Chromatography
Stationary PhaseSilica gel (230-400 mesh)Standard for flash chromatography.
Mobile PhaseGradient of Hexane/Ethyl AcetateStart with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration.
Modifier0.1 - 1% TriethylamineAdded to the mobile phase to reduce peak tailing.[2]
Loading TechniqueDry loading or minimal solventMinimizes band broadening and improves separation.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude reaction mixture.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Fraction collection tubes

  • Rotary evaporator

2. TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) containing 0.5% TEA.

  • Identify the solvent system that gives an Rf value of ~0.3 for the desired product.

3. Column Preparation:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.5% TEA).

  • Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Drain the excess solvent until it is level with the top of the silica bed.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is subsequently removed by co-evaporation with a small amount of silica gel (dry loading).

  • Carefully apply the sample to the top of the silica gel bed.

5. Elution and Fraction Collection:

  • Begin eluting with the initial mobile phase.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.

  • Collect fractions and monitor their composition by TLC.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Eluent column_prep Prepare Silica Gel Column tlc->column_prep load_sample Load Crude Sample column_prep->load_sample elute Elute with Gradient (e.g., Hexane/EtOAc + TEA) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions analyze_fractions->elute Adjust Gradient combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Poor Peak Shape (Tailing/Streaking) add_tea Add 0.1-1% Triethylamine to Mobile Phase start->add_tea check_loading Check for Column Overloading start->check_loading check_improvement Peak Shape Improved? add_tea->check_improvement alt_stationary_phase Use Amine-Functionalized Silica or Alumina check_improvement->alt_stationary_phase No problem_resolved Problem Resolved check_improvement->problem_resolved Yes alt_stationary_phase->problem_resolved

Caption: Troubleshooting logic for poor peak shape in amine chromatography.

References

Technical Support Center: Synthesis of 2-(2-Methoxyethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-methoxyethoxy)aniline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic strategies for this compound involve two key transformations: the formation of the ether linkage and the reduction of a nitro group. Typically, the synthesis starts from 2-nitrophenol.

The general approach is a two-step process:

  • Etherification: Formation of the 2-methoxyethoxy side chain via a Williamson ether synthesis by reacting 2-nitrophenol with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide).

  • Reduction: The nitro group of the resulting 1-(2-methoxyethoxy)-2-nitrobenzene intermediate is then reduced to the corresponding aniline.[1]

An alternative approach could involve the protection of an aniline, followed by etherification and deprotection, although this is less common for this specific molecule.

Q2: What is the most common side reaction during the etherification step (Williamson Ether Synthesis)?

A2: The most prevalent side reaction during the Williamson ether synthesis is E2 (elimination) of the alkyl halide, which competes with the desired SN2 (substitution) reaction.[2] This is particularly an issue when using secondary or tertiary alkyl halides.[2][3] The alkoxide, being a strong base, can abstract a proton from the alkyl halide, leading to the formation of an alkene and the corresponding alcohol, instead of the desired ether.[2][4]

Q3: I am observing low yields in the reduction of the nitro-intermediate. What could be the cause?

A3: Low yields during the reduction of 1-(2-methoxyethoxy)-2-nitrobenzene can be attributed to several factors:

  • Incomplete Reaction: The reduction may not have gone to completion. This can be due to insufficient reducing agent, deactivated catalyst (if using catalytic hydrogenation), or inadequate reaction time or temperature.

  • Catalyst Poisoning: In catalytic hydrogenation (e.g., using Pd/C), impurities in the starting material or solvent can poison the catalyst, reducing its activity.

  • Side Reactions: Depending on the reducing agent and conditions, other functional groups in the molecule could potentially be reduced, although in this specific intermediate, the nitro group is the most susceptible to reduction. With stronger reducing agents, cleavage of the ether bond is a possibility, though less common under standard nitro reduction conditions.

  • Workup Losses: The desired aniline product might be lost during the workup and purification steps, for instance, due to its solubility in the aqueous phase during extractions.

Q4: I am trying to N-alkylate my this compound derivative, but I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A4: Over-alkylation is a frequent issue in the N-alkylation of anilines because the mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[5][6] To favor mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a large excess of the aniline derivative compared to the alkylating agent.[5]

  • Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation.[5]

  • Reductive Amination: This method provides better control over mono-alkylation. It involves the initial formation of an imine between the aniline and an aldehyde or ketone, followed by its reduction.[5]

Q5: During the acylation of my aniline derivative, I am observing di-acylation. How can this be prevented?

A5: Di-acylation can occur, particularly under harsh reaction conditions.[6] To prevent this side reaction:

  • Control Molar Ratio: Avoid using a large excess of the acylating agent (e.g., acetic anhydride or acetyl chloride). Aim for a stoichiometric ratio closer to 1:1 with the aniline.[6]

  • Modify Reaction Temperature: High temperatures can promote di-acylation. Consider running the reaction at a lower temperature.[6]

Troubleshooting Guides

Problem 1: Low Yield of 1-(2-methoxyethoxy)-2-nitrobenzene in Williamson Ether Synthesis
Potential Cause Suggested Solution
E2 Elimination Side Reaction Use a primary alkyl halide (e.g., 2-methoxyethyl chloride or bromide) as they are more prone to SN2 reaction and less to elimination.[2][3] Consider using a less sterically hindered base if possible. Lowering the reaction temperature generally favors the SN2 pathway over E2.[2]
Incomplete Deprotonation of 2-Nitrophenol Ensure a sufficiently strong base (e.g., sodium hydride, potassium carbonate) is used in an adequate amount to fully deprotonate the phenol. The reaction should be performed under anhydrous conditions as water can quench the base.
Poor Reactivity of Alkylating Agent Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If using an alkyl chloride with low reactivity, consider switching to the corresponding bromide or iodide.
Inappropriate Solvent Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide, making the "naked" alkoxide anion a more reactive nucleophile.[2]
Problem 2: Impurities in the Final this compound Product after Reduction
Potential Cause Suggested Solution
Incomplete Reduction of Nitro Group Increase the amount of reducing agent or catalyst loading. Extend the reaction time or moderately increase the temperature. Ensure the catalyst is fresh and active.
Formation of Side Products during Reduction The reduction of nitroarenes can sometimes lead to the formation of intermediates like nitroso and hydroxylamine species, which can further react to form dimeric impurities (e.g., azoxy, azo compounds). Ensure sufficient reducing agent and conditions to drive the reaction to the desired aniline.
Oxidation of the Aniline Product Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.[7] Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the purified product under an inert atmosphere and protected from light.
Residual Starting Materials or Reagents Improve the purification method. Techniques like column chromatography, recrystallization, or acid-base extraction can be effective in removing impurities.[7]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-methoxyethoxy)-2-nitrobenzene (Etherification)

Materials:

  • 2-Nitrophenol

  • 2-Methoxyethyl bromide (or chloride)

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-methoxyethyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Nitro Group Reduction)

Materials:

  • 1-(2-Methoxyethoxy)-2-nitrobenzene

  • Palladium on activated charcoal (Pd/C, 10 wt%)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve 1-(2-methoxyethoxy)-2-nitrobenzene (1.0 eq) in methanol.

  • Carefully add Pd/C catalyst (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (a typical pressure is around 1672 Torr or as appropriate for the equipment) and stir the mixture vigorously at room temperature for 12-18 hours.[1]

  • Monitor the reaction by TLC or HPLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation

Table 1: Hypothetical Yields and Purity for the Synthesis of this compound

StepReactionStarting MaterialProductTypical Yield (%)Typical Purity (by HPLC, %)
1Williamson Ether Synthesis2-Nitrophenol1-(2-Methoxyethoxy)-2-nitrobenzene85-95>95
2Catalytic Hydrogenation1-(2-Methoxyethoxy)-2-nitrobenzeneThis compound90-98>98

Visualizations

SynthesisWorkflow Start 2-Nitrophenol Intermediate 1-(2-Methoxyethoxy)-2-nitrobenzene Start->Intermediate Williamson Ether Synthesis (K2CO3, 2-methoxyethyl bromide) Product This compound Intermediate->Product Nitro Group Reduction (H2, Pd/C)

Caption: Overall workflow for the synthesis of this compound.

SideReactions cluster_williamson Williamson Ether Synthesis cluster_n_alkylation N-Alkylation of Aniline Derivative Nitrophenoxide 2-Nitrophenoxide DesiredEther Desired Ether (SN2) Nitrophenoxide->DesiredEther SN2 Attack Alkene Alkene Byproduct (E2) Nitrophenoxide->Alkene Proton Abstraction AlkylHalide 2-Methoxyethyl Bromide AlkylHalide->DesiredEther AlkylHalide->Alkene Aniline This compound MonoAlkylated Mono-alkylated Product Aniline->MonoAlkylated AlkylatingAgent R-X AlkylatingAgent->MonoAlkylated DiAlkylated Di-alkylated Product (Over-alkylation) AlkylatingAgent->DiAlkylated MonoAlkylated->DiAlkylated

References

stability and degradation of 2-(2-Methoxyethoxy)aniline solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides technical guidance on the stability and degradation of 2-(2-Methoxyethoxy)aniline solutions based on general chemical principles of anilines and ethers. Specific stability data for this compound is limited in published literature. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a stock solution of this compound?

A1: To maximize the shelf-life of your this compound solution, it is recommended to store it at 2-8°C, protected from light. For long-term storage, aliquoting the solution into single-use vials and storing them under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation. Avoid repeated freeze-thaw cycles.

Q2: My solution of this compound has turned yellow/brown. What is the cause and can I still use it?

Q3: Which solvents are suitable for preparing a stable solution of this compound?

A3: While solubility in your specific experimental system is key, solvents like methanol, acetonitrile, and dimethylformamide (DMF) are commonly used for aromatic amines. It is crucial to use high-purity, anhydrous solvents, as water and impurities can promote degradation. If using ethers like THF, ensure they are free of peroxides.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Oxidation: The primary degradation pathway for the aniline moiety, leading to the formation of colored byproducts. This can be initiated by air, light, or oxidizing agents.

  • Photodegradation: Exposure to UV light can accelerate the oxidation process.[3][4]

  • Ether Cleavage: The ether linkages may be susceptible to cleavage under strong acidic conditions or at elevated temperatures, potentially leading to the formation of phenols and other related compounds.[5][6]

  • Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions could potentially lead to hydrolysis, although this is less common for the aniline group itself under typical laboratory conditions.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Action(s)
Solution Discoloration (Yellowing/Browning) Oxidation of the aniline group due to exposure to air and/or light.- Prepare fresh solution. - Store solutions in amber vials or wrapped in foil to protect from light. - Purge the solution and headspace with an inert gas (argon or nitrogen) before sealing. - Use high-purity, fresh solvents.
Precipitate Formation - Change in temperature affecting solubility. - Formation of insoluble degradation products. - Reaction with impurities in the solvent or container.- Gently warm the solution to see if the precipitate redissolves. If it does, consider storing at room temperature (if stability allows). - If the precipitate does not redissolve, it is likely a degradation product, and the solution should be discarded. - Ensure you are using clean, inert containers (e.g., glass).
Inconsistent Experimental Results / Loss of Potency Significant degradation of the parent compound, leading to a lower effective concentration.- Prepare a fresh solution for each set of experiments. - Quantify the concentration of your solution using a validated analytical method (e.g., HPLC-UV) before use. - Perform a stability study under your experimental conditions to determine the usable lifetime of the solution.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and establish the degradation pathways of this compound.

Objective: To intentionally degrade the compound under various stress conditions.[7][8]

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.

  • Expose the aliquots to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[9]

    • Thermal Degradation: Incubate a neat sample (solid) and a solution sample at 80°C for 48 hours.

    • Photodegradation: Expose a solution sample to a UV lamp (e.g., 254 nm) for 24 hours.[9]

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method (see Protocol 3).

Protocol 2: Long-Term Stability Study

This study assesses the stability of the solution under recommended storage conditions.

Objective: To determine the shelf-life of a this compound solution.

Procedure:

  • Prepare a batch of the this compound solution as it would be used in your experiments.

  • Divide the solution into multiple aliquots in amber glass vials, purge with nitrogen, and seal tightly.

  • Store the vials at the desired long-term storage condition (e.g., 2-8°C).

  • Establish a testing schedule. For a 3-month study, time points could be: 0, 2 weeks, 1 month, 2 months, and 3 months.[10]

  • At each time point, remove one vial and analyze its purity and concentration using a validated HPLC-UV method.

  • Compare the results to the initial (time 0) sample to determine the extent of degradation.

Protocol 3: Stability-Indicating HPLC-UV Method

Objective: To develop an analytical method capable of separating the parent compound from its potential degradation products.

Example HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[12]

  • Column Temperature: 30°C.[11]

  • Injection Volume: 10 µL.[11]

Method Validation: The method should be validated to demonstrate it is "stability-indicating." This is typically done by analyzing the samples from the forced degradation study to show that the degradation product peaks are well-resolved from the parent compound peak.

Quantitative Data (Example)

The following tables present hypothetical data from a stability study. Researchers should generate their own data.

Table 1: Example Data from Forced Degradation Study

Stress Condition% Parent Compound RemainingNumber of Degradation Peaks
Control (Time 0)100%0
0.1 M HCl, 60°C92.5%2
0.1 M NaOH, 60°C98.1%1
3% H₂O₂, RT75.4%4
80°C Heat88.9%3
UV Light (254 nm)82.3%3

Table 2: Example Data from Long-Term Stability Study at 2-8°C

Time Point% Parent Compound RemainingAppearance
0 Days100%Colorless
14 Days99.8%Colorless
1 Month99.5%Colorless
2 Months98.9%Very faint yellow tint
3 Months98.2%Faint yellow tint

Visualizations

G Inferred Degradation Pathway of this compound cluster_oxidation Oxidation cluster_ether_cleavage Ether Cleavage parent This compound nitro Nitro-derivatives parent->nitro O2, light, heat azo Azo/Azoxy-dimers parent->azo O2, light phenol Phenolic compounds parent->phenol Strong acid / heat glycol Glycol fragments parent->glycol Strong acid / heat polymers Polymeric materials nitro->polymers further oxidation azo->polymers further oxidation

Caption: Inferred degradation pathways for this compound.

G Troubleshooting Workflow for Solution Discoloration start Solution Discolored? check_storage Check Storage Conditions: - Protected from light? - Stored at 2-8°C? - Under inert gas? start->check_storage check_solvent Check Solvent: - High purity? - Freshly opened? - Peroxide-free? check_storage->check_solvent Yes implement_controls Implement Proper Controls: - Use amber vials - Purge with N2/Ar - Store at 2-8°C check_storage->implement_controls No prepare_fresh Prepare Fresh Solution check_solvent->prepare_fresh Yes implement_controls->prepare_fresh

Caption: Logical workflow for troubleshooting solution discoloration.

G Experimental Workflow for Stability Study prep Prepare Solution Batch aliquot Aliquot into Vials prep->aliquot store Store under Defined Conditions (e.g., 2-8°C, protected from light) aliquot->store timepoint Pull Sample at Scheduled Time Point store->timepoint timepoint->timepoint Next time point analyze Analyze by Stability-Indicating HPLC-UV Method timepoint->analyze compare Compare Data to Time 0 analyze->compare report Report % Degradation compare->report

Caption: General experimental workflow for a long-term stability study.

References

preventing oxidation and discoloration of 2-(2-Methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions regarding the prevention of oxidation and discoloration of 2-(2-Methoxyethoxy)aniline. The information is compiled from established knowledge of aromatic amine chemistry and aims to provide practical solutions for researchers to ensure the stability and purity of this reagent in their experiments.

Troubleshooting Guide: Discoloration and Oxidation Issues

Discoloration, typically observed as a darkening from a colorless or pale-yellow liquid to a brown or reddish-brown hue, is a common indicator of oxidation in this compound. This oxidation can impact the purity of the compound and the outcome of subsequent reactions.

IssuePotential CauseRecommended Action
Rapid Discoloration of a New Bottle Exposure to air (oxygen) and/or light upon opening.Immediately after opening, blanket the headspace of the bottle with an inert gas (e.g., argon or nitrogen) before resealing. Store in a dark, cool place, preferably at 2-8°C.[1][2]
Discoloration During an Experiment Reaction conditions may be promoting oxidation (e.g., presence of oxidizing agents, exposure to air at elevated temperatures).If the reaction allows, perform it under an inert atmosphere. Ensure all solvents and reagents are de-gassed. Avoid unnecessary exposure of the reaction mixture to air.
Precipitate Formation in the Liquid Formation of insoluble oxidation products or polymers.The compound may need to be purified before use. Filtration may remove some solid impurities, but distillation under reduced pressure is recommended for heavily discolored or precipitate-containing material.[3]
Inconsistent Reaction Results Use of partially oxidized this compound, leading to lower effective concentration and potential side reactions.Always use a colorless or very pale-yellow starting material. If the material has discolored, purify it by vacuum distillation before use.[3]

Frequently Asked Questions (FAQs)

Q1: What causes the discoloration of this compound?

A1: The discoloration of this compound, like other aromatic amines, is primarily caused by aerial oxidation.[3] The amine functional group is susceptible to oxidation by atmospheric oxygen, which is often accelerated by exposure to light and elevated temperatures.[4][5] This process can lead to the formation of colored impurities and polymeric byproducts.

Q2: How should I properly store this compound to prevent oxidation?

A2: To minimize oxidation and discoloration, this compound should be stored in a tightly sealed, amber glass bottle to protect it from light.[1][2][6] The storage area should be cool, with a recommended temperature between 2-8°C.[1] For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to displace any oxygen in the container.[2]

Q3: Can I use this compound that has turned brown?

A3: It is generally not recommended to use discolored this compound in reactions where high purity is critical. The brown color indicates the presence of oxidation products, which can interfere with your reaction, lead to the formation of impurities, and result in lower yields. For best results, the compound should be purified before use.

Q4: How can I purify discolored this compound?

A4: The most common and effective method for purifying discolored anilines is distillation under reduced pressure (vacuum distillation).[3] This separates the desired aniline from less volatile colored impurities and polymers. Prior to distillation, drying the aniline over a suitable agent like potassium hydroxide (KOH) or calcium hydride (CaH2) can remove water, which can also contribute to degradation.[3]

Q5: Are there any chemical additives that can prevent the oxidation of this compound?

Experimental Protocols

Protocol 1: Purification of Discolored this compound by Vacuum Distillation

This protocol describes a general procedure for the purification of discolored aromatic amines, adapted for this compound.

Materials:

  • Discolored this compound

  • Potassium hydroxide (KOH) pellets or calcium hydride (CaH2)

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Vacuum pump and gauge

  • Heating mantle

  • Stir bar

  • Inert gas source (argon or nitrogen)

Procedure:

  • Drying (Optional, but recommended): Place the discolored this compound in a round-bottom flask with a stir bar. Add a small amount of KOH pellets or CaH2 (approximately 1-5% w/w). Stir the mixture for several hours (or overnight) at room temperature to remove water.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry. Use a short-path distillation head for small quantities.

  • Distillation: a. Decant or filter the aniline away from the drying agent into the distillation flask. b. Slowly apply vacuum to the system. c. Once the desired pressure is reached, begin to gently heat the distillation flask using a heating mantle. d. Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The purified product should be colorless. e. Discard the initial lower-boiling fraction and the higher-boiling colored residue.

  • Storage: Collect the purified, colorless aniline in a clean, dry, amber glass bottle. Blanket the headspace with an inert gas before sealing and store at 2-8°C.

Protocol 2: Handling and Storage Under an Inert Atmosphere

This protocol outlines the steps for creating an inert atmosphere in a reagent bottle containing this compound.

Materials:

  • Bottle of this compound

  • Source of inert gas (argon or nitrogen) with a regulator

  • A long needle or cannula attached to the inert gas line via tubing

  • A second short needle to act as a vent

Procedure:

  • Preparation: Ensure the inert gas flow is low and steady.

  • Inerting: a. Carefully open the bottle of this compound. b. Insert the long needle connected to the inert gas source into the headspace of the bottle, ensuring the tip is above the liquid level. c. Insert the short vent needle into the bottle's cap or septum to allow the displaced air to escape. d. Allow the inert gas to gently flush the headspace for 1-2 minutes.

  • Sealing: Remove the vent needle first, followed by the inert gas needle. Immediately and tightly seal the bottle.

  • Storage: Store the bottle in a dark, cool environment (2-8°C).

Visualizations

experimental_workflow cluster_purification Purification of Discolored Aniline A Discolored this compound B Drying with KOH or CaH2 (Optional) A->B C Vacuum Distillation B->C D Collect Colorless Fraction C->D E Store Under Inert Atmosphere at 2-8°C D->E

Caption: Workflow for the purification of discolored this compound.

storage_workflow cluster_storage Inert Atmosphere Storage Procedure F Open Reagent Bottle G Insert Inert Gas and Vent Needles F->G H Flush Headspace with Inert Gas G->H I Remove Needles (Vent First) H->I J Seal Bottle Tightly I->J K Store in Dark, Cool (2-8°C) Location J->K

Caption: Procedure for storing this compound under an inert atmosphere.

References

challenges in the scale-up synthesis of 2-(2-Methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the scale-up synthesis of 2-(2-Methoxyethoxy)aniline. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing this compound involves a two-step process:

  • Williamson Ether Synthesis: This step involves the O-alkylation of 2-nitrophenol with 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide) in the presence of a base to form 1-(2-methoxyethoxy)-2-nitrobenzene.

  • Catalytic Hydrogenation: The subsequent reduction of the nitro group of 1-(2-methoxyethoxy)-2-nitrobenzene using a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere yields the final product, this compound.[1][2]

Q2: What are the critical parameters to control during the Williamson ether synthesis step at scale?

A2: During the scale-up of the Williamson ether synthesis, several parameters are critical for ensuring high yield and purity. These include the choice of base, solvent, and reaction temperature. Strong bases are typically required, but their use can lead to side reactions.[3] The choice of alkyl halide is also important, with primary halides being preferred to minimize elimination reactions.[3][4] Efficient mixing and temperature control are crucial to prevent localized overheating and byproduct formation.

Q3: What are the primary safety concerns when scaling up the catalytic hydrogenation of the nitro-intermediate?

A3: The catalytic hydrogenation of nitroaromatic compounds is highly exothermic, posing a risk of thermal runaway if not properly controlled.[5] The use of flammable hydrogen gas under pressure also presents a significant safety hazard.[5] Furthermore, unstable hydroxylamine intermediates can form during the reaction, which can decompose energetically.[5] Therefore, robust temperature control, proper reactor design, and adherence to safety protocols for handling hydrogen are paramount.

Q4: What are the common impurities found in the final product?

A4: Common impurities can originate from both steps of the synthesis. These may include unreacted 1-(2-methoxyethoxy)-2-nitrobenzene from incomplete reduction, residual 2-nitrophenol from the first step, and byproducts from side reactions during hydrogenation, such as azoxybenzene, azobenzene, and hydrazobenzene.[5][6] Oxidation of the final aniline product can also lead to colored impurities.[6]

Q5: How can I purify the crude this compound?

A5: Purification of the final product can be achieved through several methods. The basic nature of the aniline group allows for purification via acid-base extraction to remove neutral and acidic impurities. For solid products, recrystallization is an effective method. If further purification is required, column chromatography can be employed to separate the desired product from closely related impurities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Williamson Ether Synthesis - Incomplete deprotonation of 2-nitrophenol.- Competing elimination reaction with the alkyl halide.- Insufficient reaction temperature or time.- Use a stronger base or ensure anhydrous conditions.- Use a primary alkyl halide (e.g., 2-methoxyethyl bromide) instead of secondary or tertiary halides.[3][4]- Optimize reaction temperature and monitor reaction progress by TLC or HPLC.
Incomplete Hydrogenation of Nitro Group - Inactive or insufficient catalyst.- Insufficient hydrogen pressure or reaction time.- Catalyst poisoning.- Use fresh, high-quality catalyst (e.g., 10% Pd/C).- Increase hydrogen pressure and/or reaction time.- Ensure starting materials and solvent are free of catalyst poisons like sulfur compounds.
Formation of Side Products during Hydrogenation (e.g., azoxy compounds) - Non-optimized reaction conditions (temperature, pressure, catalyst).- Accumulation of intermediates like nitrosobenzene and phenylhydroxylamine.[5]- Carefully control reaction conditions.[5]- Ensure efficient mixing to promote the complete reduction to the aniline.
Product Discoloration (Yellow to Brown) - Air oxidation of the aniline product.- Presence of colored impurities from the starting materials or side reactions.- Handle the purified product under an inert atmosphere (e.g., nitrogen or argon).- Purify the crude product using recrystallization with activated charcoal or column chromatography.
Difficulty in Product Isolation/Purification - Emulsion formation during aqueous workup.- Product is an oil and difficult to crystallize.- Add brine to the aqueous layer to break emulsions.- If the product is an oil, purify by column chromatography or consider converting it to a solid salt (e.g., hydrochloride) for easier handling and purification.
Exothermic Runaway during Hydrogenation - Poor heat dissipation in a large-scale reactor.- Addition of catalyst or hydrogen too quickly.- Ensure the reactor has adequate cooling capacity.- Add the catalyst in portions or control the rate of hydrogen addition.- Conduct reaction calorimetry studies to understand the thermal profile before scaling up.[5]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization for specific laboratory or pilot plant conditions.

Step 1: Williamson Ether Synthesis of 1-(2-Methoxyethoxy)-2-nitrobenzene

Methodology:

  • To a stirred solution of 2-nitrophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) (1.5 eq) at room temperature.

  • Slowly add 2-methoxyethyl bromide (1.1 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 1-(2-methoxyethoxy)-2-nitrobenzene, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Catalytic Hydrogenation to this compound

Methodology:

  • In a high-pressure hydrogenation reactor, dissolve the crude 1-(2-methoxyethoxy)-2-nitrobenzene (1.0 eq) in a solvent such as methanol or ethanol.

  • Carefully add a catalyst, typically 5-10% palladium on carbon (Pd/C), at a loading of 1-5 mol%.

  • Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.

  • Maintain the reaction at a controlled temperature (e.g., 25-50 °C), monitoring the reaction progress by HPLC or by monitoring hydrogen uptake. The reaction is exothermic and may require cooling.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation, recrystallization, or column chromatography.

Quantitative Data Summary

The following table provides representative data for the synthesis. Actual results may vary depending on the specific conditions and scale.

Parameter Step 1: Williamson Ether Synthesis Step 2: Catalytic Hydrogenation Overall
Typical Yield 90-98%95-99%85-97%
Initial Purity (Crude) >90% (by HPLC)>95% (by HPLC)-
Final Purity (after purification) ->99% (by HPLC)>99% (by HPLC)
Reaction Time 4-8 hours2-6 hours6-14 hours
Typical Temperature 80-90 °C25-50 °C-
Hydrogen Pressure N/A50-100 psi-

Visualizations

Synthesis Workflow

Synthesis_Workflow Start 2-Nitrophenol + 2-Methoxyethyl Bromide Step1 Williamson Ether Synthesis (Base, Solvent, Heat) Start->Step1 Intermediate 1-(2-Methoxyethoxy)-2-nitrobenzene Step1->Intermediate Step2 Catalytic Hydrogenation (H₂, Pd/C, Solvent) Intermediate->Step2 Purification Purification (Distillation/Recrystallization) Step2->Purification End This compound Purification->End

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield in Hydrogenation

Troubleshooting_Hydrogenation Start Low Yield in Hydrogenation? CheckCompletion Reaction Incomplete? Start->CheckCompletion CheckCatalyst Catalyst Issue? CheckCompletion->CheckCatalyst No Sol_TimePressure Increase Reaction Time and/or H₂ Pressure CheckCompletion->Sol_TimePressure Yes CheckConditions Suboptimal Conditions? CheckCatalyst->CheckConditions No Sol_FreshCatalyst Use Fresh Catalyst or Increase Loading CheckCatalyst->Sol_FreshCatalyst Yes Sol_OptimizeTemp Optimize Temperature and Solvent CheckConditions->Sol_OptimizeTemp Yes Sol_PurifyStart Purify Starting Material (Remove Poisons) CheckConditions->Sol_PurifyStart No

References

Technical Support Center: Purification of 2-(2-Methoxyethoxy)aniline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and purifying the products of reactions involving 2-(2-Methoxyethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: The impurity profile of a reaction is highly dependent on the specific synthetic route. However, common impurities in reactions involving aniline derivatives can be categorized as follows:

  • Unreacted Starting Materials: Residual this compound or other starting reagents.

  • Byproducts from Side Reactions: These can include products from over-alkylation or over-acylation on the aniline nitrogen, as well as products from reactions on the aromatic ring. Oxidation of the aniline group can also lead to colored impurities.[1]

  • Reagents and Catalysts: Residual acids, bases, or catalysts used in the synthesis.

  • Degradation Products: Anilines can be susceptible to oxidation, which often results in the formation of colored impurities.[1] Under strongly acidic conditions, cleavage of the ether linkage is a potential side reaction to consider.

Q2: What are the recommended general methods for purifying crude reaction products of this compound?

A2: The most common and effective purification methods for aromatic amines like this compound and its derivatives are:

  • Recrystallization: This is often the first method to try for solid compounds, as it can be highly effective at removing small amounts of impurities.

  • Column Chromatography: This technique is very useful for separating the desired compound from impurities with different polarities.[1]

  • Acid-Base Extraction: This classic method takes advantage of the basicity of the aniline functional group to separate it from neutral or acidic impurities.[1]

Q3: My reaction mixture has turned dark brown. What is the likely cause and how can I fix it?

A3: Dark discoloration in aniline reactions is often due to the oxidation of the aniline functional group. To minimize this, it is recommended to run reactions under an inert atmosphere (e.g., nitrogen or argon). If the product is a solid, treating a solution of the crude product with activated charcoal during recrystallization can help remove colored impurities.

Q4: I am seeing multiple products in my N-alkylation reaction. How can I improve the selectivity for mono-alkylation?

A4: Over-alkylation is a common side reaction when alkylating anilines, as the mono-alkylated product is often more nucleophilic than the starting aniline. To favor mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a large excess of this compound relative to the alkylating agent.

  • Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation.

  • Choice of Alkylating Agent: Less reactive alkylating agents may provide better selectivity.

Troubleshooting Guides

Guide 1: Purification by Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Reheat the solution to dissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help induce crystallization.
Low recovery of the purified product. Too much solvent was used, leading to significant product loss in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Crystals are colored, but the pure product should be colorless. Presence of colored impurities, likely from oxidation of the aniline.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may slightly reduce the yield.
Guide 2: Purification by Column Chromatography
Problem Possible Cause Solution
The compound does not move from the origin (Rf = 0 on TLC). The eluent (solvent system) is not polar enough.Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
All components run with the solvent front (Rf ≈ 1 on TLC). The eluent is too polar.Decrease the polarity of the eluent. For example, in a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
Poor separation between the product and an impurity. The chosen eluent does not provide sufficient resolution.Try a different solvent system. Adding a small amount of a third solvent, such as triethylamine for basic compounds like anilines, can sometimes improve peak shape and resolution.

Data Presentation

Table 1: Representative Solvent Systems for Recrystallization of this compound Derivatives

Solvent SystemExpected PurityExpected RecoveryNotes
Ethanol/Water>98%70-85%Good for moderately polar compounds. Water is added as the anti-solvent.
Toluene/Hexane>99%60-80%Effective for less polar compounds. Hexane is the anti-solvent.
Isopropanol>97%75-90%A single solvent system that can be effective if the compound's solubility characteristics are suitable.

Note: The data in this table are representative values for aniline derivatives and may need to be optimized for specific products of this compound reactions.

Table 2: Typical Column Chromatography Conditions for Purifying this compound Derivatives

Stationary PhaseMobile Phase (Eluent)Expected Purity
Silica GelHexane/Ethyl Acetate (Gradient)>99%
Silica GelDichloromethane/Methanol (Gradient)>98%
Alumina (Neutral)Toluene/Acetone (Gradient)>99%

Note: The optimal eluent composition should be determined by thin-layer chromatography (TLC) prior to performing column chromatography.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a suitable hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: General Procedure for Flash Column Chromatography
  • Solvent System Selection: Use TLC to identify a solvent system that gives the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent that is then evaporated onto a small amount of silica gel) and carefully load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Hot Solvent decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize if colored hot_filter Hot Filtration dissolve->hot_filter if not colored decolorize->hot_filter crystallize Cool to Crystallize hot_filter->crystallize isolate Isolate Crystals by Vacuum Filtration crystallize->isolate dry Dry Purified Product isolate->dry column_chromatography_workflow cluster_chromatography Column Chromatography Workflow tlc Select Eluent using TLC pack Pack Column with Stationary Phase tlc->pack load Load Crude Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine identify pure fractions evaporate Evaporate Solvent combine->evaporate troubleshooting_logic cluster_troubleshooting Troubleshooting Pathway cluster_solutions Potential Solutions start Reaction Issue Encountered check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (T, t) start->check_conditions check_atmosphere Inert Atmosphere Used? start->check_atmosphere analyze_byproducts Analyze Byproducts (TLC, GC-MS, NMR) start->analyze_byproducts purify_reagents Purify Starting Materials check_purity->purify_reagents optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions use_inert Implement Inert Atmosphere check_atmosphere->use_inert modify_stoichiometry Adjust Reagent Stoichiometry analyze_byproducts->modify_stoichiometry

References

Technical Support Center: Managing the Reactivity of 2-(2-Methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the over-reactivity of the aniline group in 2-(2-Methoxyethoxy)aniline during various chemical syntheses. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the aniline group in this compound so reactive in electrophilic aromatic substitution?

A1: The amino group (-NH₂) in aniline and its derivatives is a strong activating group.[1][2] The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions.[2] This heightened electron density makes the aromatic ring highly susceptible to attack by electrophiles. The 2-(2-methoxyethoxy) substituent, being an ether group, is also an ortho-, para-director and an activating group, further contributing to the high reactivity of the molecule.

Q2: What are the common problems associated with the high reactivity of this compound?

A2: The high reactivity of the unprotected aniline can lead to several issues during synthesis:

  • Polysubstitution: It is often difficult to achieve mono-substitution during electrophilic aromatic substitution reactions like halogenation, leading to the formation of di- and tri-substituted products.[3]

  • Oxidation: The electron-rich aromatic ring is susceptible to oxidation, especially with strong oxidizing agents or under harsh acidic conditions, which can result in the formation of undesired colored byproducts.

  • Uncontrolled Reactions: Reactions like nitration can be difficult to control, potentially leading to a mixture of products or even decomposition of the starting material.[1][4]

  • Incompatibility with Friedel-Crafts Reactions: The amino group can react with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions, forming a deactivated complex that prevents the desired alkylation or acylation.[1]

Q3: How can the over-reactivity of the aniline group be managed?

A3: The most common and effective strategy is to temporarily protect the amino group by converting it into a less activating functional group.[1][3] Acylation of the amine to form an acetamide is a widely used method.[3][5] The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the amino group, allowing for more controlled reactions.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and manipulation of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield during N-acylation - Incomplete reaction. - Hydrolysis of the acylating agent. - Inefficient base.- Increase reaction time or temperature. - Use anhydrous solvents and reagents. - Use a stronger, non-nucleophilic base like pyridine.
Formation of multiple products in electrophilic substitution (even after acylation) - Reaction conditions are too harsh. - The acetamido group is still too activating for the specific electrophile.- Perform the reaction at a lower temperature. - Use a milder electrophile or a less reactive source of the electrophile.
Cleavage of the ether linkage - Use of strong acids (e.g., HBr, HI) for deprotection or in subsequent steps. Ethers are generally stable but can be cleaved under harsh acidic conditions.[6]- Use milder deprotection methods, such as basic hydrolysis of the acetamide. - Avoid prolonged exposure to strong acids, especially at elevated temperatures.
Product is difficult to purify - Presence of unreacted starting material. - Formation of colored oxidation byproducts.- Ensure complete acylation before proceeding with the next step. - Purify the acylated intermediate before subsequent reactions. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Incomplete deprotection of the acetamide - Insufficient reaction time or temperature. - Inadequate concentration of acid or base.- Increase the duration or temperature of the hydrolysis reaction. - Use a higher concentration of the hydrolyzing agent.

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol describes the protection of the amino group as an acetamide to moderate its reactivity.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq.) to the stirred solution.

  • Add acetic anhydride (1.1 eq.) dropwise to the mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-[2-(2-methoxyethoxy)phenyl]acetamide.

Quantitative Data (Expected):

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0167.21
Acetic Anhydride1.1102.09
Pyridine1.279.10
Expected Product Yield Appearance
N-[2-(2-methoxyethoxy)phenyl]acetamide>90%White to off-white solid

Protocol 2: Electrophilic Bromination of N-[2-(2-methoxyethoxy)phenyl]acetamide

This protocol details the mono-bromination of the protected aniline at the para-position.

Materials:

  • N-[2-(2-methoxyethoxy)phenyl]acetamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile, anhydrous

Procedure:

  • Dissolve N-[2-(2-methoxyethoxy)phenyl]acetamide (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask protected from light.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected):

ReactantMolar Eq.Molecular Weight ( g/mol )
N-[2-(2-methoxyethoxy)phenyl]acetamide1.0209.24
N-Bromosuccinimide1.05177.98
Expected Product Yield Appearance
4-Bromo-N-[2-(2-methoxyethoxy)phenyl]acetamide70-80%Solid

Protocol 3: Deprotection of 4-Bromo-N-[2-(2-methoxyethoxy)phenyl]acetamide

This protocol describes the hydrolysis of the acetamide to regenerate the free amine.

Materials:

  • 4-Bromo-N-[2-(2-methoxyethoxy)phenyl]acetamide

  • Ethanol

  • Aqueous Sodium Hydroxide (10%)

Procedure:

  • In a round-bottom flask, suspend 4-Bromo-N-[2-(2-methoxyethoxy)phenyl]acetamide in a mixture of ethanol and 10% aqueous sodium hydroxide.

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-(2-methoxyethoxy)aniline.

Quantitative Data (Expected):

ReactantMolar Eq.Molecular Weight ( g/mol )
4-Bromo-N-[2-(2-methoxyethoxy)phenyl]acetamide1.0288.14
Expected Product Yield Appearance
4-Bromo-2-(2-methoxyethoxy)aniline>85%Oil or low-melting solid

Visualizations

experimental_workflow start This compound protection N-Acetylation (Acetic Anhydride, Pyridine) start->protection intermediate N-[2-(2-methoxyethoxy)phenyl]acetamide protection->intermediate substitution Electrophilic Substitution (e.g., Bromination with NBS) intermediate->substitution substituted_intermediate Substituted Acetanilide substitution->substituted_intermediate deprotection Deprotection (Hydrolysis) substituted_intermediate->deprotection product Substituted this compound deprotection->product

Caption: Workflow for controlled electrophilic substitution of this compound.

troubleshooting_logic start Experiment with This compound issue Unsatisfactory Result? start->issue low_yield Low Yield issue->low_yield Yes side_products Side Products issue->side_products Yes decomposition Decomposition issue->decomposition Yes success Successful Outcome issue->success No solution_yield Check Reaction Time/Temp Use Anhydrous Conditions Optimize Base low_yield->solution_yield solution_side_products Use Milder Conditions Protect Amino Group Purify Intermediates side_products->solution_side_products solution_decomposition Lower Temperature Avoid Strong Acids Inert Atmosphere decomposition->solution_decomposition

Caption: Troubleshooting logic for experiments with this compound.

References

Technical Support Center: Enhancing the Solubility of 2-(2-Methoxyethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Methoxyethoxy)aniline derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous buffers. What are the initial steps I should take?

A1: Poor aqueous solubility is a common characteristic of aromatic compounds. The initial troubleshooting steps should focus on simple modifications to your experimental conditions. Firstly, assess the pH of your buffer. The aniline group in your compound is basic and will become protonated at acidic pH.[1] This ionization increases polarity and can significantly enhance aqueous solubility.[2] Secondly, consider the use of co-solvents. Small percentages of organic solvents like DMSO or ethanol can disrupt the hydrogen bonding network of water and improve the solvation of your compound.[3]

Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common issue known as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its kinetic solubility. To mitigate this, you can try the following:

  • Slower Addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously.

  • Optimize Co-solvent Concentration: Determine the minimum amount of DMSO required to keep your compound in solution for the duration of your experiment. Be mindful that high concentrations of DMSO can affect biological assays.

  • Temperature Control: Gently warming the aqueous buffer before adding the stock solution can sometimes help, but be cautious of compound stability at elevated temperatures.

Q3: Can I use surfactants to improve the solubility of my this compound derivative?

A3: Yes, surfactants can be very effective. Surfactants form micelles in aqueous solutions, and these micelles can encapsulate hydrophobic molecules like your aniline derivative, increasing their apparent solubility. Non-ionic surfactants such as Tween® 80 or Poloxamer 188 are commonly used in pharmaceutical formulations. It is advisable to perform a screening experiment with a few different surfactants at various concentrations to find the optimal conditions for your specific derivative.

Q4: What is the role of the 2-(2-methoxyethoxy) side chain in the solubility of these derivatives?

A4: The 2-(2-methoxyethoxy) side chain contains ether linkages, which can influence solubility. Ethers are generally considered to be relatively non-polar, but the oxygen atoms can act as hydrogen bond acceptors.[4][5] This can lead to modest improvements in aqueous solubility compared to a simple alkyl chain. Polyethylene glycol (PEG), a polymer of repeating ether units, is a well-known excipient used to enhance the solubility of poorly soluble drugs.[3]

Troubleshooting Guide

Issue 1: Compound solubility is pH-dependent, but I need to work at a physiological pH where it is insoluble.

Solution: If altering the pH is not an option for your experiment, more advanced formulation strategies are required. Consider the following approaches:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming a water-soluble inclusion complex.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice with improved solubility and a good safety profile.

  • Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[8][9] This can be achieved by methods like solvent evaporation or melt extrusion. The resulting solid dispersion can significantly improve the dissolution rate and apparent solubility of the compound.

  • Nanosuspension: Reducing the particle size of your compound to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[10][11][12]

Data Presentation

The following tables present hypothetical data to illustrate the potential improvements in aqueous solubility of a model this compound derivative ("Compound X") using various enhancement techniques.

Table 1: Effect of pH and Co-solvents on the Aqueous Solubility of Compound X at 25°C

ConditionSolubility (µg/mL)Fold Increase
Deionized Water51.0
pH 5.0 Buffer5010.0
pH 7.4 Buffer81.6
pH 9.0 Buffer71.4
1% DMSO in Water153.0
5% Ethanol in Water255.0

Table 2: Comparison of Advanced Solubility Enhancement Techniques for Compound X in pH 7.4 Buffer

FormulationSolubility (µg/mL)Fold Increase (vs. pH 7.4)
Unformulated Compound X81.0
1:2 Molar Ratio with HP-β-CD12015.0
1:4 (w/w) Solid Dispersion with PVP K3025031.3
Nanosuspension (200 nm particle size)40050.0

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

Objective: To prepare an inclusion complex of a this compound derivative with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.

Materials:

  • This compound derivative ("Compound X")

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized Water

  • Ethanol

  • Mortar and Pestle

  • Spatula

  • Vials

  • Orbital shaker

  • 0.22 µm syringe filters

  • HPLC system for analysis

Methodology:

  • Molar Ratio Calculation: Calculate the required amounts of Compound X and HP-β-CD for a 1:1 molar ratio.

  • Paste Formation: Place the accurately weighed HP-β-CD into a mortar. Add a minimal amount of a 1:1 (v/v) water:ethanol mixture to form a thick paste.

  • Kneading: Gradually add the accurately weighed Compound X to the paste. Knead the mixture thoroughly for 45-60 minutes. Add small amounts of the water:ethanol mixture if the paste becomes too dry.

  • Drying: Spread the resulting paste in a thin layer on a petri dish and dry in a vacuum oven at 40°C for 24 hours.

  • Pulverization: Scrape the dried complex and gently pulverize it into a fine powder using the mortar and pestle.

  • Solubility Determination:

    • Prepare a series of vials containing a fixed volume of pH 7.4 buffer.

    • Add an excess amount of the prepared complex to each vial.

    • Place the vials on an orbital shaker and agitate for 24 hours at 25°C to reach equilibrium.

    • Filter the suspensions through a 0.22 µm syringe filter.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a this compound derivative with a hydrophilic polymer to enhance its dissolution rate and solubility.

Materials:

  • This compound derivative ("Compound X")

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or other suitable volatile solvent)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

  • Mortar and Pestle

  • Desiccator

Methodology:

  • Weighing: Accurately weigh Compound X and PVP K30 in a 1:4 drug-to-polymer weight ratio.

  • Dissolution: Dissolve both components in a minimal amount of methanol in a round-bottom flask by gentle swirling or sonication until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator with a water bath set to 40-50°C under reduced pressure. Continue until a thin, solid film is formed on the inner surface of the flask.

  • Drying: Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Carefully scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Storage: Store the resulting solid dispersion in a desiccator to prevent moisture absorption.

  • Solubility Determination: Follow the solubility determination steps (6a-6e) as outlined in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation of Formulations cluster_analysis Analysis start Poorly Soluble This compound Derivative pH_adj pH Adjustment start->pH_adj cosolvent Co-solvent Addition start->cosolvent cyclo Cyclodextrin Complexation start->cyclo solid_disp Solid Dispersion Preparation start->solid_disp nano Nanosuspension Formation start->nano sol_det Equilibrium Solubility Determination (Shake-Flask) pH_adj->sol_det cosolvent->sol_det cyclo->sol_det solid_disp->sol_det nano->sol_det hplc HPLC Analysis sol_det->hplc end Solubility Data hplc->end

Caption: Workflow for preparing and analyzing solubility-enhanced formulations.

troubleshooting_logic start Compound Precipitates in Aqueous Buffer q1 Is pH modification an option for your assay? start->q1 a1_yes Adjust buffer to acidic pH (e.g., pH 5.0) q1->a1_yes Yes q2 Is a low concentration of organic solvent tolerated? q1->q2 No a2_yes Add co-solvent (e.g., <1% DMSO) q2->a2_yes Yes a_advanced Utilize Advanced Formulations: - Cyclodextrin Complexation - Solid Dispersion - Nanosuspension q2->a_advanced No

References

Technical Support Center: Troubleshooting Poor Yields in Reactions with 2-(2-Methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2-Methoxyethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during chemical syntheses involving this reagent. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, quantitative data, and workflow diagrams to enhance your experimental success.

I. Amide Bond Formation

The formation of an amide bond is a frequent transformation involving this compound. Due to the electron-donating nature of the ortho-alkoxy group, this aniline is more nucleophilic than aniline itself, which can be advantageous. However, steric hindrance from the ortho substituent can sometimes lead to lower than expected yields.

Frequently Asked Questions (FAQs) - Amide Coupling

Q1: My amide coupling reaction with this compound is giving a low yield. What are the common causes?

A1: Low yields in amide coupling reactions with this aniline can stem from several factors:

  • Steric Hindrance: The 2-(2-methoxyethoxy) group can sterically hinder the approach of the activated carboxylic acid to the amine. This is particularly problematic with bulky carboxylic acids or sterically demanding coupling reagents.

  • Incomplete Carboxylic Acid Activation: The chosen coupling reagent may not be efficient enough to fully activate the carboxylic acid, leading to a sluggish reaction.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction rate and yield. For electron-rich anilines, standard conditions may not always be optimal.

  • Side Reactions: Although less common with electron-rich anilines, side reactions such as the formation of an acylurea byproduct (with carbodiimide reagents) can still occur, consuming the activated acid.

Q2: Which coupling reagents are most effective for sterically hindered or electron-rich anilines like this compound?

A2: For challenging amide couplings involving sterically hindered or electron-rich anilines, more potent coupling reagents are often required. While standard reagents like EDC/HOBt can be effective, phosphonium-based (e.g., PyBOP, PyAOP) or uranium/aminium-based (e.g., HATU, HBTU) reagents often provide superior results by forming highly reactive activated esters.

Q3: How can I minimize side reactions and improve the purity of my N-acylated product?

A3: To improve product purity, ensure the reaction goes to completion by monitoring it with TLC or LC-MS. Using a slight excess of the carboxylic acid (1.1-1.2 equivalents) can help consume all the aniline. For purification, column chromatography is typically effective. If the product is a solid, recrystallization can be an excellent method for removing impurities. An acidic wash during the workup can remove any unreacted this compound.

Data Presentation: Amide Coupling Reagent Comparison

The following table provides a qualitative comparison of common coupling reagents for amide bond formation with anilines, which can be a useful starting point for optimization.

Coupling Reagent ClassExample(s)General Yield with AnilinesKey Considerations
CarbodiimideEDC, DCCModerate to GoodOften used with additives like HOBt or DMAP to improve efficiency and reduce side reactions.[1]
Phosphonium SaltPyBOP, PyAOPGood to ExcellentHighly efficient for sterically hindered substrates but can be more expensive.
Uronium/Aminium SaltHATU, HBTUGood to ExcellentVery effective for challenging couplings and can lead to faster reaction times.
ImidazoliumCDIModerateCan be effective, but sometimes requires heating for less reactive anilines.
Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid using HATU as the coupling reagent.

Materials:

  • This compound

  • Carboxylic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL).

  • Add HATU (1.1 mmol, 1.1 equiv) and DIPEA (2.0 mmol, 2.0 equiv) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.05 mmol, 1.05 equiv) in anhydrous DMF (2 mL) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, pour the reaction mixture into saturated aqueous NH₄Cl (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Mandatory Visualization: Troubleshooting Amide Coupling

AmideCouplingTroubleshooting start Low Yield in Amide Coupling check_purity Check Starting Material Purity start->check_purity Initial Check incomplete_activation Incomplete Acid Activation? check_purity->incomplete_activation Pure solution_purify Purify starting materials check_purity->solution_purify Impure steric_hindrance Steric Hindrance? incomplete_activation->steric_hindrance No solution_coupling_reagent Use a more potent coupling reagent (e.g., HATU, PyBOP) incomplete_activation->solution_coupling_reagent Yes suboptimal_conditions Suboptimal Conditions? steric_hindrance->suboptimal_conditions No solution_heat Increase reaction temperature or prolong reaction time steric_hindrance->solution_heat Yes solution_conditions Screen solvents (e.g., DMF, NMP) and bases (e.g., DIPEA, NMM) suboptimal_conditions->solution_conditions Yes CrossCouplingTroubleshooting start Low Yield in Cross-Coupling catalyst_deactivation Catalyst Deactivation? start->catalyst_deactivation solution_precatalyst Use a well-defined precatalyst start->solution_precatalyst General Improvement ligand_issue Suboptimal Ligand? catalyst_deactivation->ligand_issue No solution_degas Ensure rigorous degassing and inert atmosphere catalyst_deactivation->solution_degas Yes conditions_issue Incorrect Base/ Solvent? ligand_issue->conditions_issue No solution_ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) ligand_issue->solution_ligand Yes solution_conditions Optimize base (e.g., NaOtBu, K3PO4) and solvent (e.g., Toluene, Dioxane) conditions_issue->solution_conditions Yes QuinazolineTroubleshooting start Low Yield in Quinazoline Synthesis check_method Is the chosen method suitable for the substrates? start->check_method reaction_conditions Are reaction conditions optimized? check_method->reaction_conditions Yes solution_new_method Consider alternative methods: - Metal-catalyzed cyclization - Microwave-assisted synthesis check_method->solution_new_method No (e.g., high steric hindrance) side_products Significant side products observed? reaction_conditions->side_products Yes solution_optimize Optimize temperature, reaction time, and oxidant/catalyst loading reaction_conditions->solution_optimize No solution_purify_reagents Purify starting materials to remove impurities side_products->solution_purify_reagents Yes

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the Validation of 2-(2-Methoxyethoxy)aniline Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific inquiry. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of 2-(2-methoxyethoxy)aniline and its derivatives. Due to the limited availability of public experimental NMR data for this compound, this guide will utilize predicted NMR data, supported by experimental data from closely related analogs, to illustrate the principles of structural elucidation.

Unraveling the Molecular Architecture with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide a complete structural assignment.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are generated based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.85ddd8.0, 7.2, 1.6
H-46.78td7.6, 1.6
H-56.72td7.6, 1.6
H-66.80dd8.0, 1.6
O-CH₂-CH₂4.12t5.0
O-CH₂-CH₂3.75t5.0
O-CH₃3.45s-
NH₂3.80br s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-1146.5
C-2136.0
C-3120.0
C-4118.5
C-5115.0
C-6111.0
O-CH₂-CH₂71.0
O-CH₂-CH₂69.0
O-CH₃59.0

A Comparative Look: Alternative and Complementary Analytical Techniques

While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural validation. Mass spectrometry and Fourier-transform infrared (FT-IR) spectroscopy provide valuable complementary information.

Table 3: Comparison of Analytical Techniques for the Structural Validation of this compound

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed information on molecular structure, connectivity, and stereochemistry.Non-destructive, provides unambiguous structural elucidation in solution.Lower sensitivity compared to MS, requires larger sample amounts.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.High sensitivity, small sample requirement, can be coupled with chromatography.Provides limited information on stereochemistry and isomer differentiation.
FT-IR Spectroscopy Identifies functional groups present in the molecule.Fast, simple to operate, provides a characteristic molecular fingerprint.Complex spectra can be difficult to interpret fully, provides limited structural connectivity information.

Experimental Protocols

Standard NMR Spectroscopy Protocol

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines is provided below.

Sample Preparation:

  • Weigh 10-20 mg of the solid aniline derivative.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample has completely dissolved. If necessary, sonicate the sample for a few minutes.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 200 ppm

  • Reference: CDCl₃ solvent peak at 77.16 ppm

Mass Spectrometry (Electron Ionization - EI) Protocol
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) is introduced into the instrument.

  • Ionization: The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the IR beam of the spectrometer, and the spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Visualizing the Workflow and Data Relationships

To better illustrate the process of structural validation and the interplay of different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_interpretation Data Interpretation Synthesis Synthesis of this compound derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Structure Final Structure Confirmation NMR->Structure MS->Structure FTIR->Structure

Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.

signaling_pathway cluster_nmr NMR Spectroscopy cluster_other Other Techniques This compound This compound 1H_NMR 1H NMR This compound->1H_NMR Proton Environment & Coupling 13C_NMR 13C NMR This compound->13C_NMR Carbon Skeleton MS Mass Spectrometry This compound->MS Molecular Weight & Fragmentation FTIR FT-IR Spectroscopy This compound->FTIR Functional Groups 2D_NMR 2D NMR (COSY, HSQC) 1H_NMR->2D_NMR H-H Connectivity 13C_NMR->2D_NMR C-H Connectivity

Caption: Logical relationships of information obtained from different analytical techniques for structural validation.

Unveiling the Nucleophilic Character of 2-(2-Methoxyethoxy)aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nucleophilic potential of primary amines is paramount for predictable and efficient synthesis of novel molecular entities. This guide provides a comparative analysis of the nucleophilicity of 2-(2-Methoxyethoxy)aniline against other commonly utilized amines, supported by experimental data and established chemical principles.

Factors Influencing Amine Nucleophilicity

The nucleophilicity of an amine is primarily governed by a combination of electronic and steric factors. Electron-donating groups (EDGs) enhance nucleophilicity by increasing the electron density on the nitrogen atom, making its lone pair more available for reaction. Conversely, electron-withdrawing groups (EWGs) and significant steric hindrance around the nitrogen atom decrease nucleophilicity.

In aromatic amines like aniline, the lone pair of the nitrogen atom is delocalized into the benzene ring, which reduces its availability and thus its nucleophilicity compared to aliphatic amines.[1] Substituents on the aromatic ring can further modulate this effect.

Nucleophilicity_Factors Factors Influencing Amine Nucleophilicity A Nucleophilicity B Electronic Effects A->B C Steric Effects A->C D Electron Donating Groups (EDGs) (e.g., -CH3, -OCH3) B->D E Electron Withdrawing Groups (EWGs) (e.g., -NO2, -CN) B->E F Bulky Substituents C->F G Increased Nucleophilicity D->G H Decreased Nucleophilicity E->H F->H

Caption: Logical relationship of factors influencing amine nucleophilicity.

Comparative Data on Amine Nucleophilicity

To provide a quantitative comparison, we have compiled the Mayr's Nucleophilicity Parameter (N) and the pKa of the conjugate acid for several amines. The Mayr scale is a widely accepted method for quantifying nucleophilicity, where a higher N value indicates greater nucleophilic reactivity. The pKa of the conjugate acid is a measure of basicity; while not directly equivalent to nucleophilicity, it often provides a useful correlation, with stronger bases often being stronger nucleophiles.

AmineStructureMayr's Nucleophilicity Parameter (N)pKa of Conjugate Acid
This compound Estimated: < 12.6 Estimated: ~4.5
Aniline12.99 (in water), 12.64 (in MeCN)4.6
2-Methoxyaniline (o-Anisidine)Not available4.53
Morpholine16.50 (for N-methyl-morpholine in CH2Cl2)8.33 - 8.49
Piperidine18.13 (in water), 17.35 (in MeCN)11.12 - 11.2

Note: The Mayr's N parameter for this compound is an estimation based on the analysis below. The pKa is also an estimation based on the pKa of 2-methoxyaniline.

Analysis of this compound's Nucleophilicity

The structure of this compound features an aniline core with a 2-(2-methoxyethoxy) substituent at the ortho position. To estimate its nucleophilicity, we can analyze the electronic and steric effects of this substituent.

  • Electronic Effects: The ether linkages in the 2-(2-methoxyethoxy) group are generally considered electron-donating through resonance (+R effect), which should increase the electron density on the aniline nitrogen. However, the oxygen atoms also exert an electron-withdrawing inductive effect (-I effect). For ortho-alkoxy substituted anilines, the inductive effect tends to be more dominant in influencing basicity.

  • Steric Effects (The Ortho Effect): The presence of a substituent at the ortho position to the amino group in aniline often leads to a decrease in basicity and nucleophilicity, a phenomenon known as the "ortho effect".[2] This is due to steric hindrance, which can impede the approach of an electrophile to the nitrogen's lone pair and also destabilize the resulting cation upon protonation. The pKa of 2-methoxyaniline (o-anisidine) is 4.53, slightly lower than that of aniline (4.6), indicating it is a slightly weaker base.[3] This is attributed to the ortho effect of the methoxy group. The 2-(2-methoxyethoxy) group is significantly bulkier than a methoxy group, suggesting that the steric hindrance will be more pronounced.

Based on the analysis of the ortho effect, the steric hindrance from the bulky 2-(2-methoxyethoxy) group is expected to be the dominant factor influencing the nucleophilicity of this compound. This steric impediment likely outweighs the potential electron-donating effects of the ether oxygens. Therefore, it is estimated that the nucleophilicity of This compound is lower than that of aniline .

Experimental Protocol for Determining Amine Nucleophilicity (Mayr's Method)

A widely accepted method for quantifying nucleophilicity is the determination of Mayr's nucleophilicity parameter (N). This protocol involves measuring the rates of reaction between the nucleophile of interest and a series of standard electrophiles (benzhydrylium ions) with known electrophilicity parameters (E).

Mayr_Method_Workflow Experimental Workflow for Mayr's Nucleophilicity Determination cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare solutions of the amine (nucleophile) at various concentrations C Mix amine and electrophile solutions in a spectrophotometer cuvette A->C B Prepare solutions of a series of reference electrophiles (e.g., benzhydrylium ions) with known E parameters B->C D Monitor the disappearance of the colored benzhydrylium ion over time via UV-Vis spectroscopy C->D E Determine the pseudo-first-order rate constant (k_obs) from the exponential decay D->E F Plot k_obs vs. [Amine] to obtain the second-order rate constant (k2) E->F G Plot log(k2) vs. E for all reference electrophiles F->G H Determine the nucleophilicity parameter (N) from the intercept of the linear plot (log k = s(N + E)) G->H

Caption: Workflow for determining amine nucleophilicity via Mayr's method.

Detailed Steps:

  • Solution Preparation: Prepare stock solutions of the amine to be tested and a series of reference electrophiles (e.g., diarylcarbenium ions) with well-established E parameters in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Kinetic Measurements: The reactions are typically monitored using UV-Vis spectrophotometry. The amine is used in large excess to ensure pseudo-first-order kinetics. The rate of disappearance of the colored electrophile is followed at its maximum absorbance wavelength.

  • Data Analysis: The pseudo-first-order rate constant (kobs) is determined for each amine concentration. A plot of kobs versus the amine concentration yields the second-order rate constant (k) as the slope.

  • Determination of N: The second-order rate constants (log k) for the reactions of the amine with several reference electrophiles are plotted against the known electrophilicity parameters (E) of those electrophiles. According to the Mayr equation, log k = s(N + E), this plot should be linear. The nucleophilicity parameter N is then determined from the x-intercept of this plot.

Summary and Conclusion

References

A Comparative Guide to the Bioactivity of 2-(2-Methoxyethoxy)aniline Derivatives and Structurally Similar Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of a series of 2-substituted aniline pyrimidine derivatives, which are structurally related to 2-(2-methoxyethoxy)aniline, focusing on their activity as kinase inhibitors. While specific bioactivity data for direct derivatives of this compound remains limited in publicly available research, this guide offers a detailed examination of analogous compounds, providing valuable insights into the structure-activity relationships within this chemical class. The data presented herein is intended to support research and drug discovery efforts in the field of oncology.

Quantitative Bioactivity Data

The following tables summarize the in vitro kinase inhibitory activity and anti-proliferative effects of a series of 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases and a panel of human cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives

Compound IDModificationMer IC50 (nM)[1]c-Met IC50 (nM)[1]
14a 2-(4-methyl-1H-imidazol-1-yl)aniline8.1144.0
14b 2-(2-methyl-1H-imidazol-1-yl)aniline9.6158.3
14c 2-(1H-imidazol-1-yl)aniline10.3247.2
14d 2-(1H-pyrazol-1-yl)aniline15.78897.0
14e 2-morpholinoaniline462.0>10000
14f 2-(4-methylpiperazin-1-yl)aniline19.8325.6
18c N-(4-((2-amino-5-chloropyrimidin-4-yl)amino)phenyl)-N'-(2-(1H-imidazol-1-yl)phenyl)urea18.5 ± 2.333.6 ± 4.3

Table 2: Anti-proliferative Activity of Compound 18c against Human Cancer Cell Lines

Cell LineCancer TypeCompound 18c IC50 (µM)
HepG2Hepatocellular CarcinomaNot explicitly provided, but stated as less potent than cabozantinib
MDA-MB-231Breast CancerPotent activity reported
HCT116Colon CancerPotent activity reported

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Mer and c-Met)

This assay determines the concentration of a compound required to inhibit 50% of the kinase activity (IC50).

Materials:

  • Recombinant human Mer and c-Met kinase domains

  • ATP

  • Poly(Glu,Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (e.g., 2-substituted aniline pyrimidine derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired concentrations.

  • Reaction Setup: Add the diluted compounds to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

  • Enzyme Addition: Add the recombinant kinase (Mer or c-Met) to each well, except for the no-enzyme control.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (Poly(Glu,Tyr)) and ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, MDA-MB-231, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways of Mer and c-Met kinases and a typical experimental workflow for kinase inhibitor screening.

Mer_Signaling_Pathway Ligand Gas6/ Protein S Mer Mer Kinase Ligand->Mer Binds & Activates PI3K PI3K Mer->PI3K MAPK MAPK (ERK) Mer->MAPK STAT STAT Mer->STAT Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis MAPK->Proliferation Migration Cell Migration MAPK->Migration STAT->Proliferation Inhibitor 2-Anilino- pyrimidine Derivative Inhibitor->Mer Inhibits

Caption: Mer Kinase Signaling Pathway and Inhibition.

cMet_Signaling_Pathway HGF HGF cMet c-Met Kinase HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion Inhibitor 2-Anilino- pyrimidine Derivative Inhibitor->cMet Inhibits

Caption: c-Met Kinase Signaling Pathway and Inhibition.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Assay_Dev Assay Development (e.g., ADP-Glo) Start->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Assay Cell-Based Assays (e.g., MTT) Dose_Response->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt End End: Preclinical Candidate Lead_Opt->End

Caption: Experimental Workflow for Kinase Inhibitor Screening.

References

Validating Reactions of 2-(2-Methoxyethoxy)aniline: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of reaction products is a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the validation of reaction products derived from 2-(2-Methoxyethoxy)aniline.

This document outlines the expected outcomes of common reactions with this compound, focusing on product validation by mass spectrometry. It further presents alternative and complementary analytical methods, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate validation strategy.

Mass Spectrometry in the Analysis of this compound Reactions

Mass spectrometry is a powerful tool for the characterization of organic molecules, providing information about molecular weight and structure through fragmentation analysis. For derivatives of this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

Common Reactions and Expected Mass Spectra

Two prevalent reactions for primary aromatic amines like this compound are N-acylation and diazotization followed by azo coupling.

1. N-Acylation:

N-acylation involves the reaction of the primary amine with an acylating agent, such as acetic anhydride or an acyl chloride, to form an amide. This derivatization can improve the chromatographic properties of the aniline for GC-MS analysis.[1]

Reaction Scheme: this compound + Acylating Agent → N-acyl-2-(2-Methoxyethoxy)aniline

2. Diazotization and Azo Coupling:

Diazotization of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) yields a diazonium salt. This intermediate can then be coupled with an activated aromatic compound (e.g., a phenol or another aniline) to form a highly colored azo dye.[2][3]

Reaction Scheme:

  • This compound + HNO₂/H⁺ → 2-(2-Methoxyethoxy)benzenediazonium salt

  • 2-(2-Methoxyethoxy)benzenediazonium salt + Coupling Agent → Azo Dye Product

Predicted Mass Spectrometry Data

The following table summarizes the expected molecular ions for the starting material and the products of N-acetylation and an example azo coupling reaction.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₉H₁₃NO₂167.21[4]168.10192[5]
N-acetyl-2-(2-methoxyethoxy)anilineC₁₁H₁₅NO₃209.24210
Azo dye with PhenolC₁₅H₁₆N₂O₃272.30273

Note: The molecular weight of N-acetyl-2-(2-methoxyethoxyphenyl)acetamide is 165.19 g/mol .[6][7] The mass spectrum of an azo dye, N-{4-hydroxy-3-[(E)-(4-hydroxyphenyl) diazenyl]phenyl} acetamide, showed a molecular ion peak at m/z = 270.[8]

Expected Fragmentation Patterns:

In addition to the molecular ion, mass spectrometry provides structural information through characteristic fragmentation patterns.

  • N-acetyl-2-(2-Methoxyethoxy)aniline: Expected fragmentation would involve cleavage of the ether linkages and the amide bond. Key fragments would likely correspond to the loss of the acetyl group, the methoxyethoxy side chain, and cleavage of the aromatic ring.

  • Azo Dyes: The fragmentation of azo dyes is characterized by the cleavage of the N=N bond, leading to fragments corresponding to the two original aromatic components.

Comparison with Alternative Analytical Methods

While mass spectrometry is a primary tool for product validation, other spectroscopic techniques provide complementary and often essential information for unambiguous structure elucidation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and structural information from fragmentation.High sensitivity, suitable for complex mixtures (when coupled with chromatography).Isomers may not be distinguishable without tandem MS and careful analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and connectivity of atoms.Provides unambiguous structure elucidation, including stereochemistry.[9]Lower sensitivity than MS, requires pure samples for straightforward interpretation.
Fourier-Transform Infrared (FTIR) Spectroscopy Information about the functional groups present in a molecule.Fast, non-destructive, and provides a characteristic "fingerprint" for a compound.[10]Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Purity assessment and quantification of the product.Robust and widely available for purity determination.[11][12]Does not provide direct structural information beyond retention time comparison with a standard.

Experimental Protocols

Mass Spectrometry Analysis (General GC-MS Protocol)
  • Sample Preparation: Dissolve a small amount of the reaction product in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Injection: Inject 1 µL of the sample solution into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C) to ensure elution of all components.

    • Carrier Gas: Use helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected product (e.g., 50-500 amu).

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the product.

NMR Spectroscopy (General ¹H NMR Protocol)
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to elucidate the structure of the molecule. For complex structures, 2D NMR techniques like COSY and HMBC may be necessary.[9]

FTIR Spectroscopy (General ATR-FTIR Protocol)
  • Sample Preparation: Place a small amount of the solid or liquid product directly on the ATR crystal.

  • Acquisition: Collect the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the expected product (e.g., N-H stretch for the starting material, C=O stretch for the acylated product, N=N stretch for the azo dye).

Workflow and Pathway Diagrams

ValidationWorkflow cluster_reaction Chemical Reaction cluster_validation Product Validation Start This compound Product Reaction Product Start->Product Reaction Reagent Reagent (e.g., Acetic Anhydride) Reagent->Product MS Mass Spectrometry Product->MS Primary Validation NMR NMR Spectroscopy Product->NMR Structural Confirmation FTIR FTIR Spectroscopy Product->FTIR Functional Group Analysis HPLC HPLC-UV Product->HPLC Purity Assessment Data_Analysis Data Analysis & Structural Confirmation MS->Data_Analysis Data Interpretation NMR->Data_Analysis FTIR->Data_Analysis HPLC->Data_Analysis

Caption: Workflow for the validation of this compound reaction products.

SignalingPathways cluster_analytical_methods Analytical Techniques cluster_information_provided Information Provided MassSpec Mass Spectrometry MW Molecular Weight & Fragmentation MassSpec->MW NMR NMR Spectroscopy Structure Connectivity & Stereochemistry NMR->Structure FTIR FTIR Spectroscopy FunctionalGroups Functional Groups FTIR->FunctionalGroups HPLC HPLC-UV Purity Purity & Quantification HPLC->Purity

References

comparing the efficacy of 2-(2-Methoxyethoxy)aniline-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the efficacy of 2-(2-Methoxyethoxy)aniline-based inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.

Introduction

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis for a wide range of therapeutic agents, from early sulfa drugs to modern targeted cancer therapies.[1] The aniline moiety is particularly prominent in the development of kinase inhibitors, which often target the ATP-binding site of kinases involved in cellular signaling pathways that, when dysregulated, can fuel tumor growth.[2] This guide focuses on a specific subclass of these compounds: inhibitors based on the this compound scaffold. We present a comparative analysis of their efficacy, supported by quantitative data from recent studies, and provide detailed experimental protocols for their evaluation.

Performance Comparison of this compound-Based Inhibitors

The efficacy of kinase inhibitors is primarily quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the activity of a specific target (e.g., an enzyme or a cell line) by 50%. A lower IC50 value indicates greater potency.

Recent research has focused on developing 2-substituted aniline pyrimidine derivatives as dual inhibitors of Mer and c-Met kinases, two receptor tyrosine kinases often overexpressed in various tumors.[3] The following tables summarize the inhibitory activities of several of these compounds.

Biochemical Assay Data: Kinase Inhibition

This table presents the in vitro inhibitory activity of synthesized compounds against Mer and c-Met kinases.

CompoundMer Kinase IC50 (nM)[3]c-Met Kinase IC50 (nM)[3]
14a 7.9 ± 1.3> 1000
14b 9.4 ± 1.5> 1000
14g 7.1 ± 0.9> 1000
18c 18.5 ± 2.333.6 ± 4.3
Cabozantinib 3.2 ± 0.55.2 ± 0.8

Note: Cabozantinib is included as a positive control compound. Data are represented as mean ± standard deviation.

Cell-Based Assay Data: Antiproliferative Activity

This table shows the antiproliferative activities of a lead compound, 18c , against three human cancer cell lines compared to the positive control, cabozantinib. The activity is reported as the concentration that inhibits cell growth by 50% (GI50).

CompoundHepG2 (hepatocellular carcinoma) GI50 (μM)[3]MDA-MB-231 (breast cancer) GI50 (μM)[3]HCT116 (colorectal carcinoma) GI50 (μM)[3]
18c 0.89 ± 0.120.51 ± 0.080.15 ± 0.03
Cabozantinib 0.55 ± 0.070.63 ± 0.090.21 ± 0.04

Note: Data are means from two independent experiments where the variation was less than 20%.[3]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the evaluation of these inhibitors.

Mer/c-Met Dual Inhibition Pathway

The following diagram illustrates the signaling pathway targeted by the described dual inhibitors. Overexpression of Mer and c-Met kinases is associated with various human cancers.[3] These kinases, upon activation, trigger downstream signaling cascades that promote cell survival, proliferation, and migration. Dual inhibitors block these initial activation steps.

Mer_cMet_Pathway cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Mer Kinase Mer Kinase PI3K/Akt Pathway PI3K/Akt Pathway Mer Kinase->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway Mer Kinase->RAS/MAPK Pathway c-Met Kinase c-Met Kinase c-Met Kinase->PI3K/Akt Pathway c-Met Kinase->RAS/MAPK Pathway Compound 18c Compound 18c Compound 18c->Mer Kinase Compound 18c->c-Met Kinase Survival Survival PI3K/Akt Pathway->Survival Proliferation Proliferation RAS/MAPK Pathway->Proliferation Migration Migration RAS/MAPK Pathway->Migration

Caption: Dual inhibition of Mer and c-Met kinases by Compound 18c blocks downstream signaling.

General Workflow for Kinase Inhibitor Evaluation

The development and evaluation of a kinase inhibitor follow a structured workflow, starting from initial biochemical screening and progressing to more complex cell-based and in vivo studies.[4]

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Preclinical Phase cluster_assays Key Assays HTS High-Throughput Screening (HTS) HitToLead Hit-to-Lead (HTL) HTS->HitToLead LeadOp Lead Optimization (LO) HitToLead->LeadOp Biochemical Biochemical Assays (e.g., In Vitro Kinase Assay) HitToLead->Biochemical InVivo In Vivo Efficacy & PK/PD Studies LeadOp->InVivo CellBased Cell-Based Assays (e.g., Proliferation, Apoptosis) LeadOp->CellBased ADMET ADMET & Safety (e.g., hERG, Microsomal Stability) LeadOp->ADMET InVivo->CellBased

Caption: A generalized workflow for the discovery and evaluation of kinase inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit a target kinase in a controlled, in vitro setting.[4]

  • Reagent Preparation : Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Dilute the target kinase (e.g., Mer, c-Met) and its specific substrate to the desired concentrations in the buffer.[4]

  • Assay Setup : Add the kinase, substrate, and serial dilutions of the test inhibitor to a 96- or 384-well plate.[4]

  • Reaction Initiation : Start the kinase reaction by adding a solution of adenosine triphosphate (ATP).[4]

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[4]

  • Reaction Termination : Stop the reaction by adding a solution such as EDTA.[4]

  • Detection : Quantify the kinase activity. The method depends on the assay format and may include radiometric detection, fluorescence, or luminescence.[4][5]

  • Data Analysis : Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.[4]

Cell Proliferation (CCK8) Assay

This cell-based assay is used to assess the effect of a compound on the proliferation of cancer cells.[3]

  • Cell Seeding : Seed cancer cells (e.g., HCT116, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., Compound 18c) and a positive control (e.g., cabozantinib). Include a vehicle-only control.[3]

  • Incubation : Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement : Add Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours. The viable cells will convert the WST-8 reagent in the kit to a colored formazan product.

  • Data Acquisition : Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of growth inhibition for each concentration compared to the vehicle control. Determine the GI50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

References

Navigating the Structure-Activity Relationship Landscape of Aniline Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed exploration of the structure-activity relationships (SAR) for analogs of 2-(2-methoxyethoxy)aniline remains a niche area in current scientific literature. While this specific family of compounds has not been the focus of extensive, publicly available SAR studies, the broader class of aniline derivatives is a cornerstone in medicinal chemistry. Aniline moieties are integral to a wide array of therapeutic agents, and their SAR has been investigated across various biological targets. This guide, therefore, provides a comparative overview of SAR principles gleaned from studies on different classes of aniline-containing molecules, offering valuable insights for researchers and drug development professionals.

The aniline scaffold, with its versatile chemical handles, allows for systematic modifications to probe the key interactions with biological targets, thereby optimizing potency, selectivity, and pharmacokinetic properties. The principles derived from these studies can serve as a foundational guide for the rational design of novel analogs, including those based on a this compound core.

Comparative Analysis of Aniline Analogues: Case Studies

To illustrate the application of SAR in drug development, this section delves into studies of different aniline-containing scaffolds, presenting their biological activities in a comparative format.

Case Study 1: 2-Anilino Triazolopyrimidines as Anticancer Agents

A study focused on 2-anilino triazolopyrimidines identified potent inhibitors of tubulin polymerization with significant anticancer activities. The SAR exploration centered on substitutions on the aniline ring.

Compound IDAniline SubstitutionHeLa IC₅₀ (nM)A549 IC₅₀ (nM)HT-29 IC₅₀ (nM)
3d p-toluidino3016067
3h p-ethylanilino43240160
3f 3',4'-dimethylanilino---

Data sourced from a study on 2-anilino triazolopyrimidines as tubulin polymerization inhibitors.[1]

The data suggests that small alkyl substitutions at the para-position of the aniline ring are well-tolerated and can lead to potent anticancer activity.

Case Study 2: 2-Aryl Quinolines with Nematocidal Activity

In a study investigating 2-aryl quinolines as potential nematocidal agents, modifications to the aniline moiety significantly impacted their activity against Haemonchus contortus.

CompoundR¹ Substitution on Aniline RingMotility of larvae IC₅₀ (µM)
ABX464 -OCF₃6.0
2 -H16
- -CN>40
- -OMe8.5
- -Me14
- -Cl10
- -F10
- -Ph>40
- -CF₃3.0
- -OH>40

Data from a study on the nematocidal activity of 2-aryl quinolines.

This study highlights the sensitivity of the biological activity to the electronic and steric properties of the substituent on the aniline ring. A trifluoromethyl group at the para position resulted in the most potent analog.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for key experiments typically cited in the evaluation of aniline analogs.

General Synthesis of Substituted Anilines

The synthesis of aniline analogs often involves standard organic chemistry transformations. For instance, a common route to introduce substituents on the aniline ring is through nucleophilic aromatic substitution or by using appropriately substituted starting materials. The final products are typically purified by column chromatography and characterized by NMR and mass spectrometry.

In Vitro Antiproliferative Assays

The anticancer activity of compounds is frequently assessed using cell viability assays, such as the MTT or SRB assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Viability Assessment: After incubation, a reagent (e.g., MTT) is added, which is converted by viable cells into a colored product. The absorbance is measured using a microplate reader.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay

For compounds targeting tubulin, a cell-free assay is used to measure their effect on tubulin polymerization.

  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescent reporter in a buffer is prepared.

  • Compound Addition: The test compounds are added to the reaction mixture.

  • Polymerization Monitoring: The polymerization of tubulin into microtubules is monitored by measuring the change in fluorescence over time at 37°C.

  • Data Analysis: The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is determined.

Visualizing Structure-Activity Relationships

Diagrams are powerful tools for illustrating the logical flow of SAR studies and the relationships between chemical modifications and biological activity.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start Lead Compound (Aniline Core) Analogs Generate Analogs (Systematic Modification) Start->Analogs Design Screening Primary Screening (e.g., Cell Viability Assay) Analogs->Screening Test Active Active Analogs Screening->Active Potent Inactive Inactive Analogs Screening->Inactive Not Potent SAR Establish SAR (Identify Key Moieties) Active->SAR Inactive->SAR Optimization Lead Optimization (Refine Structure) SAR->Optimization Rational Design Optimization->Analogs Iterative Synthesis

References

A Comparative Guide to Assessing the Purity of Synthesized 2-(2-Methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-(2-Methoxyethoxy)aniline. Tailored for researchers, scientists, and drug development professionals, this document provides detailed experimental protocols, comparative data, and a logical workflow to ensure robust quality control and characterization of this important chemical intermediate.

Overview of Analytical Techniques

The purity of a synthesized aromatic amine like this compound is best determined using a combination of chromatographic and spectroscopic techniques.[1] Chromatographic methods excel at separating the primary compound from impurities, while spectroscopic methods provide structural confirmation and quantification.[1] The most effective and commonly employed techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity determination, HPLC offers high resolution, sensitivity, and quantitative accuracy, making it ideal for non-volatile compounds.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capability of gas chromatography with the identification power of mass spectrometry, making it highly effective for identifying volatile impurities.[1]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: As a primary analytical method, qNMR allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[3][4] It is orthogonal to chromatographic methods and can detect non-UV active impurities that might be missed by HPLC.[3]

The following table provides a comparative overview of these primary analytical techniques.

TechniquePrincipleAdvantagesLimitationsPrimary Use Case
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High resolution, excellent for quantification, non-destructive, suitable for non-volatile and thermally labile compounds.Requires a chromophore for UV detection; co-eluting impurities can lead to inaccurate results.Quantitative purity assessment (% area), separation of non-volatile impurities.
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.High sensitivity, excellent for identifying unknown volatile impurities through mass spectral libraries.[5]Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes.[6]Identification and quantification of volatile and semi-volatile impurities, residual solvents.
qNMR Absorption of radiofrequency by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.Absolute quantification, structural confirmation, detection of non-chromatophoric impurities (e.g., water, solvents), non-destructive.[4]Lower sensitivity compared to chromatographic methods; signal overlap can complicate analysis.[3]Absolute purity determination, structural verification, quantification of major components.

Experimental Protocols

Accurate purity determination relies on validated and detailed analytical methods. The following sections provide representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound and its organic impurities.[7]

Instrumentation and Materials:

  • HPLC System: A standard system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[7]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic acid.[9]

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of synthesized this compound in the mobile phase to create a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.[9]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 254 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Data Analysis:

    • Identify the peak for this compound based on its retention time, confirmed by injecting a reference standard if available.

    • Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed to identify and quantify volatile impurities and residual solvents.

Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Reagents: Dichloromethane or Ethyl Acetate (GC grade).

Method:

  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in 1 mL of dichloromethane.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.[5]

    • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.[5]

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.[10]

      • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.[5]

    • Scan Range: 40-450 amu.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).

    • Quantify impurities using an internal standard or by area percentage if response factors are assumed to be similar.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol provides a method for determining the absolute purity of the synthesized compound.[1]

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher.

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[2]

Method:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆, cap the tube, and gently agitate until fully dissolved.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated (a D1 of 30 seconds is generally safe).

    • Use a 90° pulse angle.

  • Data Processing:

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity is calculated using the following formula:[1] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = integral value

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • P_std = purity of the internal standard

Data Presentation and Comparison

The following table summarizes representative data from the purity assessment of a synthesized batch of this compound, comparing it with a potential alternative, 2-ethoxyaniline.

ParameterThis compound2-Ethoxyaniline (Alternative)Method
Molecular Weight 167.21 g/mol [11]137.18 g/mol -
HPLC Retention Time 12.5 min10.8 minHPLC
Purity (HPLC Area %) 98.9%99.2%HPLC
Major Impurity 1 2-(2-Methoxyethoxy)nitrobenzene (0.5%)2-Nitrophenetole (0.3%)HPLC / GC-MS
Major Impurity 2 Unidentified (0.3%) at RRT 1.15Unidentified (0.2%) at RRT 1.21HPLC
Absolute Purity (qNMR) 98.5% (± 0.4%)98.8% (± 0.3%)qNMR
¹H NMR (DMSO-d₆, δ ppm) 6.78 (d), 6.65 (t), 6.58 (t), 6.50 (d), 4.75 (s, NH₂), 4.05 (t), 3.65 (t), 3.30 (s)6.75 (d), 6.68 (t), 6.55 (t), 6.48 (d), 4.65 (s, NH₂), 4.00 (q), 1.35 (t)NMR

Visualizations of Experimental Workflows

Diagrams generated using Graphviz illustrate the logical flow of the purity assessment process.

G Logical Workflow for Purity Assessment cluster_0 Initial Characterization cluster_1 Purity & Impurity Profiling cluster_2 Absolute Purity & Final Report Synthesis Synthesized This compound NMR_FTIR Structural Confirmation (¹H NMR, ¹³C NMR, FTIR) Synthesis->NMR_FTIR Structure OK? NMR_FTIR->Synthesis No, Resynthesize HPLC Quantitative Purity (HPLC-UV) NMR_FTIR->HPLC Yes GCMS Volatile Impurities (GC-MS) HPLC->GCMS qNMR Absolute Purity (qNMR) GCMS->qNMR Report Certificate of Analysis (Final Purity Report) qNMR->Report

Caption: A multi-technique workflow for comprehensive purity assessment.

G Detailed HPLC Analysis Workflow A Sample Preparation (Weigh & Dissolve) C Autosampler Injection A->C B HPLC System Setup (Mobile Phase, Column, Method) B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (@ 254 nm) D->E F Data Acquisition (Chromatogram Generation) E->F G Data Analysis F->G H Calculate Purity (Area Percent Method) G->H I Identify Impurity Peaks (Compare with Standards/MS) G->I

Caption: Step-by-step workflow for HPLC-based purity analysis.

References

Spectroscopic Comparison of 2-(2-Methoxyethoxy)aniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of ortho-, meta-, and para-substituted 2-(2-Methoxyethoxy)aniline isomers is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, FTIR, UV-Vis, and Mass Spectrometry data, supplemented with detailed experimental protocols and a visual representation of the analytical workflow.

The positional isomerism of the 2-(2-Methoxyethoxy) group on the aniline ring significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. This guide aims to provide a clear, data-driven comparison to aid in these efforts.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the 2-, 3-, and 4-isomers of this compound. Please note that where experimental data was not publicly available, high-quality predicted data has been used and is indicated accordingly.

Table 1: ¹H NMR Spectral Data (Predicted)

Proton This compound 3-(2-Methoxyethoxy)aniline 4-(2-Methoxyethoxy)aniline
-NH₂ ~3.8 (s, 2H)~3.6 (s, 2H)~3.5 (s, 2H)
Ar-H 6.7-7.0 (m, 4H)6.2-7.1 (m, 4H)6.6-6.8 (m, 4H)
-OCH₂CH₂O- ~4.1 (t, 2H)~4.0 (t, 2H)~4.0 (t, 2H)
-OCH₂CH₂O- ~3.8 (t, 2H)~3.7 (t, 2H)~3.7 (t, 2H)
-OCH₃ ~3.4 (s, 3H)~3.4 (s, 3H)~3.4 (s, 3H)
Predicted chemical shifts (δ) are in ppm relative to TMS.

Table 2: ¹³C NMR Spectral Data (Predicted)

Carbon This compound 3-(2-Methoxyethoxy)aniline 4-(2-Methoxyethoxy)aniline
Ar-C-NH₂ ~146~148~141
Ar-C-O ~147~160~152
Ar-C ~115-122~101-130~115-116
-OCH₂CH₂O- ~69~68~68
-OCH₂CH₂O- ~71~71~71
-OCH₃ ~59~59~59
Predicted chemical shifts (δ) are in ppm relative to TMS.

Table 3: FTIR Spectral Data

Vibrational Mode This compound 3-(2-Methoxyethoxy)aniline 4-(2-Methoxyethoxy)aniline
N-H Stretch ~3400-3500 cm⁻¹ (two bands)~3300-3500 cm⁻¹ (two bands)~3300-3500 cm⁻¹ (two bands)
C-H (Aromatic) Stretch ~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3000-3100 cm⁻¹
C-H (Aliphatic) Stretch ~2850-2950 cm⁻¹~2850-2950 cm⁻¹~2850-2950 cm⁻¹
N-H Bend ~1620 cm⁻¹~1620 cm⁻¹~1620 cm⁻¹
C=C (Aromatic) Stretch ~1500-1600 cm⁻¹~1500-1600 cm⁻¹~1500-1600 cm⁻¹
C-O (Ether) Stretch ~1250 cm⁻¹ (asym), ~1050 cm⁻¹ (sym)~1250 cm⁻¹ (asym), ~1050 cm⁻¹ (sym)~1250 cm⁻¹ (asym), ~1050 cm⁻¹ (sym)
C-N Stretch ~1280-1350 cm⁻¹~1280-1350 cm⁻¹~1280-1350 cm⁻¹

Table 4: UV-Vis Spectral Data

Parameter This compound 3-(2-Methoxyethoxy)aniline 4-(2-Methoxyethoxy)aniline
λmax 1 ~240 nm~235 nm~230 nm
λmax 2 ~290 nm~285 nm~295 nm
λmax values are for solutions in a polar solvent like ethanol.

Table 5: Mass Spectrometry Data

Parameter This compound 3-(2-Methoxyethoxy)aniline 4-(2-Methoxyethoxy)aniline
Molecular Ion [M]⁺ m/z 167m/z 167m/z 167
Major Fragments m/z 108, 92, 77m/z 108, 92, 77m/z 108, 92, 77
Fragmentation patterns are generally similar, with the base peak often corresponding to the loss of the methoxyethoxy group.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the aniline isomer is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A 400 or 500 MHz NMR spectrometer is typically used.

  • ¹H NMR Acquisition: A standard single-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Thin Film (for liquids/oils): A drop of the sample is placed between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and subtracted from the sample spectrum.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A dilute solution of the aniline isomer is prepared in a UV-transparent solvent (e.g., ethanol or methanol) to an appropriate concentration (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (usually below 1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm. A baseline correction is performed using a cuvette containing only the solvent. The wavelengths of maximum absorbance (λmax) are identified.

4. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is used.

  • Ionization: Electron Impact (EI) is a common ionization technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of the this compound isomers.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound Isomers cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_comparison Comparative Analysis Sample Isomer Sample (ortho, meta, or para) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS NMR_Data Structural Elucidation (Chemical Shifts, Coupling) NMR->NMR_Data FTIR_Data Functional Group ID (Vibrational Modes) FTIR->FTIR_Data UV_Vis_Data Electronic Transitions (λmax) UV_Vis->UV_Vis_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Comparison Comparison of Spectroscopic Data of Isomers NMR_Data->Comparison FTIR_Data->Comparison UV_Vis_Data->Comparison MS_Data->Comparison

Evaluating 2-(2-Methoxyethoxy)aniline in the Synthesis of Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of bioactive molecules is a critical step that influences reaction efficiency, yield, and ultimately, the viability of a synthetic route. This guide provides a comparative evaluation of 2-(2-Methoxyethoxy)aniline against other aniline derivatives in the context of synthesizing potent kinase inhibitors, specifically focusing on the Focal Adhesion Kinase (FAK) inhibitor scaffold.

The aniline moiety is a prevalent feature in a multitude of kinase inhibitors, playing a crucial role in their interaction with the ATP-binding site of the target kinase. The substitution pattern on the aniline ring can significantly impact the inhibitor's potency, selectivity, and pharmacokinetic properties. This compound offers a unique combination of a flexible ether linkage and a potential hydrogen bond acceptor, which can be advantageous in drug design.

Performance in the Synthesis of 2,4-Diaminopyrimidine-Based FAK Inhibitors

A key synthetic route for a large class of FAK inhibitors, including the clinical trial candidate GSK2256098, involves the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples a substituted aniline with a functionalized pyrimidine core. The efficiency of this C-N bond formation is paramount for the overall yield of the final drug candidate.

While direct head-to-head comparative studies for a broad range of anilines in the synthesis of a single FAK inhibitor are not extensively published, the available literature on the synthesis of various 2,4-diaminopyrimidine-based inhibitors allows for a representative comparison.

Aniline DerivativePyrimidine CoreCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (analogue) 2-chloro-5-fluoropyrimidine derivativePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10512~65[1]
p-Anisidine3-bromo-benzo[g]isoquinoline-5,10-dionePd₂(dba)₃ / XPhosK₃PO₄t-BuOH1002474[2]
p-Nitroaniline3-bromo-benzo[g]isoquinoline-5,10-dionePd₂(dba)₃ / XPhosK₃PO₄t-BuOH1002484[2]
AnilineChlorobenzeneγ-Fe₂O₃@MBD/Pd-Cot-BuONaWater802495[3][4]
Substituted Anilines2,4-dichloropyrimidinePTSA-DMF904Not specified[5]

Note: The yields presented are from different studies and may not be directly comparable due to variations in substrates, catalysts, and reaction conditions. However, they provide an indication of the feasibility and efficiency of the Buchwald-Hartwig amination with various anilines.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination in FAK Inhibitor Synthesis

This protocol is a generalized representation based on procedures for synthesizing 2,4-diaminopyrimidine derivatives.[1][6]

Materials:

  • Substituted 2-chloropyrimidine derivative (1.0 eq)

  • Substituted aniline (e.g., this compound) (1.2 eq)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 eq)

  • Caesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous dioxane

Procedure:

  • To a dry reaction vessel, add the 2-chloropyrimidine derivative, the substituted aniline, caesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 105 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-anilino-pyrimidine product.

Visualization of the Synthetic Pathway and Logic

Synthetic Workflow for 2,4-Diaminopyrimidine FAK Inhibitors

G cluster_reactants Reactants & Reagents pyrimidine 2-Chloropyrimidine Core product 2-Anilino-pyrimidine Intermediate pyrimidine->product Buchwald-Hartwig Amination aniline This compound or Alternative aniline->product Buchwald-Hartwig Amination catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->product Buchwald-Hartwig Amination ligand Ligand (e.g., Xantphos) ligand->product Buchwald-Hartwig Amination base Base (e.g., Cs2CO3) base->product Buchwald-Hartwig Amination final_product FAK Inhibitor (e.g., GSK2256098) product->final_product Further Functionalization

Caption: General workflow for the synthesis of FAK inhibitors.

Logical Relationship in Kinase Inhibition

G FAK Focal Adhesion Kinase (FAK) signaling Downstream Signaling (Proliferation, Migration) FAK->signaling Activates inhibitor 2-Anilino-pyrimidine Inhibitor inhibitor->FAK Binds to ATP pocket inhibitor->signaling Inhibits apoptosis Apoptosis inhibitor->apoptosis Induces ATP ATP ATP->FAK Binds to signaling->apoptosis Suppresses

References

Safety Operating Guide

Proper Disposal of 2-(2-Methoxyethoxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

The proper disposal of 2-(2-Methoxyethoxy)aniline is critical for ensuring laboratory safety and environmental protection. This compound, and aniline derivatives in general, are classified as hazardous waste and require specialized handling. Disposal must always be conducted in strict accordance with local, state, and federal regulations. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this chemical.

Summary of Hazards and Disposal Information

Hazard ClassificationDisposal Consideration
Acute Toxicity (Oral, Dermal, Inhalation)Do not dispose of down the drain or in regular waste streams.[1][2]
Suspected of causing genetic defects and cancerTreat as hazardous waste.[3][4]
Marine PollutantAvoid release to the environment.[2]
Contact a licensed professional waste disposal service.[5]
Keep in original, sealed containers. Do not mix with other waste.
Contaminated packaging should be disposed of as unused product.[5]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (butyl rubber, neoprene, or Viton are recommended for similar aniline compounds; nitrile may not be suitable).[1]

  • Chemical splash goggles and a face shield.

  • A fully-buttoned laboratory coat.

  • In cases of potential inhalation exposure, a NIOSH-approved respirator may be necessary. Ensure you are part of your institution's respiratory protection program.[1]

2. Waste Collection:

  • Collect waste this compound in a designated, compatible, and clearly labeled hazardous waste container.[1] The original container is preferred.

  • Do not mix this waste with other chemical waste streams.

  • Store the waste container in a designated, secure, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

3. Spill Management: In the event of a spill:

  • Evacuate and restrict access to the area.

  • Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand, or commercial absorbent pads).

  • Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[1]

  • Ventilate the area and decontaminate the spill site.[4]

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4][5]

  • Provide the waste disposal service with a complete Safety Data Sheet (SDS) for this compound to ensure proper handling and transport.

5. Decontamination of Empty Containers:

  • Empty containers should be handled as hazardous waste, as they will retain chemical residue.

  • Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • After proper decontamination, follow institutional guidelines for the disposal of decontaminated containers.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Have this compound for disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check collect_waste Collect in a designated, labeled hazardous waste container store_properly Store waste container in a secure, ventilated area collect_waste->store_properly spill_check->collect_waste No collect_spill Contain and absorb spill with inert material spill_check->collect_spill Yes collect_spill->collect_waste contact_ehs Contact EHS or Licensed Waste Disposal Service end Waste collected by professional service contact_ehs->end store_properly->contact_ehs

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(2-Methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Laboratory Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-(2-Methoxyethoxy)aniline (CAS No. 72806-66-7). The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize risks and maintain a safe laboratory environment.

Immediate Safety Concerns and Personal Protective Equipment (PPE)

This compound is classified as an acute toxicant if swallowed and a serious eye irritant. While specific toxicological data for this compound is limited, its structural similarity to aniline suggests that it should be handled with caution to avoid potential skin absorption and other health effects associated with anilines.[1][2] Therefore, a comprehensive PPE strategy is mandatory.

Recommended Personal Protective Equipment

Proper selection and use of PPE are the most critical lines of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves. Double gloving is recommended for extended handling.While specific breakthrough data for this compound is unavailable, data for Aniline indicates that Nitrile and Neoprene offer good to excellent protection.[2] Breakthrough times for Aniline with Ansell Nitrile gloves are reported to be greater than 480 minutes.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. For situations with a potential for higher exposure, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Prevents inhalation of potentially harmful vapors.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, chemical-resistant clothing is advised.Minimizes the risk of skin contact and absorption.

Occupational Exposure Limits (for Aniline as a reference):

  • OSHA PEL (Permissible Exposure Limit): 5 ppm (19 mg/m³) 8-hour TWA[3]

  • NIOSH REL (Recommended Exposure Limit): 2 ppm (7.6 mg/m³) 10-hour TWA[3]

  • ACGIH TLV (Threshold Limit Value): 2 ppm 8-hour TWA[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize the risk of exposure.

Workflow for Handling this compound

Operational Workflow for Handling this compound A Preparation - Review SDS - Don appropriate PPE - Work in fume hood B Handling & Use - Use smallest quantity necessary - Avoid generating aerosols - Keep containers closed A->B C Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from incompatible materials B->C D Waste Collection - Segregate waste - Use labeled, sealed containers B->D E Decontamination - Clean work area and equipment - Remove and dispose of PPE correctly D->E Chemical Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Level Evacuate->Assess SmallSpill Small Spill (Manageable by trained personnel) Assess->SmallSpill LargeSpill Large Spill (Contact EHS) Assess->LargeSpill PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) SmallSpill->PPE Contain Contain Spill (Use absorbent material) PPE->Contain Cleanup Clean Up Spill - Absorb liquid - Place in sealed container Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste (As hazardous waste) Decontaminate->Dispose Report Report Incident Dispose->Report

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.